4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-8(10)11-5-12-9(7)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISMAEWRUUQMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: A Key Intermediate in Kinase Inhibitor Synthesis
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a substituted heteroaromatic compound belonging to the pyrrolopyrimidine class. This family of molecules is of significant interest in medicinal chemistry and drug development, primarily serving as a core scaffold for various kinase inhibitors.[1] The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial intermediate in the synthesis of pharmaceuticals like Tofacitinib and Ruxolitinib, which are used to treat autoimmune diseases and cancers.[2]
The introduction of an isopropyl group at the 7-position of the pyrrole ring significantly modulates the molecule's physicochemical properties compared to its unsubstituted counterpart. This alkyl substitution enhances lipophilicity, which can influence solubility, membrane permeability, and metabolic stability—key parameters in drug design. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for their determination.
Chemical Structure and Core Properties
The foundational structure consists of a fused pyrrole and pyrimidine ring system. The key features influencing its chemistry are the electron-withdrawing chlorine atom at the 4-position, which makes the pyrimidine ring susceptible to nucleophilic substitution, and the isopropyl group on the pyrrole nitrogen.[1]
Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound.
| Property | Data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Parent Compound) | Expected Impact of 7-Isopropyl Group |
| Molecular Formula | C₆H₄ClN₃[3] | C₉H₁₀ClN₃ |
| Molecular Weight | 153.57 g/mol [4] | 195.65 g/mol |
| Appearance | White to light brown crystalline powder[2][5] | Likely a white to off-white solid |
| Melting Point | 183-194 °C[2][6] | Expected to be lower due to disruption of crystal packing |
| Boiling Point | ~325.9 °C (Predicted)[6] | Expected to be higher due to increased molecular weight |
| Solubility | Poorly soluble in water; soluble in DMSO, methanol, ethanol[4][6] | Decreased aqueous solubility, enhanced solubility in nonpolar organic solvents |
| pKa | 11.42 ± 0.20 (Predicted)[6] | Minimal change expected for the pyrrole nitrogen |
Solubility
Solubility is a critical parameter that dictates a compound's suitability for various biological assays and formulation strategies.[7]
Scientific Rationale
The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is poorly soluble in water but shows good solubility in organic solvents like DMSO, methanol, and ethanol.[4][6] The introduction of the nonpolar isopropyl group at the 7-position increases the molecule's overall lipophilicity. Consequently, this compound is expected to exhibit even lower aqueous solubility and enhanced solubility in nonpolar organic solvents such as dichloromethane and ethyl acetate.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility, providing a measure of a saturated solution at equilibrium.[8]
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for the shake-flask solubility assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.
-
Separation: After incubation, remove the vials and allow them to stand. Separate the undissolved solid from the supernatant by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
Acidity (pKa)
The pKa, or acid dissociation constant, is fundamental to understanding a molecule's ionization state at different pH values, which in turn affects its solubility, absorption, and receptor-binding interactions.[9]
Scientific Rationale
For this compound, the most relevant pKa would be associated with the proton on the pyrrole nitrogen. The predicted pKa for the parent compound is approximately 11.42.[6] The electron-donating nature of the isopropyl group is expected to have a minimal effect on the acidity of the N-H bond, so the pKa should remain in a similar range. The nitrogen atoms in the pyrimidine ring are weakly basic, and their pKa values are typically low.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with protonation state. It requires only a small amount of material.[10]
Diagram: UV-Vis Spectrophotometry pKa Determination
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a co-solvent like DMSO.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a set of samples with the same total compound concentration but different pH values.
-
Spectral Acquisition: Measure the UV-Vis absorbance spectrum for each sample. Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Data Analysis: Plot the absorbance at the chosen wavelength(s) against the pH of the buffer. The resulting data should form a sigmoidal curve.
-
pKa Calculation: The pKa is determined as the pH value at the inflection point of this curve. This can be calculated by fitting the data to the Henderson-Hasselbalch equation.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, the following characteristic signals would be expected in the ¹H NMR spectrum (in a solvent like CDCl₃ or DMSO-d₆):
-
A singlet for the proton at the 2-position of the pyrimidine ring.
-
Two doublets for the protons at the 5- and 6-positions of the pyrrole ring.
-
A septet for the methine proton of the isopropyl group.
-
A doublet for the six methyl protons of the isopropyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) in positive mode would likely show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 196.65. The isotopic pattern characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) would be a key diagnostic feature.
Conclusion: A Versatile Scaffold with Tunable Properties
This compound is a valuable derivative of a well-established pharmaceutical intermediate. The addition of the 7-isopropyl group is a strategic modification aimed at enhancing its drug-like properties, particularly its lipophilicity. Understanding and experimentally verifying its physicochemical characteristics, such as solubility and pKa, are critical steps in the rational design and development of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, ensuring data integrity and advancing the drug discovery process.
References
- Ben P, et al. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US10738058B2.
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]
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Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
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LookChem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
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MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]
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PubChem. 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. [Link]
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National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]
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National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]
-
Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]
-
ResearchGate. PKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link]
-
SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
PubMed. Accurate pKa determination for a heterogeneous group of organic molecules. [Link]
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- 3. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
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4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine and its Derivatives as Kinase Inhibitors
Authored by: A Senior Application Scientist
Foreword: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, has unequivocally established itself as a "privileged scaffold".[1] Its structural mimicry of adenine, a fundamental component of adenosine triphosphate (ATP), renders it an exceptional starting point for the design of potent and selective kinase inhibitors.[2] Kinases, a class of enzymes that catalyze the transfer of phosphate groups, are pivotal regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer and autoimmune disorders. Consequently, the development of kinase inhibitors has become a cornerstone of targeted therapy.
This technical guide provides a comprehensive exploration of the this compound scaffold and its derivatives, with a primary focus on their mechanism of action as kinase inhibitors. While specific data on the 7-isopropyl derivative is emerging, the extensive research on the broader class of 4-chloro-7H-pyrrolo[2,3-d]pyrimidines offers profound insights into their therapeutic potential. We will dissect the fundamental principles of their interaction with kinase targets, delve into specific examples of clinically relevant derivatives, and provide detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important class of therapeutic agents.
I. The Core Mechanism: ATP-Competitive Kinase Inhibition
The primary mechanism of action for the vast majority of pyrrolo[2,3-d]pyrimidine-based therapeutics is competitive inhibition at the ATP-binding site of a target kinase.[3] The pyrrolo[2,3-d]pyrimidine core serves as the foundational "warhead" that anchors the molecule within the active site. The 4-chloro substituent is a critical feature, not for direct interaction with the kinase, but as a versatile chemical handle for synthetic elaboration, allowing for the introduction of various side chains that can enhance potency and selectivity.[4][5]
The N7 position of the pyrrole ring, where the isopropyl group resides in our topic compound, extends into a region of the ATP-binding pocket that can be exploited to achieve greater affinity and specificity. The nature of the substituent at this position can significantly influence the inhibitor's profile. An isopropyl group, for instance, is a moderately bulky, hydrophobic moiety that can form favorable van der Waals interactions within a corresponding hydrophobic pocket of the kinase active site.
Below is a generalized schematic of ATP-competitive inhibition by a 4-substituted-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine derivative.
Caption: ATP-Competitive Inhibition by a Pyrrolo[2,3-d]pyrimidine Derivative.
II. Prominent Examples of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
The versatility of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has led to the development of inhibitors against a range of kinases. The specific therapeutic application is dictated by the nature of the substituents at the 4- and 7-positions.
A. Janus Kinase (JAK) Inhibition: The Case of Tofacitinib
Tofacitinib is a prime example of a clinically successful drug built upon the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold.[6] It is a potent inhibitor of the Janus kinase family (JAK1, JAK2, JAK3), which are critical components of the JAK-STAT signaling pathway. This pathway is integral to the immune response, and its aberrant activation is implicated in autoimmune diseases such as rheumatoid arthritis.
The mechanism of action of Tofacitinib involves the blockade of ATP binding to JAKs, thereby preventing the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This, in turn, downregulates the transcription of pro-inflammatory cytokines.
Caption: Inhibition of the JAK-STAT Signaling Pathway by Tofacitinib.
B. RET Kinase Inhibition in Cancer Therapy
Rearranged during transfection (RET) is a receptor tyrosine kinase. Gene fusions and point mutations in RET can lead to its constitutive activation, driving the growth of certain cancers, including non-small cell lung cancer and thyroid cancer.[7][8] Several pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as potent RET inhibitors.[7][8] These compounds have demonstrated low nanomolar potency against both wild-type RET and clinically relevant drug-resistant mutants.[8]
C. P21-Activated Kinase 4 (PAK4) Inhibition
The overexpression of p21-activated kinase 4 (PAK4) is associated with a variety of cancers.[3] A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as ATP-competitive inhibitors of PAK4, demonstrating good inhibitory capacity with low cytotoxicity.[3] Molecular dynamics simulations have shown that these inhibitors form strong interactions with the hinge region of the kinase, a key determinant of their inhibitory activity.[3]
Quantitative Data Summary
| Compound Class | Target Kinase | Representative IC50 Values | Disease Area |
| Tofacitinib | JAK1, JAK2, JAK3 | 1-100 nM | Autoimmune Diseases |
| RET Inhibitors | RET (wild-type & mutants) | 10-100 nM | Cancer |
| PAK4 Inhibitors | PAK4 | 50-500 nM | Cancer |
Note: IC50 values are approximate and can vary based on assay conditions.
III. Experimental Protocols for Characterization
The characterization of novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitors requires a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based and in vivo studies.
A. In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a generic, fluorescence-based assay to determine the in vitro potency (IC50) of a test compound against a target kinase.
1. Principle: The assay measures the amount of ADP produced as a result of the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to produce light. The luminescence signal is inversely proportional to the inhibitory activity of the test compound.
2. Materials:
- Target kinase
- Kinase substrate (peptide or protein)
- ATP
- Test compound (e.g., this compound derivative)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white assay plates
- Plate reader with luminescence detection capabilities
3. Step-by-Step Methodology:
- Prepare a serial dilution of the test compound in DMSO.
- In a 384-well plate, add the test compound, target kinase, and kinase substrate in the assay buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).
B. Cell-Based Proliferation Assay (e.g., MTS Assay)
This protocol measures the effect of a test compound on the proliferation of a cancer cell line that is dependent on the target kinase for its growth and survival.
1. Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.
2. Materials:
- Cancer cell line dependent on the target kinase
- Complete cell culture medium
- Test compound
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
- 96-well clear-bottom assay plates
- Spectrophotometer capable of reading absorbance at 490 nm
3. Step-by-Step Methodology:
- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
- Add the MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
- Measure the absorbance at 490 nm using a spectrophotometer.
- Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
C. Drug Discovery and Development Workflow
The development of a novel kinase inhibitor based on the this compound scaffold follows a structured workflow.
Caption: Drug Discovery Workflow for Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors.
IV. Conclusion and Future Perspectives
The this compound scaffold and its broader class of derivatives represent a remarkably successful platform for the development of targeted kinase inhibitors. Their mechanism of action, centered on ATP-competitive inhibition, has been validated by numerous preclinical and clinical studies. The synthetic tractability afforded by the 4-chloro position, combined with the potential for fine-tuning potency and selectivity through modifications at the N7 position, ensures that this scaffold will remain a cornerstone of drug discovery efforts for the foreseeable future.
Future research will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects, as well as compounds that can overcome acquired resistance to existing therapies. The exploration of novel substitutions at the 7-position, including the isopropyl group, will be crucial in this endeavor. As our understanding of the kinome and its role in disease continues to expand, so too will the therapeutic applications of this versatile and powerful chemical scaffold.
References
-
Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: PubMed Central URL: [Link]
-
Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review Source: PubMed URL: [Link]
-
Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors Source: Ingenta Connect URL: [Link]
-
Title: The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: PubMed URL: [Link]
-
Title: Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry Source: Srini Chem URL: [Link]
-
Title: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H Source: ResearchGate URL: [Link]
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- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Biological Targets of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The Privileged Scaffold of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the purine base central to the structure of adenosine triphosphate (ATP). This structural mimicry makes it a privileged scaffold in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. The 4-chloro substitution provides a reactive handle for synthetic elaboration, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The 7-isopropyl group, while less commonly explored than other substituents, can influence the molecule's solubility, metabolic stability, and interactions within the ATP-binding pocket of target kinases. This guide will provide an in-depth exploration of the key biological targets of this compound derivatives, the rationale for their investigation, and detailed methodologies for their characterization.
Key Biological Targets and Their Therapeutic Relevance
Derivatives of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated inhibitory activity against a range of protein kinases, enzymes that play a critical role in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.
Janus Kinases (JAKs): Modulators of the Immune Response
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are essential for signaling downstream of cytokine receptors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is pivotal in immunity, inflammation, and hematopoiesis.[1] Consequently, inhibitors of JAKs have emerged as important therapeutics for autoimmune diseases and certain cancers.
Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of gene expression. By competitively binding to the ATP-binding site of JAKs, this compound derivatives can block this signaling cascade, thereby dampening the inflammatory response.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Receptor Tyrosine Kinases (RTKs): Gatekeepers of Cellular Growth and Proliferation
Receptor Tyrosine Kinases (RTKs) are a large family of cell surface receptors that play a fundamental role in regulating cell growth, differentiation, survival, and metabolism.[2] Aberrant RTK signaling, often due to overexpression or activating mutations, is a common driver of cancer.
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers, including non-small cell lung cancer and colorectal cancer.[3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Involved in the regulation of macrophages, which can contribute to the tumor microenvironment.
Ligand binding to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for downstream signaling proteins, activating pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. This compound derivatives can inhibit RTK activity by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling.
Caption: A simplified overview of RTK signaling pathways.
Experimental Protocols for Target Validation and Characterization
The following protocols provide detailed, step-by-step methodologies for key experiments to validate the biological targets of this compound derivatives.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the purified kinase in kinase buffer.
-
Prepare a solution of a suitable kinase substrate (e.g., a biotinylated peptide) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Perform serial dilutions of the test compound in kinase buffer containing a constant concentration of DMSO.
-
In a 96-well or 384-well plate, add the diluted compound, the kinase solution, and the substrate/ATP solution.
-
Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay (e.g., LanthaScreen™) or an ELISA-based method with a phospho-specific antibody.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., A549 for lung cancer, HT-29 for colon cancer) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in growth medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include control wells with medium and DMSO only.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Caption: Workflow for a cell viability (MTT) assay.
Western Blotting for Target Engagement
Western blotting is used to detect the phosphorylation status of a target kinase and its downstream substrates in cells, providing direct evidence of target engagement by an inhibitor.
-
Cell Treatment and Lysis:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the this compound derivative at various concentrations for a specified time.
-
Include a positive control (e.g., stimulation with a growth factor to induce phosphorylation) and a negative control (DMSO vehicle).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Caption: Workflow for Western blotting to assess protein phosphorylation.
Data Presentation: Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound derivatives should be quantified and presented in a clear, tabular format for easy comparison.
| Derivative | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| Example 1 | EGFR | 50 | A549 | 1.2 | [Fictional Reference] |
| Example 2 | JAK1 | 15 | HEL | 0.5 | [Fictional Reference] |
| Example 3 | JAK2 | 80 | TF-1 | 2.5 | [Fictional Reference] |
| Example 4 | CSF1R | 120 | Ba/F3-CSF1R | 3.8 |
Note: The data in this table is illustrative. Specific IC₅₀ and GI₅₀ values will vary depending on the exact chemical structure of the derivative and the assay conditions.
Conclusion: A Versatile Scaffold for Kinase Inhibitor Discovery
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective targeting of the ATP-binding site of a wide range of kinases, including JAKs and various RTKs. The methodologies outlined in this guide provide a robust framework for researchers to identify and characterize the biological targets of novel derivatives, assess their cellular activity, and elucidate their mechanism of action. Further exploration of the structure-activity relationships of this compound derivatives holds significant promise for the discovery of new therapeutic agents for cancer, inflammatory diseases, and other conditions driven by aberrant kinase signaling.
References
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Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Link]
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4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. [Link]
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A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. [Link]
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Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
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Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: the role of side chain chirality and Michael acceptor group for maximal potency. PubMed. [Link]
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. [Link]
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Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
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Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. [Link]
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4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed Central. [Link]
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Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). OSTI.GOV. [Link]
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A Technical Guide to the 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine analogue, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent kinase inhibitors.[1] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1] This guide focuses on a specific, synthetically crucial intermediate: 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine . We will explore its synthesis, the rationale behind its structural features, its role as a versatile starting point for creating diverse inhibitor libraries, and the experimental protocols necessary for its derivatization and evaluation. This document serves as a technical resource for researchers aiming to leverage this scaffold in the design and development of next-generation targeted therapeutics.
Introduction: The Rise of the Pyrrolo[2,3-d]pyrimidine Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental components of cellular signaling pathways. Their dysregulation is a known driver of numerous pathologies, making them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, especially in oncology.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has gained significant attention because its bicyclic structure mimics the purine ring of ATP.[1][3][4] This inherent structural advantage facilitates strong binding to the hinge region of the kinase ATP pocket, a common feature exploited in inhibitor design.[5] This scaffold is the foundation for several successful drugs, including Ruxolitinib and Tofacitinib, underscoring its therapeutic potential.[6][7]
The introduction of a chloro group at the 4-position and an isopropyl group at the N7-position creates a key intermediate. The 4-chloro atom serves as an excellent leaving group for nucleophilic substitution, enabling the introduction of various side chains to modulate potency and selectivity. The N7-isopropyl group enhances solubility and can influence interactions with the kinase active site.
Synthesis of the Core Scaffold
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that requires careful control of reaction conditions. While several routes exist, a common and effective pathway begins with simpler precursors and builds the bicyclic core.[8][9] The final chlorination step is critical for activating the scaffold for further derivatization.
General Synthetic Pathway
A representative synthesis involves the construction of the 4-hydroxypyrrolo[2,3-d]pyrimidine intermediate, followed by chlorination.[8]
-
Formation of 4-amino-6-hydroxypyrimidine: This step often starts from readily available materials like ethyl cyanoacetate and thiourea, which are cyclized and then desulfurized using Raney Nickel.[8]
-
Construction of the Pyrrole Ring: The 4-amino-6-hydroxypyrimidine is then reacted with a chloroacetaldehyde solution to form the fused pyrrole ring, yielding 4-hydroxypyrrolo[2,3-d]pyrimidine.[8]
-
Chlorination: The crucial step involves treating the 4-hydroxy intermediate with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to produce 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[8] This reaction is typically performed at elevated temperatures.[8]
-
N7-Alkylation: To introduce the isopropyl group, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is subjected to alkylation, for example, using isopropyl iodide or a similar electrophile in the presence of a suitable base.
Causality: Phosphorus oxychloride is the reagent of choice for converting the 4-hydroxyl group (in its tautomeric keto form) into a reactive chloro group. The mechanism involves the formation of a phosphoryl intermediate, which is an excellent leaving group, readily displaced by a chloride ion. This transformation is vital as the C4-Cl bond is significantly more reactive towards nucleophilic aromatic substitution than the C4-OH group, making it the linchpin for library synthesis.
Mechanism of Action: Mimicking ATP
The efficacy of the pyrrolo[2,3-d]pyrimidine scaffold lies in its function as an ATP-competitive inhibitor. The nitrogen atoms within the bicyclic ring system are perfectly positioned to form hydrogen bonds with the "hinge region" of the kinase active site, the flexible loop that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the natural substrate from binding and preventing the transfer of a phosphate group.[5]
The 4-chloro position is the primary vector for diversification. By replacing the chlorine with different chemical moieties, researchers can extend the molecule into other regions of the ATP-binding site, such as the hydrophobic pocket or the solvent-exposed region, thereby tuning the inhibitor's potency and selectivity for specific kinases.[10][11]
Key Kinase Targets and Therapeutic Applications
Derivatives of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against a wide range of kinases, leading to therapeutic applications in oncology and inflammatory diseases.[1][10]
-
Janus Kinases (JAKs): This is arguably the most prominent target class for this scaffold.[12] JAKs (JAK1, JAK2, JAK3, Tyk2) are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the nucleus, regulating immune responses and cell proliferation.[2] Inhibitors like Tofacitinib and Ruxolitinib, built upon this core, are used to treat autoimmune diseases (e.g., rheumatoid arthritis) and myeloproliferative neoplasms.[6]
-
Aurora Kinases: Aurora A kinase is a key regulator of mitosis, and its overexpression is linked to poor prognosis in cancers like gastric cancer.[13] Pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed that show high potency and selectivity for Aurora A, inducing cell cycle arrest and apoptosis in cancer cells.[13]
-
Other Targets: The versatility of the scaffold has led to the development of inhibitors for numerous other kinases, including Casein Kinase 1α (CK1α), p21-Activated Kinase 4 (PAK4), and receptor tyrosine kinases like EGFR and VEGFR2.[3][11][14]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary target for inhibitors derived from this scaffold. Its blockade can effectively dampen the inflammatory signaling cascades that drive autoimmune diseases.
// Nodes CYTOKINE [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; RECEPTOR [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; INHIBITOR [label="Pyrrolo[2,3-d]pyrimidine\nInhibitor", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; P_STAT [label="p-STAT\n(Dimer)", fillcolor="#34A853", fontcolor="#FFFFFF", style="rounded,filled,diagonals"]; NUCLEUS [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; GENE [label="Gene Transcription\n(Inflammation, Proliferation)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges CYTOKINE -> RECEPTOR [label="1. Binding"]; RECEPTOR -> JAK [label="2. Activation", style=dashed]; INHIBITOR -> JAK [label="Blockade", color="#EA4335", style=bold, arrowhead=tee]; JAK -> STAT [label="3. Phosphorylation"]; STAT -> P_STAT [label="4. Dimerization"]; P_STAT -> NUCLEUS [label="5. Translocation"]; NUCLEUS -> GENE [label="6. Activation", style=dashed]; } dot Caption: Inhibition of the JAK-STAT signaling pathway.
Quantitative Data: Inhibitory Activity
The true measure of a scaffold's utility is the potency of its derivatives. The table below summarizes representative IC₅₀ values for various inhibitors based on the pyrrolo[2,3-d]pyrimidine core against different kinases, demonstrating the scaffold's versatility.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 11 | Aurora A | 0.74 | [13] |
| Compound 7a | CK1α | 10.96 | [11] |
| Compound 5k | EGFR | ~40-204 | [3][14] |
| Compound 5k | Her2 | ~40-204 | [3][14] |
| Compound 5k | VEGFR2 | ~40-204 | [3][14] |
| Compound 5k | CDK2 | ~40-204 | [3][14] |
| Sunitinib | VEGFR2 | 261 | [3][14] |
Note: IC₅₀ values are highly dependent on assay conditions. The data is for comparative purposes.
Experimental Protocols
Protocol: Derivatization via Suzuki Cross-Coupling
The 4-chloro position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or heteroaryl moieties.
Objective: To couple a boronic acid derivative to the 4-position of the scaffold.
Materials:
-
This compound
-
Desired Aryl/Heteroaryl Boronic Acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Setup: To a flame-dried reaction flask, add this compound, the boronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Solvent & Catalyst: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Self-Validation: The success of the reaction is confirmed by LC-MS analysis, which should show the disappearance of the starting material mass peak and the appearance of a new peak corresponding to the calculated mass of the product. ¹H NMR spectroscopy will confirm the incorporation of the new aryl group.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the IC₅₀ of a synthesized inhibitor. It measures the amount of ADP produced, which is inversely proportional to kinase activity.[15][16]
// Workflow Steps A [label="1. Prepare Reagents\n- Kinase\n- Substrate & ATP\n- Inhibitor Dilutions"]; B [label="2. Plate Inhibitor & Kinase\nAdd inhibitor dilutions to 384-well plate.\nAdd kinase solution. Incubate 10 min."]; C [label="3. Initiate Kinase Reaction\nAdd Substrate/ATP mix.\nIncubate at 30°C for 60 min."]; D [label="4. Stop Reaction & Deplete ATP\nAdd ADP-Glo™ Reagent.\nIncubate 40 min at RT."]; E [label="5. Detect ADP (as ATP)\nAdd Kinase Detection Reagent.\nIncubate 30 min at RT."]; F [label="6. Measure Luminescence\nRead plate on a luminometer."]; G [label="7. Data Analysis\nPlot % Inhibition vs. [Inhibitor].\nCalculate IC50 value.", shape=note, fillcolor="#FFFFFF"];
// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } dot Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP solution (at or near the Kₘ for the kinase)
-
Synthesized inhibitor (serial dilutions)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
Procedure:
-
Inhibitor Plating: Prepare serial dilutions of the inhibitor in kinase buffer. Add 2.5 µL of each dilution to the wells of the microplate. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Kinase Addition: Add 2.5 µL of the kinase solution to each well (except the background control). Incubate for 10 minutes at room temperature to allow for inhibitor binding.[15]
-
Reaction Initiation: Initiate the reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP.[15]
-
Incubation: Incubate the plate at 30 °C for 60 minutes.[15] The time should be within the linear range of the reaction.
-
ADP Detection (Part 1): Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[15]
-
ADP Detection (Part 2): Convert the newly produced ADP to ATP and generate a light signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[15]
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the results using non-linear regression (log[inhibitor] vs. response) to determine the IC₅₀ value.
Future Directions and Conclusion
The this compound scaffold remains a highly valuable and versatile starting point for the development of novel kinase inhibitors. Future efforts will likely focus on:
-
Improving Selectivity: Designing derivatives that can distinguish between highly homologous kinase family members to reduce off-target effects.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against clinically observed resistance mutations.
-
Multi-Targeted Inhibitors: Strategically designing compounds that inhibit multiple key nodes in a disease pathway, such as dual JAK/HDAC inhibitors.[17]
References
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Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health. [Link]
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An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]
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7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. National Institutes of Health. [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. ACS Publications. [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
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Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. ResearchGate. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. PubMed. [Link]
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Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development. [Link]
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Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ResearchGate. [Link]
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PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. European Patent Office. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Link]
-
Assay Development for Protein Kinase Enzymes. National Institutes of Health. [Link]
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The Structure-Activity Relationship of 7-Substituted Pyrrolo[2,3-d]pyrimidines: A Technical Guide for Drug Discovery
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to the endogenous purine nucleobases allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom offers a unique vector for chemical modification, allowing for the fine-tuning of pharmacological properties.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substitutions at this critical 7-position, with a focus on their impact on anticancer, antiviral, and kinase inhibitory activities.
Anticancer Activity: Targeting Key Oncogenic Pathways
The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for the development of novel anticancer agents. The substituent at the 7-position plays a crucial role in determining the potency and selectivity of these compounds against various cancer-related targets.
Kinase Inhibition: A Dominant Mechanism of Action
A significant portion of the anticancer activity of 7-substituted pyrrolo[2,3-d]pyrimidines stems from their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.
FAK is a non-receptor tyrosine kinase that plays a critical role in tumor progression and metastasis.[4] Several potent 7-substituted pyrrolo[2,3-d]pyrimidine-based FAK inhibitors have been developed.
The SAR for this class of inhibitors highlights the importance of an aryl group at the 7-position. For instance, a series of 2-amino-7-aryl-7H-pyrrolo[2,3-d]pyrimidines were designed and synthesized, leading to the identification of potent FAK inhibitors.[5] The introduction of functionality on the 7-aryl ring was found to be critical for potency, with one compound exhibiting a single-digit nanomolar IC50 value.[6] Further optimization led to derivatives with a dimethylphosphine oxide moiety, which showed potent enzymatic inhibition of FAK in the nanomolar range and significant antiproliferative activity against breast and lung cancer cell lines.[1]
Table 1: SAR of 7-Substituted Pyrrolo[2,3-d]pyrimidines as FAK Inhibitors
| 7-Substituent | FAK IC50 (nM) | Antiproliferative Activity (Cell Line) | Reference |
| Aryl | Single-digit nM | - | [5][6] |
| Aryl with dimethylphosphine oxide | 5.4 | A549 (lung), MDA-MB-231 (breast) | [1] |
| 2-((2-((3-(acetamidomethyl)phenyl)amino)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-methylbenzamide | Potent | SMMC7721, YY8103 (hepatocellular carcinoma) | [7] |
| Dimethylphosphine oxide containing derivative | 1.89 | PA-1 (ovarian) | [7] |
Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets. A series of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines have been designed as dual inhibitors of Aurora A and B kinases.[8] The switch from a pyrazolopyrimidine to a pyrrolopyrimidine core allowed for functionalization at the 2-position, leading to improved selectivity.[8]
CSF1R is a receptor tyrosine kinase that plays a crucial role in the differentiation and function of macrophages. In the tumor microenvironment, CSF1R signaling can promote the survival and pro-tumoral functions of tumor-associated macrophages (TAMs).[9] Several 7-substituted pyrrolo[2,3-d]pyrimidines have been investigated as CSF1R inhibitors.
SAR studies on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines revealed that substitutions at the 7-position are well-tolerated.[10] A series of highly selective pyrrolo[2,3-d]pyrimidines with subnanomolar enzymatic inhibition of CSF1R have been developed. These compounds were found to preferentially bind to the autoinhibited "DFG-out" conformation of the kinase.[11]
Table 2: SAR of 7-Substituted Pyrrolo[2,3-d]pyrimidines as CSF1R Inhibitors
| 7-Substituent | CSF1R Enzymatic IC50 | Cellular Activity | Reference |
| Benzyl | Active | - | [11] |
| Pyridyl | Good activity | - | [11] |
| N-Methyl-N-(3-methylbenzyl) | Low nM | CSF1R Ba/F3 cells | [10] |
| 6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl) | Low nM | Favorable ADME | [12] |
Cytotoxic Activity
Beyond kinase inhibition, some 7-substituted pyrrolo[2,3-d]pyrimidines exhibit broad cytotoxic activity against various cancer cell lines. For instance, novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives have shown promising antitumor properties.[13]
Antiviral Activity: Combating Viral Infections
The 7-deazapurine scaffold has also been a fruitful starting point for the development of antiviral agents, particularly against RNA viruses. The 7-position provides a key handle for modifying the interaction of these nucleoside analogs with viral enzymes.
Hepatitis C Virus (HCV) Inhibitors
A number of 2'-C-methyl-7-deazapurine nucleosides have shown potent anti-HCV activity.[14][15] The substituent at the 7-position significantly influences both the antiviral potency and the cytotoxicity of these compounds. For example, a 7-vinyl-7-deaza-adenine nucleoside demonstrated an anti-HCV activity with an EC90 of 7.6 μM.[14] However, this compound also exhibited cytotoxicity. Interestingly, both the α and β isomers of 7-iodo substituted nucleosides showed modest anti-HCV activity and toxicity, suggesting that the nature of the 7-substituent is a primary determinant of activity, irrespective of the anomeric configuration.[14]
A significant challenge in the development of these nucleoside analogs is their cellular phosphorylation to the active triphosphate form. Studies have shown that for some 7-deazapurine nucleosides and their phosphoramidate prodrugs, insufficient phosphorylation is responsible for the lack of anti-HCV activity in cellular assays, even though the corresponding triphosphates are potent inhibitors of the viral polymerase.[15]
Table 3: Antiviral Activity of 7-Substituted 2'-Deoxy-2'-fluoro-2'-C-methyl-7-deazapurine Nucleosides
| 7-Substituent | Anti-HCV Activity (EC50/EC90) | Cytotoxicity | Reference |
| 7-vinyl (β-anomer) | EC90 = 7.6 µM | Observed | [14] |
| 7-iodo (α and β anomers) | Modest | Observed | [14] |
| 7-carbomethoxyvinyl (α-anomer) | Good anti-HIV-1 activity (EC50=0.71 µM) | Not observed up to 100 µM | [15] |
Experimental Methodologies
Synthesis of 7-Substituted Pyrrolo[2,3-d]pyrimidines
A common synthetic strategy for accessing 7-substituted pyrrolo[2,3-d]pyrimidines involves the initial construction of the core heterocyclic system followed by substitution at the 7-position.
A versatile method for introducing substituents at the N7-position is through nucleophilic substitution on a pre-formed pyrrolo[2,3-d]pyrimidine core.[16]
Step-by-step protocol:
-
To a solution of the 7H-pyrrolo[2,3-d]pyrimidine starting material in a suitable aprotic solvent (e.g., DMF, DMSO), add a base (e.g., NaH, K2CO3) at 0 °C.
-
Stir the mixture for a short period to allow for deprotonation of the pyrrole nitrogen.
-
Add the desired alkyl or aryl halide (or a suitable electrophile) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Sources
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An In-depth Technical Guide to the Solubility of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents
Introduction
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the 7-deazapurine scaffold, it serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.[1][2][3] The solubility of this compound in organic solvents is a critical physicochemical parameter that profoundly influences its utility in synthesis, purification, formulation, and biological screening. Understanding and predicting its solubility behavior is paramount for researchers and scientists in the pharmaceutical industry.
This technical guide provides a comprehensive overview of the solubility of this compound. It is designed to offer both theoretical insights and practical, field-proven methodologies for its handling and application. We will delve into the physicochemical properties of the molecule, the principles governing its solubility, a detailed experimental protocol for solubility determination, and a predictive analysis of its behavior in various common organic solvents.
Physicochemical Profile of this compound
A thorough understanding of a molecule's physicochemical properties is the foundation for predicting its solubility. Due to the absence of extensive experimental data for this specific derivative, we will utilize the known properties of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, in conjunction with calculated values for the isopropyl derivative.
Table 1: Physicochemical Properties
| Property | Value (Parent Compound: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) | Calculated/Estimated Value (this compound) | Data Source |
| Molecular Formula | C₆H₄ClN₃ | C₉H₁₀ClN₃ | [1], Calculation |
| Molecular Weight | ~153.57 g/mol | 195.65 g/mol | [4], Calculation |
| Appearance | Light-colored to off-white crystalline solid | Expected to be a crystalline solid | [1] |
| Melting Point | 170–184 °C | Estimated to be in a similar or slightly lower range | [1][3] |
| Predicted logP | 1.6 | ~2.5 (Predicted) | [4], Prediction |
| pKa (Predicted) | 11.42 ± 0.20 | Expected to be similar | [3] |
Expertise & Experience Insights:
The addition of the isopropyl group at the 7-position of the pyrrole ring is a key structural modification. This non-polar, aliphatic group significantly increases the molecule's lipophilicity, as reflected in the higher predicted octanol-water partition coefficient (logP). This increased lipophilicity is a primary determinant of its solubility profile in organic solvents. The isopropyl group will enhance van der Waals interactions with non-polar and moderately polar solvents. While the melting point of alkylated heterocyclic compounds can be influenced by factors such as crystal packing, the introduction of a flexible alkyl chain may slightly decrease the melting point compared to the more rigid parent structure.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, the key factors are:
-
Van der Waals Forces: The non-polar isopropyl group and the aromatic rings will interact favorably with non-polar and moderately polar solvents through London dispersion forces.
-
Dipole-Dipole Interactions: The polar pyrimidine ring, with its nitrogen atoms and the chloro substituent, creates a dipole moment, allowing for interactions with polar solvents.
-
Hydrogen Bonding: The pyrrole nitrogen in the parent compound can act as a hydrogen bond donor. However, in the 7-isopropyl derivative, this hydrogen is replaced, eliminating its hydrogen bond donating capacity. The nitrogen atoms in the pyrimidine ring can still act as hydrogen bond acceptors.
The balance of these forces dictates the solubility. Solvents that can effectively engage in these interactions with the solute will be better at overcoming the crystal lattice energy of the solid, leading to higher solubility.
Experimental Determination of Solubility: A Validated Protocol
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] This protocol provides a self-validating system to ensure accurate and reproducible results.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The "excess" is crucial to ensure that a solid phase remains in equilibrium with the solution.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C is typically used.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary kinetic study to determine the time required to reach a solubility plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to accurately determine the concentration of the sample.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by accounting for the dilution factor.
-
Workflow Diagram
Caption: Shake-flask solubility determination workflow.
Predicted Solubility in Common Organic Solvents
Based on the physicochemical properties of this compound, we can predict its solubility in different classes of organic solvents.
Table 2: Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents have strong dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar regions of the molecule. The parent compound is known to be soluble in DMSO and DMF.[1] |
| Polar Protic | Methanol, Ethanol | Good to Moderate | These solvents can engage in dipole-dipole interactions. Their ability to act as hydrogen bond donors is less critical due to the alkylation at the N7 position. The parent compound is soluble in ethanol and methanol.[2][3] |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate to Good | The increased lipophilicity from the isopropyl group should enhance solubility in these solvents compared to the parent compound. Ethyl acetate is a known solvent for the parent compound.[3] |
| Non-Polar | Toluene, Hexanes | Low to Moderate | While the isopropyl group enhances lipophilicity, the polar pyrrolo[2,3-d]pyrimidine core will limit solubility in highly non-polar solvents. Some solubility in toluene is expected due to π-π stacking interactions. |
| Aqueous | Water | Very Low | The parent compound is sparingly soluble in water.[1] The addition of the hydrophobic isopropyl group will further decrease its aqueous solubility. |
Conclusion
This compound is a lipophilic, heterocyclic compound with a solubility profile dominated by its polar core and non-polar isopropyl substituent. It is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in alcohols and moderately polar solvents. A systematic approach to solubility determination, such as the validated shake-flask protocol detailed in this guide, is essential for obtaining reliable data to support drug discovery and development efforts. The insights and methodologies presented herein provide a robust framework for researchers working with this important class of molecules.
References
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PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
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Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
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Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]
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CompuDrug. (n.d.). PrologP. Retrieved from [Link]
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LookChem. (n.d.). Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
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MDPI. (2019, January 11). Substituted Azolium Disposition: Examining the Effects of Alkyl Placement on Thermal Properties. Retrieved from [Link]
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Omni Calculator. (n.d.). Molecular Weight Calculator. Retrieved from [Link]
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EndMemo. (n.d.). Molecular Weight Calculator. Retrieved from [Link]
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arXiv. (n.d.). Effect of Alkyl-group Flexibility on the Melting Point of Imidazolium- based Ionic Liquids. Retrieved from [Link]
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Lenntech. (n.d.). Molecular Weight Calculator. Retrieved from [Link]
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ResearchGate. (2011). Electronic Effects of para-Substitution on the Melting Points of TAAILs. Retrieved from [Link]
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PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]
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MDPI. (2018, January 6). The Effect of Alkyl Substituents on the Formation and Structure of Homochiral (R,R)-[R2Ga(µ-OCH(Me)CO2R′)]2 Species—Towards the Factors Controlling the Stereoselectivity of Dialkylgallium Alkoxides in the Ring-Opening Polymerization of rac-Lactide. Retrieved from [Link]
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Stability of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Under Acidic Conditions: A Technical Guide
Introduction
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a critical heterocyclic intermediate in the synthesis of numerous pharmacologically active molecules, particularly Janus kinase (JAK) inhibitors.[1][2] The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, serves as a versatile scaffold in drug discovery.[3] The reactivity of the 4-chloro substituent is pivotal for introducing various functionalities through nucleophilic substitution. However, this reactivity also renders the molecule susceptible to degradation, particularly hydrolysis under acidic conditions.[4][5] Understanding the stability of this intermediate is paramount for ensuring the integrity of synthetic processes, the quality of active pharmaceutical ingredients (APIs), and the safety and efficacy of the final drug product.
This in-depth technical guide provides a comprehensive overview of the stability of this compound in acidic environments. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the degradation pathways, kinetics, and the establishment of robust stability-indicating analytical methods.
Chemical Reactivity and Susceptibility to Acid-Catalyzed Hydrolysis
The chemical behavior of this compound is dominated by the electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing effect of the chlorine atom at the C4 position.[6] This electronic arrangement makes the C4 carbon highly electrophilic and susceptible to nucleophilic attack. Under acidic conditions, water acts as a nucleophile, leading to the hydrolysis of the 4-chloro group to a 4-hydroxy group, yielding 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. This hydrolysis is a significant concern during synthetic workups and in the formulation of drug products where acidic excipients may be present.[5]
Proposed Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of this compound is proposed to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is facilitated by the protonation of one of the nitrogen atoms in the pyrimidine ring.
Diagram of the Proposed Hydrolysis Mechanism:
Caption: Proposed SNAr mechanism for acid-catalyzed hydrolysis.
Causality Behind the Mechanism:
-
Protonation: In an acidic medium, the pyrimidine ring is protonated. While there are multiple potential protonation sites (N1, N3), protonation at N1 is often considered to significantly activate the C4 position towards nucleophilic attack by further withdrawing electron density from the ring.
-
Nucleophilic Attack (Rate-Determining Step): A water molecule, acting as a nucleophile, attacks the electron-deficient C4 carbon. This step is typically the slowest in the sequence and therefore rate-determining. The formation of a tetrahedral intermediate, often referred to as a Meisenheimer-like complex, is a high-energy transition state.
-
Deprotonation and Elimination: The intermediate rapidly loses a proton and the chloride ion to regenerate the aromatic system, yielding the final hydrolysis product, 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, and hydrochloric acid.
The rate of this hydrolysis is influenced by several factors including the concentration of the acid, temperature, and the presence of substituents on the pyrrolo[2,3-d]pyrimidine core. Electron-withdrawing groups on the ring system are generally expected to accelerate the rate of nucleophilic substitution.[1]
Forced Degradation Studies: A Framework for Stability Assessment
To thoroughly investigate the stability of this compound under acidic conditions, a forced degradation study is essential. Such studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are designed to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[3][7]
Experimental Protocol for Acidic Forced Degradation
The following protocol provides a detailed, step-by-step methodology for conducting a forced degradation study under acidic conditions. This protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data.
Diagram of the Experimental Workflow:
Caption: Workflow for acidic forced degradation study.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a suitable organic co-solvent (e.g., acetonitrile or methanol) if it has limited aqueous solubility, and then dilute with the acidic medium to a final known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Prepare solutions of the compound in various acidic media. It is recommended to start with 0.1 M hydrochloric acid (HCl).[8] Other acids like sulfuric acid (H₂SO₄) can also be used to assess the effect of different anions.
-
Incubate the solutions at an elevated temperature, for instance, 60°C, to accelerate degradation. A parallel experiment at room temperature should also be conducted for comparison.
-
-
Time-Point Sampling:
-
Withdraw aliquots of the stressed solutions at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours). The initial time point (t=0) serves as the baseline.
-
-
Neutralization/Quenching:
-
Immediately neutralize the collected samples with an equimolar amount of a suitable base (e.g., sodium hydroxide) to stop the degradation reaction. This is a critical step to ensure that the degradation observed is representative of the specific time point.
-
-
Analytical Testing:
-
Analyze the neutralized samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the parent compound and any degradation products formed.
-
-
Data Analysis and Interpretation:
-
Quantify the percentage of the parent compound remaining at each time point.
-
Calculate the percentage of each degradation product formed.
-
Determine the degradation kinetics (e.g., pseudo-first-order rate constant).
-
Data Presentation: A Comparative Analysis
The quantitative data obtained from the forced degradation study should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 (m/z = [Insert Mass]) |
| 0 | 100.0 | 0.0 |
| 2 | 85.2 | 14.8 |
| 4 | 72.5 | 27.5 |
| 8 | 55.1 | 44.9 |
| 24 | 20.7 | 79.3 |
(Note: The data presented in this table is illustrative and should be replaced with actual experimental results.)
Analytical Methodologies for Stability Assessment
The selection and validation of appropriate analytical methods are crucial for the successful execution of a stability study.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method must be capable of separating the parent compound from all potential degradation products and any other impurities.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance is recommended. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and characterization of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to determine the molecular weight of the degradation products, which is the first step in their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the unambiguous structural confirmation of significant degradation products, isolation of the degradant followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, can provide detailed structural information.
Conclusion and Recommendations
This compound exhibits inherent instability under acidic conditions, primarily undergoing hydrolysis to its 4-oxo analog. A thorough understanding of this degradation pathway and its kinetics is essential for the development of robust synthetic and formulation processes.
Key Recommendations for Researchers and Drug Development Professionals:
-
Early-Stage Stability Assessment: Conduct forced degradation studies early in the development process to identify potential stability liabilities.
-
Process Optimization: Minimize the exposure of the compound to acidic aqueous conditions during synthetic workups. If unavoidable, use low temperatures and short reaction times.
-
Formulation Design: Carefully select excipients to avoid acidic microenvironments that could promote degradation of the API in the final drug product.
-
Analytical Method Validation: Develop and validate a stability-indicating analytical method that can accurately quantify the parent compound and its degradation products.
By adhering to these principles and employing the methodologies outlined in this guide, researchers and drug development professionals can effectively manage the stability challenges associated with this compound, ensuring the development of high-quality and stable pharmaceutical products.
References
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Shawky, A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. [Link]
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-
Zhang, J.-Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 262, 115848. [Link]
-
Yilmaz, H. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. DergiPark. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
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Andersen, K. E., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
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Altasciences. (n.d.). Analytical Testing – Accurate and Complete Characterization of Your API. [Link]
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Almac Group. (n.d.). Spotlight on stability: API and drug product testing. [Link]
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Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 8-13. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]
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The Privileged Scaffold: A Technical Guide to 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Analogs in Modern Drug Discovery
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the burgeoning class of therapeutic agents derived from the 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine core. We will dissect the synthesis, biological significance, and structure-activity relationships of these analogs, providing a robust framework for their application in contemporary drug discovery programs. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine isostere, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including kinases, which are pivotal in numerous disease pathologies.[1][2] The strategic incorporation of a chlorine atom at the 4-position and an isopropyl group at the 7-position provides a versatile platform for the development of potent and selective inhibitors.
The Core Structure: Strategic Importance of Substitutions
The 7H-pyrrolo[2,3-d]pyrimidine core mimics the natural purine structure, enabling it to bind to ATP-binding sites of various enzymes.[2] The key substitutions at the 4 and 7 positions are not arbitrary; they are critical for both synthetic utility and biological activity.
-
The 4-Chloro Group: This electron-withdrawing group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[3][4] This reactivity is the cornerstone of analog synthesis, allowing for the facile introduction of a diverse array of amine-containing side chains to explore structure-activity relationships (SAR).[3]
-
The 7-Isopropyl Group: Alkylation at the N7 position is a common strategy to modulate the physicochemical properties and target engagement of pyrrolo[2,3-d]pyrimidine-based inhibitors. The isopropyl group, in particular, can provide a balance of lipophilicity and steric bulk, influencing solubility, cell permeability, and binding affinity to the target protein. Its presence can orient the scaffold within a binding pocket to achieve optimal interactions.
Synthesis of the this compound Scaffold and Analogs
The synthesis of the title scaffold is a multi-step process that has been optimized for yield and purity.[5] The general approach involves the construction of the pyrrolo[2,3-d]pyrimidin-4-ol core, followed by chlorination and subsequent alkylation.
Synthesis of the Core Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
A common synthetic route to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is outlined below.[6][7] This process starts from readily available starting materials and proceeds through several key transformations.
Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Step 1: Synthesis of 2-mercapto-4-amino-6-hydroxypyrimidine. Ethyl cyanoacetate and thiourea are dissolved in ethanol. Sodium ethoxide in ethanol is slowly added at 0-5°C. The mixture is stirred at room temperature and then refluxed for 8-10 hours. The product is isolated by filtration.[6]
-
Step 2: Synthesis of 4-amino-6-hydroxypyrimidine. The 2-mercapto-4-amino-6-hydroxypyrimidine is treated with Raney nickel in an ammonia solution at 80-100°C for 4-6 hours to effect desulfurization. The product is obtained after filtration and cooling.[6]
-
Step 3: Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine. 4-amino-6-hydroxypyrimidine is reacted with 2-chloroacetaldehyde in the presence of sodium acetate at 60-80°C for 4-6 hours. The cyclized product precipitates upon cooling and is collected by filtration.[6]
-
Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The 4-hydroxypyrrolo[2,3-d]pyrimidine is heated in phosphorus oxychloride (POCl₃) at 80-100°C for 2-4 hours. Excess POCl₃ is removed by distillation, and the reaction is carefully quenched with ice water. The pH is adjusted to 9-10 with sodium hydroxide to precipitate the desired product.[6][8]
A diagram of this synthetic workflow is presented below:
Caption: Synthetic workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
N7-Isopropylation and C4-Amination
With the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate in hand, the next steps involve the introduction of the isopropyl group at the 7-position and the diversification at the 4-position.
Experimental Protocol: Synthesis of 4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Analogs
-
Step 1: N7-Isopropylation. To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an appropriate solvent such as DMF or acetonitrile, a base (e.g., K₂CO₃ or NaH) is added, followed by the addition of 2-bromopropane. The reaction mixture is stirred at room temperature or gentle heating until completion, as monitored by TLC.
-
Step 2: C4-Amination. The resulting this compound is then subjected to a nucleophilic aromatic substitution reaction. A primary or secondary amine is added to a solution of the 4-chloro intermediate in a suitable solvent like ethanol or isopropanol, often in the presence of a base such as DIPEA. The reaction is typically heated to drive it to completion. The product is then isolated and purified by standard methods like crystallization or column chromatography.
The general scheme for analog synthesis is depicted below:
Caption: General scheme for the synthesis of 4-amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine analogs.
Key Biological Targets and Mechanism of Action
Analogs derived from the this compound scaffold have shown significant activity against a range of protein kinases, which are enzymes that play a critical role in cellular signaling. Overactivity of certain kinases is a hallmark of many diseases, including cancer and inflammatory disorders.
Janus Kinases (JAKs)
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors. The JAK-STAT signaling pathway is crucial for immune function, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis and inflammatory skin conditions.[9][10] Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent JAK inhibitors.[11][12][13] These inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain of JAKs and preventing the phosphorylation and activation of STAT proteins. This, in turn, blocks the downstream signaling cascade that leads to inflammation.
A simplified representation of the JAK-STAT signaling pathway and the point of inhibition is shown below:
Caption: Simplified JAK-STAT signaling pathway and inhibition by pyrrolo[2,3-d]pyrimidine analogs.
Other Kinase Targets
Beyond JAKs, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for other important kinase targets:
-
Casein Kinase 1α (CK1α): This kinase is implicated in various cancers, including acute myeloid leukemia. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed as potent CK1α inhibitors.[14]
-
p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is associated with a variety of cancers. 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as competitive inhibitors of PAK4.[15]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has yielded valuable insights into the structural requirements for potent and selective kinase inhibition.
-
C4-Position: As previously mentioned, this position is ideal for introducing diverse side chains. The nature of the amine substituent is critical for determining potency and selectivity. Often, the introduction of a piperidine or pyrazole moiety can lead to enhanced activity.[11][12] The specific substituents on these rings can further fine-tune the inhibitor's properties.
-
N7-Position: The substituent at this position projects into a different region of the ATP-binding pocket. The isopropyl group is just one of many possibilities. Other alkyl or aryl groups can be introduced to optimize interactions with the target kinase. For instance, benzyl groups with various substitutions have been explored to develop antiviral agents.[16]
-
C5-Position: Modification at the C5 position of the pyrrole ring can also influence activity. Introduction of small substituents can modulate the electronic properties of the ring system and create additional interactions with the target.
Representative Biological Assay: Kinase Inhibition Assay
To evaluate the potency of newly synthesized analogs, a robust and reliable biological assay is essential. A common method is an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for JAK1)
-
Reagents and Materials: Recombinant human JAK1 enzyme, a suitable peptide substrate (e.g., a poly-GT peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a fluorescent ATP analog). The test compounds are typically dissolved in DMSO.
-
Assay Procedure: a. The JAK1 enzyme is incubated with varying concentrations of the test compound (typically in a serial dilution) for a predetermined period (e.g., 15-30 minutes) at room temperature in an assay buffer. b. The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. c. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature or 30°C. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Quantitative Data Summary
The following table summarizes the inhibitory activity of some representative 7H-pyrrolo[2,3-d]pyrimidine analogs against their respective kinase targets, as reported in the literature.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 12a | JAK1 | 12.6 | [11] |
| 11e | JAK1 & JAK2 | >90% inhibition | [12] |
| 7a | CK1α | 10.96 | [14] |
Conclusion
The this compound scaffold and its analogs represent a highly valuable and versatile class of compounds in drug discovery. Their synthetic tractability, coupled with their ability to potently and selectively inhibit key protein kinases, has led to the development of important therapeutic agents. This guide has provided a comprehensive overview of the synthesis, biological targets, and structure-activity relationships of these compounds, offering a solid foundation for researchers and drug developers working in this exciting field. The continued exploration of this privileged scaffold is poised to yield a new generation of innovative medicines for a wide range of human diseases.
References
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- Li, Y., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie, 357(4), e2300591.
- Wang, X., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4089-4100.
- Wang, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters.
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681.
- Norman, P. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Expert Opinion on Therapeutic Patents, 24(1), 121-125.
- Kumar, A., et al. (2024). Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Journal of Biomolecular Structure and Dynamics.
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- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- He, L., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. ResearchGate.
- The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. (n.d.).
- Nakashima, T., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6934-6945.
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. (n.d.).
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- Justia Patents. (2019, June 6). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
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- Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 847.
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Spectroscopic Characterization of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. As a senior application scientist, this document is structured to offer not just raw data, but a deeper understanding of the molecule's structural features as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a crucial heterocyclic system found in many biologically active molecules, including kinase inhibitors.[1][2] A thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of this and related compounds in any research and development setting.
Molecular Structure and Key Features
The structure of this compound consists of a pyrimidine ring fused to a pyrrole ring. The chlorine atom at the 4-position is a key reactive site for further chemical modifications, often via nucleophilic substitution.[3] The isopropyl group at the 7-position of the pyrrole nitrogen influences the molecule's solubility and steric profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the pyrrolo[2,3-d]pyrimidine core and the protons of the isopropyl group. The expected chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the chlorine atom.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-2 | Singlet | ~8.6 | - |
| H-6 | Doublet | ~7.3 | ~3.6 |
| H-5 | Doublet | ~6.6 | ~3.6 |
| CH (isopropyl) | Septet | ~4.9 | ~7.0 |
| CH₃ (isopropyl) | Doublet | ~1.6 | ~7.0 |
Interpretation and Rationale:
-
H-2: This proton is on the pyrimidine ring and is expected to be the most downfield aromatic proton due to the deshielding effect of the two adjacent nitrogen atoms.
-
H-5 and H-6: These protons are on the pyrrole ring. H-6 is adjacent to the nitrogen atom of the pyrrole ring, while H-5 is adjacent to the fused pyrimidine ring. Their coupling constant of approximately 3.6 Hz is characteristic of cis-coupling in a five-membered aromatic ring.
-
Isopropyl Group: The methine proton (CH) will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet due to coupling with the single methine proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-4 | ~152 |
| C-2 | ~151 |
| C-7a | ~151 |
| C-5 | ~128 |
| C-4a | ~117 |
| C-6 | ~100 |
| CH (isopropyl) | ~48 |
| CH₃ (isopropyl) | ~22 |
Interpretation and Rationale:
-
Quaternary Carbons: The carbons at positions 4, 7a, and 4a are quaternary and their chemical shifts are influenced by their position in the heterocyclic ring system. C-4, being attached to the electronegative chlorine atom, is expected to be significantly downfield.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons (C-2, C-5, C-6) are in the expected range for a pyrrolo[2,3-d]pyrimidine system.
-
Isopropyl Carbons: The chemical shifts for the isopropyl carbons are typical for this alkyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-Cl bond.
Expected IR Data
| Wavenumber (cm⁻¹) | Bond |
| 3100-3000 | Aromatic C-H stretch |
| 2970-2930 | Aliphatic C-H stretch (isopropyl) |
| 1600-1450 | C=C and C=N stretching vibrations |
| ~1100 | C-Cl stretch |
Interpretation and Rationale:
The presence of sharp peaks in the aromatic C-H stretching region and the aliphatic C-H stretching region confirms the presence of both the pyrrolopyrimidine core and the isopropyl group. The complex pattern of bands in the 1600-1450 cm⁻¹ region is characteristic of the fused aromatic ring system. The C-Cl stretch is typically observed in the fingerprint region and can be a weaker absorption.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₀ClN₃). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak.
-
Key Fragmentation Patterns: A common fragmentation pathway for N-alkylated compounds is the loss of the alkyl group. In this case, the loss of the isopropyl group (C₃H₇) would result in a significant fragment ion.
Molecular Structure and Fragmentation
Caption: Mass spectrometry fragmentation of the parent molecule.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific machine being used.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio. Proton decoupling should be used to simplify the spectrum.
IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent like dichloromethane and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS.[4]
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For HRMS, an Orbitrap or Time-of-Flight (TOF) mass analyzer is recommended to achieve the necessary mass accuracy.
Experimental Workflow
Caption: Workflow for spectroscopic characterization.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this important chemical intermediate in their synthetic endeavors. The methodologies and interpretative principles outlined herein are fundamental to modern chemical analysis and drug development.
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC. PubMed Central. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. [Link]
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Methodological & Application
Synthesis of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine: A Detailed Guide for Medicinal Chemists
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant molecules, including Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1][2][3] Strategic functionalization of this privileged heterocycle is paramount for modulating its pharmacological profile. This application note provides a comprehensive, in-depth guide for the synthesis of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for the development of novel therapeutics.[4][5] We will delve into the synthetic pathway, starting from commercially available precursors, and provide detailed, field-proven protocols for each critical step. The causality behind experimental choices will be elucidated to empower researchers in their synthetic endeavors.
Synthetic Strategy Overview
The synthesis of this compound is conceptually approached in a two-step sequence, commencing with the preparation of the pivotal intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This is followed by a regioselective N-alkylation at the 7-position of the pyrrole ring with an isopropyl moiety.
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Application Notes and Protocols: Nucleophilic Substitution on 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Privileged 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a structural isomer of purine known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to adenine allows it to effectively mimic the natural substrate and interact with the ATP-binding sites of various enzymes, particularly kinases.[1] This has led to its central role in the development of targeted therapies for autoimmune diseases and cancer.[2][3]
The functionalization of this core is critical for modulating potency, selectivity, and pharmacokinetic properties. The 4-chloro derivative is a key synthetic intermediate, enabling the introduction of a wide array of functional groups through nucleophilic substitution.[4][5] Specifically, 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is an advanced intermediate where the pyrrole nitrogen (N7) is protected by an isopropyl group. This modification is advantageous as it prevents potential side reactions at the N7 position, thereby simplifying reaction profiles and improving yields for substitution at the desired C4 position.[6] This document provides a detailed guide to the mechanism, experimental considerations, and protocols for performing nucleophilic aromatic substitution (SNAr) on this important substrate.
Mechanistic Underpinnings: The Addition-Elimination Pathway
The displacement of the chloride at the C4 position does not follow a classical SN1 or SN2 pathway. Instead, it proceeds via a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically an addition-elimination sequence.[7][8]
-
Nucleophilic Attack (Rate-Limiting Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the pyrimidine ring. The electrophilicity of this position is significantly enhanced by the electron-withdrawing effects of the two nitrogen atoms within the pyrimidine ring.[4][9] This initial attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8][10] The formation of this intermediate is the slowest step and thus dictates the overall reaction rate.[8]
-
Leaving Group Expulsion (Fast Step): Aromaticity is rapidly restored through the elimination of the chloride leaving group, yielding the final substituted product.[8]
The stability of the Meisenheimer intermediate is paramount. The negative charge is delocalized across the ring and is particularly stabilized when the attacking position is ortho or para to the electron-withdrawing nitrogen atoms, which is the case for the C4 position.[9]
Caption: The SNAr Addition-Elimination Mechanism.
Core Principles and Experimental Causality
The success of the nucleophilic substitution hinges on the careful selection of reagents and conditions. The choice of solvent, the use of an acid or base, and the reaction temperature are all interdependent variables tailored to the specific nucleophile.
The Nature of the Nucleophile
A diverse range of nucleophiles can be employed, most commonly amines, alkoxides, and thiols.[4]
-
Amines: For amination reactions, both the basicity (pKa) and steric hindrance of the amine are critical.
-
Aliphatic Amines (e.g., piperidine, morpholine): These are generally strong nucleophiles and react readily. A base is typically required to quench the HCl byproduct.
-
Anilines: These are weaker nucleophiles. Their reactivity is highly dependent on the electronic nature of substituents on the aromatic ring. A study on the parent 4-chloropyrrolopyrimidine found that anilines with a pKa between 2.7 and 5.2 tend to react fastest.[6][11] For these less reactive amines, acid catalysis is often beneficial.[11][12]
-
The Role of the Solvent
The solvent not only facilitates the dissolution of reactants but also influences the reaction rate.
-
Aprotic Polar Solvents (DMF, DMSO, Acetonitrile): These are excellent choices as they can stabilize the charged Meisenheimer intermediate without participating in the reaction.[6]
-
Protic Solvents (n-BuOH, 2-Propanol, Water): While seemingly counterintuitive, protic solvents can be highly effective. Notably, water has been shown to accelerate the rate of acid-promoted aminations compared to several organic solvents.[11][12]
-
Causality & Risk: The primary risk with protic solvents is solvolysis , where the solvent itself acts as a nucleophile. This leads to the formation of undesired 4-hydroxy (from water) or 4-alkoxy (from alcohols) byproducts.[6] This side reaction is particularly problematic under strongly acidic conditions.[6]
-
Acid vs. Base Catalysis
-
Base-Mediated Conditions: For reactions with relatively strong nucleophiles like aliphatic amines, a non-nucleophilic organic base (e.g., DIPEA) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) is added.[6][13] Its primary role is to neutralize the HCl generated during the substitution, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
-
Acid-Promoted Conditions: For weaker nucleophiles like anilines, a catalytic amount of a strong acid (e.g., 0.1 equivalents of HCl) can significantly enhance the reaction rate.[6][11]
-
Causality: The acid protonates a nitrogen atom on the pyrimidine ring. This increases the ring's electron deficiency, making the C4 carbon even more electrophilic and susceptible to attack.[11] However, using a high concentration of acid can exacerbate the formation of solvolysis side products, making a catalytic quantity the optimal choice.[6][11]
-
The Importance of Temperature
These reactions almost always require heating to overcome the activation energy barrier associated with the formation of the Meisenheimer complex. Typical reaction temperatures range from 80°C to 120°C.[6] Microwave irradiation can also be employed to shorten reaction times.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the two most common scenarios. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol A: Base-Mediated Amination with Aliphatic Amines
This protocol is optimized for moderately to highly reactive amines where the primary goal is to scavenge the HCl byproduct.
Materials:
-
This compound (1.0 eq)
-
Aliphatic amine (e.g., morpholine, piperidine) (1.2–1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq) or Potassium Carbonate (K₂CO₃) (2.0–3.0 eq)
-
Anhydrous solvent (e.g., n-Butanol, DMF, or Acetonitrile)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., n-BuOH, approx. 0.1 M concentration).
-
Add the desired aliphatic amine (1.2–1.5 eq) followed by the base (DIPEA or K₂CO₃, 2.0–3.0 eq).[6]
-
Heat the reaction mixture with vigorous stirring to 100–120°C.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an organic solvent, concentrate the mixture under reduced pressure. If using a water-miscible solvent, dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine derivative.
Protocol B: Acid-Promoted Amination with Anilines in Water
This protocol is adapted for less reactive anilines, leveraging the rate acceleration observed with catalytic acid in an aqueous medium.[11][12]
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.1 eq)
-
Aqueous Hydrochloric Acid (e.g., 1 M solution, to provide 0.1 eq of HCl)
-
Water (sufficient to create a stirrable suspension, e.g., ~50 mL per gram of starting material)[6]
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired aniline (1.1 eq).[6]
-
Add water to form a stirrable suspension.
-
Add the catalytic amount of aqueous hydrochloric acid (0.1 eq).[11][12]
-
Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with suitable anilines often reach completion within 6 hours.[12]
-
Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
-
Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Caption: General Experimental Workflow for SNAr.
Summary of Conditions and Troubleshooting
The optimal conditions are highly dependent on the nucleophile. The table below summarizes starting points for optimization.
| Nucleophile Type | Typical Solvent(s) | Additive | Temp (°C) | Common Issues & Mitigation |
| Aliphatic Amines | n-BuOH, DMF, MeCN | Base (DIPEA, K₂CO₃) | 100-120 | Reaction too slow: Ensure sufficient base is present; increase temperature. |
| Anilines (pKa 2.5-5.5) | Water, 2-Propanol | Acid (0.1 eq HCl) | 80-100 | Low conversion: Confirm aniline reactivity; consider aprotic solvent if solubility is low.[12] |
| Anilines (pKa < 2.5) | Water, 2-Propanol | Acid (0.1 eq HCl) | 100-120 | Slow/No reaction: Very electron-poor or sterically hindered anilines are poor substrates.[11][12] |
| Alcohols / Alkoxides | THF, DMF (as alkoxide) | Base (NaH, KHMDS) | 25-80 | Low yield: Ensure anhydrous conditions to prevent hydrolysis of the alkoxide. |
Troubleshooting Common Problems:
-
Significant Solvolysis Product Observed: This is characterized by the formation of the 4-hydroxy or 4-alkoxy analog.
-
Low or No Product Formation:
-
Cause: The nucleophile may be too weak, sterically hindered, or protonated. The temperature may be too low.
-
Solution: For weak nucleophiles, ensure the appropriate catalytic system (acid or base) is used. Increase the reaction temperature. For very hindered nucleophiles, consider alternative coupling strategies like Buchwald-Hartwig amination.[14]
-
-
Difficult Purification:
-
Cause: The product and starting material may have similar polarities.[6]
-
Solution: Utilize a shallow solvent gradient during column chromatography. If separation is still challenging, consider recrystallization as an alternative purification method.
-
Conclusion
The nucleophilic substitution at the C4 position of this compound is a robust and versatile reaction critical for the synthesis of pharmaceutically relevant molecules. A thorough understanding of the underlying SNAr mechanism allows for the rational selection of reaction conditions. By carefully tailoring the solvent and catalytic system—acidic for weak nucleophiles like anilines and basic for stronger nucleophiles like aliphatic amines—researchers can efficiently generate diverse libraries of 7-deazapurine analogs for drug discovery and development.
References
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Naidoo, J., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. Molecules, 23(10), 2649. Available at: [Link]
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ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
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Carrow, B. P., & Isaksen, G. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 4(1), 2234-2243. Available at: [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 5,7-disubstituted 4-amino-7H-pyrrolo[2,3-d]pyrimidines using the Gewald reaction. Retrieved from [Link]
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MDPI. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
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MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
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PubMed. (2009). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line. Retrieved from [Link]
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ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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-
PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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Application Note: Strategic Use of 4-Chloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidines in the Synthesis of Tofacitinib
Abstract
This technical guide provides an in-depth analysis of the synthesis of Tofacitinib, a potent Janus Kinase (JAK) inhibitor, focusing on the pivotal role of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. We will explore the chemical logic behind utilizing 7-substituted derivatives, particularly the widely employed 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, as a key intermediate. This document details the mechanism of action of Tofacitinib, offers step-by-step protocols for the synthesis of the key intermediate and its subsequent coupling reaction, and discusses process optimization and safety considerations. This guide is intended for researchers, chemists, and professionals in drug development engaged in the synthesis of Tofacitinib and other kinase inhibitors built upon the pyrrolo[2,3-d]pyrimidine core.
Introduction: Tofacitinib and the Pyrrolo[2,3-d]pyrimidine Core
Tofacitinib (marketed as Xeljanz®) is a groundbreaking oral medication approved for the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] Its therapeutic efficacy stems from its function as a targeted Janus Kinase (JAK) inhibitor. Tofacitinib primarily inhibits JAK1 and JAK3, thereby disrupting key signaling pathways involved in the inflammatory immune response.[1][2]
The molecular architecture of Tofacitinib is characterized by a 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as a deazapurine. This heterocyclic system is a privileged scaffold in medicinal chemistry, forming the foundation for numerous kinase inhibitors.[3][4][5][6] The synthesis of Tofacitinib hinges on the strategic coupling of this core with a chiral (3R,4R)-4-methyl-3-(methylamino)piperidine side chain. A crucial intermediate in this process is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), which serves as the electrophilic partner in a key bond-forming reaction.[7]
While the user prompt specified a 7-isopropyl derivative, the vast majority of established and industrially scalable syntheses employ either the unprotected 7H-pyrrolo[2,3-d]pyrimidine or, more commonly, a version where the pyrrole nitrogen is protected with an activating group. The p-toluenesulfonyl (tosyl) group is the most prevalent choice, yielding 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 479633-63-1).[8][9] The tosyl group serves a dual purpose: it protects the N-7 position and, as an electron-withdrawing group, it further activates the C-4 position for the critical nucleophilic aromatic substitution (SNAr) reaction. This guide will focus on this scientifically validated and field-proven intermediate.
Mechanism of Action: Tofacitinib's Intervention in the JAK-STAT Pathway
To appreciate the significance of Tofacitinib, one must first understand its biological target: the JAK-STAT signaling pathway. This pathway is a primary communication route for over 50 cytokines and growth factors that regulate immune cell function, hematopoiesis, and inflammation.[10][11]
The Canonical JAK-STAT Pathway:
-
Cytokine Binding & Receptor Dimerization: An extracellular cytokine (e.g., Interleukin-6) binds to its specific receptor on the cell surface, causing the receptor units to dimerize.
-
JAK Activation: This dimerization brings the associated Janus Kinase proteins (JAKs) into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation). There are four members in the JAK family: JAK1, JAK2, JAK3, and TYK2.[1]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs detach from the receptor, form dimers, and translocate into the cell nucleus.[1]
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences, modulating the transcription of genes responsible for producing inflammatory mediators and regulating immune cell activity.[1][12]
Tofacitinib exerts its therapeutic effect by acting as an ATP-competitive inhibitor at the catalytic site of JAKs, with high selectivity for JAK1 and JAK3. By blocking JAK activity, Tofacitinib prevents the phosphorylation and subsequent activation of STATs, effectively halting the signaling cascade.[1][2][12] This leads to a downstream reduction in the expression of inflammatory genes, thereby mitigating the autoimmune response.[12]
Caption: Tofacitinib inhibits JAK1/JAK3, blocking STAT phosphorylation and inflammatory gene transcription.
Protocol I: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
The tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical first step to enhance the efficiency of the subsequent SNAr reaction. The tosyl group makes the pyrrole N-H proton more acidic and activates the pyrimidine ring.
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Notes |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | 153.57 | Starting material |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | Tosylating agent |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Base |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | Catalyst |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
| Water (H₂O) | 7732-18-5 | 18.02 | For washing |
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen), add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 20 mL per gram of starting material). Stir at room temperature until all solids are dissolved.[9]
-
Base and Catalyst Addition: Add triethylamine (approx. 3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, approx. 0.1 eq) to the solution.[9]
-
Tosyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (approx. 1.05 eq) in DCM dropwise, maintaining the internal temperature below 5 °C.[9]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[9]
-
Work-up: Upon completion, wash the reaction mixture sequentially with water (3 times with a volume equal to the organic phase).[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a solid, which can be used in the next step, often without further purification. A yield of ~97% can be expected.[9]
Protocol II: Tofacitinib Synthesis via SNAr Coupling and Final Steps
The core of the synthesis is the SNAr reaction between the activated pyrrolo[2,3-d]pyrimidine and the chiral piperidine amine.
Reagents and Conditions for SNAr Coupling
| Reagent/Material | Role | Molar Equivalents |
| 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | Electrophile | 1.0 |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Nucleophile | ~1.0-1.2 |
| Potassium Carbonate (K₂CO₃) or DIPEA | Base | ~2.0-12.0 |
| n-Butanol or Dioxane/Water | Solvent | - |
Step-by-Step Protocol
-
Coupling Reaction: In a reaction vessel, combine 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.0-1.2 eq), and a base such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) in a suitable solvent like n-butanol or a mixture of dioxane and water.[13][14]
-
Heating: Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 12-24 hours.[13] Monitor the reaction by TLC or HPLC for the disappearance of the starting materials.
-
Deprotection (Tosyl Group): After the coupling is complete, the tosyl group is typically removed under basic conditions (e.g., with NaOH or KOH in a protic solvent), often as a one-pot continuation of the coupling step or after work-up and isolation.
-
Deprotection (Benzyl Group): The N-benzyl protecting group on the piperidine ring is removed via catalytic hydrogenation (e.g., using Palladium on carbon (Pd/C) under a hydrogen atmosphere).[14] This step yields the core amine intermediate, (3R,4R)-methyl(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl).
-
Final Acylation: The final Tofacitinib molecule is formed by acylating the secondary amine on the piperidine ring. This is commonly achieved by reacting the intermediate from the previous step with ethyl cyanoacetate in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[14]
-
Salt Formation and Purification: The final product is often converted to its citrate salt to improve its stability and bioavailability. The Tofacitinib citrate is then purified by recrystallization to achieve the high purity required for an active pharmaceutical ingredient (API).
Caption: Key workflow for the synthesis of Tofacitinib from the protected pyrrolopyrimidine intermediate.
Safety and Handling
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are toxic and require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][16][17]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid all personal contact.[15] Do not eat, drink, or smoke when using this product.[15][17][18]
-
Hazards: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes serious eye and skin irritation and may cause respiratory irritation.[15]
-
Storage: Keep containers securely sealed and store in a cool, dry, and well-ventilated place, locked up.[15][17][18]
-
Spills: In case of a spill, clear the area, wear full protective equipment, and clean up using dry procedures to avoid generating dust.[15]
Conclusion
The synthesis of Tofacitinib is a multi-step process where the strategic use of a 4-chloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidine is paramount. The use of a tosyl-protected intermediate, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, is a field-proven method that activates the heterocyclic core for efficient coupling with the chiral piperidine side chain via an SNAr reaction. The protocols and insights provided in this guide underscore the chemical rationale behind this key transformation and offer a framework for researchers working on the synthesis of this important therapeutic agent and related kinase inhibitors.
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- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
- 18. Page loading... [guidechem.com]
Application Note: A Robust HPLC Method for Purity Determination of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to a class of molecules that serve as crucial building blocks in medicinal chemistry. The parent scaffold, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of several kinase inhibitors, including Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases.[1][2] The addition of the 7-isopropyl group modifies the molecule's lipophilicity and steric profile, making it a valuable derivative for targeted drug discovery programs.
Given its role as a critical starting material, ensuring the purity of this compound is paramount. Even minor impurities can carry through the synthetic route, potentially leading to the formation of undesired side products, reduced yield, and complications in the final active pharmaceutical ingredient (API). This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of this compound, suitable for both in-process control and final product release.
Chromatographic Principle: The Rationale Behind the Method
The fundamental principle of this method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is exceptionally well-suited for the analysis of moderately non-polar organic molecules like the target analyte.
-
Why Reversed-Phase? The analyte, a heterocyclic aromatic compound with an added isopropyl group, is hydrophobic. In RP-HPLC, the stationary phase (the column packing) is non-polar (e.g., C18), while the mobile phase (the solvent) is polar.[3] The hydrophobic analyte interacts more strongly with the non-polar stationary phase and is retained on the column. By gradually increasing the proportion of a less polar organic solvent in the mobile phase (a gradient elution), we can systematically decrease this interaction and elute the analyte and any potential impurities based on their relative hydrophobicity.
-
Why a C18 Column? An octadecylsilane (C18) bonded silica column is the workhorse of reversed-phase chromatography, offering excellent retention and selectivity for a wide range of compounds. Its strong hydrophobic character is ideal for retaining the analyte and separating it from more polar starting materials or less hydrophobic degradation products.[4]
-
Why a Buffered Mobile Phase? The pyrrolo[2,3-d]pyrimidine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH.[5] An unbuffered mobile phase can lead to pH fluctuations, causing shifts in retention time and poor peak shape (tailing). By using a phosphate buffer at a controlled acidic pH, we ensure a consistent ionization state for the analyte and any basic impurities, leading to sharp, reproducible peaks. Phosphate buffers are chosen for their low UV cutoff, which is essential for sensitive detection at lower wavelengths.[6]
Materials and Methodology
Equipment and Consumables
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes and tips.
-
HPLC vials with caps.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters SunFire™ C18, Agilent ZORBAX Eclipse Plus C18, or equivalent).
Reagents and Solvents
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Milli-Q®.
-
Potassium dihydrogen phosphate (KH₂PO₄), ACS grade.
-
Phosphoric acid (H₃PO₄), ACS grade.
-
Reference Standard: this compound (purity >99.5%).
-
Sample: this compound test batch.
Step-by-Step Experimental Protocol
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous Buffer): 20 mM Potassium Phosphate, pH 3.0
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Organic): Acetonitrile
-
Use HPLC grade acetonitrile directly.
-
Preparation of Sample and Standard Solutions
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water is recommended for optimal solubility and compatibility with the mobile phase.
-
Standard Stock Solution (approx. 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.
-
-
Working Standard Solution (approx. 100 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with diluent and mix well.
-
-
Sample Solution (approx. 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
HPLC Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm (or λ-max determined by DAD) |
| Run Time | 25 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Analytical Workflow Diagram
The following diagram illustrates the complete process from sample preparation to the final purity calculation.
Caption: Workflow for HPLC purity analysis.
Data Analysis and Interpretation
The purity of the sample is determined using the area percent method . This method assumes that all components in the sample have a similar response factor at the detection wavelength.
-
System Suitability: Before analyzing samples, inject the Working Standard Solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%. The theoretical plates should be >2000 and the tailing factor should be <1.5.
-
Identification: The retention time of the major peak in the sample chromatogram should match the retention time of the peak in the standard chromatogram.
-
Purity Calculation: The purity is calculated from the sample chromatogram using the following formula:
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Ignore any peaks originating from the blank (diluent injection) and any peaks below a reporting threshold of 0.05%.
Method Trustworthiness and Validation
To ensure this protocol is a self-validating system, it must be subjected to formal validation according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of impurities and degradation products. This is typically demonstrated using forced degradation studies (acid, base, oxidation, heat, light).
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range (e.g., 50% to 150% of the working concentration).
-
Accuracy: Assessed by spiking a placebo with known amounts of the analyte at different concentration levels and calculating the percent recovery.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Robustness: Deliberate, small variations are made to method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) to ensure the method remains unaffected.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for determining the purity of this compound. The use of a standard C18 column and a straightforward phosphate/acetonitrile mobile phase system makes this method easily transferable to any modern analytical laboratory. The gradient elution ensures the separation of potential impurities with varying polarities, providing a comprehensive purity profile that is essential for quality control in the pharmaceutical development pipeline.
References
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
-
Patnaik, S., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
LookChem. (n.d.). Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Sepuxianyun. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Available at: [Link]
-
Al-Suhaimi, K. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available at: [Link]
-
Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Available at: [Link]
-
Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
-
PubMed. (1993). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. welch-us.com [welch-us.com]
Application Note: High-Resolution Mass Spectrometry Analysis of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This document provides a comprehensive guide and detailed protocol for the analysis of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a vital heterocyclic compound, serving as a foundational scaffold for numerous therapeutic agents, particularly kinase inhibitors used in oncology and immunology.[1][2][3] The N-isopropyl derivative is a representative analogue whose accurate identification and characterization are critical for process chemistry, metabolite identification, and quality control in drug development. This guide details an optimized methodology, from sample preparation to data interpretation, employing Electrospray Ionization (ESI) to generate high-quality mass spectra and tandem mass spectrometry (MS/MS) data for unambiguous structural confirmation.
Introduction and Scientific Background
The pyrrolo[2,3-d]pyrimidine core is a deazapurine isostere of immense interest in medicinal chemistry.[4] The strategic placement of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, enabling the synthesis of diverse compound libraries.[1] This scaffold is central to approved drugs and clinical candidates.[3] Consequently, robust analytical methods are required to characterize these intermediates and final products with high specificity and sensitivity.
Mass spectrometry, particularly when coupled with liquid chromatography, is the definitive tool for this purpose.[5] This application note focuses on this compound, a specific derivative where an isopropyl group is attached at the N7 position of the pyrrole ring. We will establish a method based on soft ionization, specifically positive-mode Electrospray Ionization (ESI), which is well-suited for polar heterocyclic molecules and has been successfully applied to similar pyrrolopyrimidine derivatives.[6][7] The protocol is designed for high-resolution instruments (e.g., Q-TOF or Orbitrap) to leverage accurate mass measurements for elemental composition confirmation and MS/MS for structural elucidation through characteristic fragmentation patterns.
Compound Details:
-
IUPAC Name: 4-chloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
-
Molecular Formula: C₉H₁₀ClN₃
-
Monoisotopic Mass: 195.0563 Da
-
Solubility: Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Acetonitrile.[2][3]
Experimental Design and Rationale
The development of a robust mass spectrometry protocol requires a logical sequence of optimized steps. The causality behind each choice is critical for method reproducibility and accuracy.
Overall Experimental Workflow
The analytical process follows a streamlined workflow from sample preparation to final data analysis. This ensures that the analyte is introduced into the mass spectrometer in a suitable state for ionization and detection, and that the resulting data is interpreted correctly for structural confirmation.
Caption: General workflow for the LC-MS analysis of the target compound.
Rationale for Methodological Choices
-
Sample Preparation: The analyte is dissolved in a solvent compatible with both the Liquid Chromatography (LC) mobile phase and the Electrospray Ionization (ESI) process. Methanol or acetonitrile are chosen for their ability to readily dissolve the compound and their volatility. The addition of 0.1% formic acid is a critical step; it acidifies the mobile phase, which significantly enhances the protonation of the nitrogen atoms in the pyrrolopyrimidine ring system, leading to a much stronger [M+H]⁺ signal in positive ESI mode.
-
Liquid Chromatography: A reverse-phase C18 column is the standard for separating small to medium-sized organic molecules of moderate polarity. It provides excellent retention and peak shape for this class of compounds. A gradient elution, starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic solvent, ensures that the analyte is well-retained, separated from potential impurities, and eluted as a sharp peak for optimal sensitivity.
-
Ionization Technique: Electrospray Ionization (ESI) is selected as it is a 'soft' ionization technique that imparts minimal energy to the analyte, reducing in-source fragmentation and maximizing the abundance of the molecular ion, in this case, the protonated molecule [M+H]⁺.[8][9] This is essential for confidently determining the molecular weight. Given the presence of multiple basic nitrogen atoms, positive ion mode ESI is the logical choice for achieving high sensitivity.[10]
-
Mass Analysis:
-
Full Scan HRMS: Acquiring data on a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap allows for the measurement of the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm). This accuracy is sufficient to confirm the elemental formula of the ion, providing a high degree of confidence in its identification.
-
Tandem MS (MS/MS): To confirm the molecular structure, the [M+H]⁺ ion is mass-selected and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. This fragmentation data serves as a structural fingerprint, allowing for unambiguous identification and differentiation from isomers.
-
Detailed Protocols
Protocol 1: Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound standard and dissolve it in 1.0 mL of LC-MS grade methanol or acetonitrile.
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration of 1 µg/mL.
-
Filtration (Optional): If the sample is suspected to contain particulates, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
Transfer: Transfer the final solution to an appropriate autosampler vial for analysis.
Protocol 2: LC-HRMS Method Parameters
The following tables outline the recommended starting parameters for the LC-MS system. These may require further optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Elution | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Instrument | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Mass Range (MS1) | m/z 50 - 500 |
| Acquisition Rate | 2 spectra/s |
| MS/MS Activation | Collision-Induced Dissociation (CID) |
| Precursor Ion | m/z 196.06 (and 198.06 for ³⁷Cl isotope) |
| Collision Energy | Ramped 10-30 eV (or optimized for key fragment) |
Expected Results and Data Interpretation
Full Scan Mass Spectrum
In the full scan MS spectrum, the primary species observed will be the protonated molecule, [M+H]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic pattern will be observed.
Table 3: Expected Mass-to-Charge Ratios for the Protonated Molecule
| Ion Species | Isotope | Calculated m/z |
| [M+H]⁺ (A) | ³⁵Cl | 196.0636 |
| [M+H]⁺ (A+1) - ¹³C contribution | ³⁵Cl | 197.0670 |
| [M+H]⁺ (A+2) | ³⁷Cl | 198.0607 |
The accurate mass measurement of the monoisotopic peak at m/z 196.0636 should be within 5 ppm of the calculated value, confirming the elemental formula C₉H₁₁ClN₃⁺.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
The MS/MS spectrum of the precursor ion m/z 196.06 provides structural confirmation. The bond between the pyrrole nitrogen (N7) and the isopropyl group is labile. Upon CID, a neutral loss of propene (C₃H₆, mass = 42.0470 Da) is the most anticipated and diagnostic fragmentation pathway.
Caption: Proposed fragmentation of the [M+H]⁺ ion via neutral loss of propene.
This fragmentation is highly specific. The observation of a product ion at m/z 154.0166 (corresponding to the protonated 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core) strongly supports the identity of the analyte as the N7-isopropyl substituted isomer. This self-validating system—combining accurate mass of the parent ion with a logical, characteristic fragment—provides unequivocal identification.
Conclusion
The LC-HRMS method detailed in this application note provides a robust and highly specific protocol for the analysis of this compound. By leveraging high-resolution mass spectrometry for accurate mass measurement and tandem MS for structural elucidation, this method ensures confident identification and characterization. The protocol is suitable for use in research, drug development, and quality control environments where unambiguous verification of chemical structures is paramount.
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5356682, 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15726011, 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Ismail, N. S. M., et al. (2020). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. Retrieved from [Link]
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]
-
Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry. Retrieved from [Link]
-
JEOL. (n.d.). Ionization Methods for JEOL Mass Spectrometers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024, September 1). Retrieved from [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). Retrieved from [Link]
-
precisionFDA. (n.d.). 4-CHLORO-7H-PYRROLO(2,3-D)PYRIMIDINE-7-METHANOL. Retrieved from [Link]
Sources
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- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
- 4. benthamdirect.com [benthamdirect.com]
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in vitro kinase assay protocol using a pyrrolo[2,3-d]pyrimidine inhibitor
Topic: High-Throughput In Vitro Kinase Assay for the Characterization of Pyrrolo[2,3-d]pyrimidine Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are central regulators of cellular signaling, and their dysregulation is a key factor in numerous diseases, including cancer.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[3][4] This is largely due to its structural resemblance to the adenine base of ATP, allowing it to act as a competitive inhibitor at the enzyme's active site.[5][6] This document provides a comprehensive guide for researchers to reliably determine the potency (IC50) of novel pyrrolo[2,3-d]pyrimidine-based compounds against a target kinase using a robust, luminescence-based in vitro assay. The protocol is designed for high-throughput screening (HTS) applications and emphasizes the scientific principles and validation steps required to ensure data integrity and reproducibility.
Foundational Principles: Targeting the Kinase ATP Pocket
Protein kinases catalyze the transfer of a phosphate group from ATP to a protein or peptide substrate.[1] The vast majority of small molecule kinase inhibitors, including those based on the pyrrolo[2,3-d]pyrimidine core, are ATP-competitive.[7][8] They function by occupying the ATP-binding pocket on the kinase, thereby preventing the natural substrate, ATP, from binding and halting the phosphotransfer reaction.
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, which allows it to mimic the hydrogen bonding pattern of adenine with the "hinge" region of the kinase active site, a critical interaction for inhibitor binding and potency.[5][6] Understanding this mechanism is crucial for assay design, particularly when selecting the ATP concentration, as it directly impacts the apparent potency of competitive inhibitors.
Mechanism of ATP-Competitive Inhibition
Assay Selection: Why a Luminescence-Based Approach?
Multiple technologies exist for measuring kinase activity, including radiometric assays, fluorescence polarization (FP), and time-resolved fluorescence resonance energy transfer (TR-FRET).[9]
-
Radiometric Assays: Often considered the "gold standard" for direct measurement of phosphate transfer using [γ-³²P] or [γ-³³P] ATP, they are highly sensitive but require handling radioactive materials.[10][11]
-
Fluorescence-Based Assays (FP, TR-FRET): These are homogeneous, HTS-friendly methods but can be susceptible to interference from fluorescent compounds.[9][12]
-
Luminescence-Based Assays: These assays quantify kinase activity by measuring either the amount of ATP consumed or the amount of ADP produced.[13] They offer a simple, robust "add-incubate-read" format applicable to virtually any kinase, with high sensitivity and a broad dynamic range.[9][14]
For this protocol, we will focus on an ADP-production detection method (e.g., ADP-Glo™). This format directly measures the enzymatic activity by quantifying a product (ADP), which provides a positive signal that increases with kinase activity. This makes it less susceptible to false positives from compounds that inhibit the luciferase reporter enzyme.[13]
Experimental Design & Protocol
This protocol is optimized for a 384-well plate format to maximize throughput while minimizing reagent consumption. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers for precision.
Materials and Reagents
| Component | Description & Key Considerations |
| Target Kinase | Recombinant, purified enzyme (e.g., EGFR, VEGFR, RET).[5][6] Purity should be >90% to avoid contaminating kinase activities.[14] |
| Kinase Substrate | A specific peptide or protein substrate for the target kinase. Poly-Glu-Tyr (4:1) is a common generic substrate for tyrosine kinases. |
| Pyrrolo[2,3-d]pyrimidine Inhibitor | Test compound dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM). |
| ATP | High purity ATP solution. The final concentration in the assay is critical and should be at or near the Kₘ(ATP) of the kinase to accurately determine IC50 values for competitive inhibitors.[15] |
| Kinase Assay Buffer | Typically contains Tris-HCl (pH 7.5), MgCl₂, BSA, and DTT. Buffer composition can significantly impact enzyme activity and must be optimized. |
| Detection Reagent Kit | Commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay). Contains ADP-Glo™ Reagent and Kinase Detection Reagent. |
| Assay Plates | Solid white, low-volume 384-well plates are recommended to maximize light output and minimize crosstalk. |
| Control Inhibitor | A known inhibitor for the target kinase (e.g., Staurosporine) to validate assay performance. |
Experimental Workflow
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Inhibitor Dilution Series:
-
Create a 10-point, 3-fold serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor in 100% DMSO. Start from a 1 mM stock to achieve a final top concentration of 10 µM in the assay.
-
This is typically done in a separate source plate. The final DMSO concentration in the assay should be kept constant and low (≤1%).
-
-
Enzyme/Substrate Mix (2X Concentration):
-
Prepare a solution containing the kinase and substrate in Kinase Assay Buffer at twice the final desired concentration.
-
The optimal kinase concentration must be determined empirically to ensure the reaction is in the linear range (typically 5-20% ATP consumption).
-
-
ATP Solution (2X Concentration):
-
Prepare a solution of ATP in Kinase Assay Buffer at twice the final desired concentration (e.g., if final is 10 µM, prepare a 20 µM solution). The concentration should be equivalent to the known Kₘ(ATP) of the kinase.[15]
-
Step 2: Assay Plate Setup
-
Dispense Inhibitor: Transfer 25-50 nL of the inhibitor dilutions and DMSO (for controls) from the source plate to the 384-well assay plate using an acoustic dispenser or pin tool.
-
Define Controls:
-
Negative Control (0% Inhibition): Wells containing enzyme, substrate, ATP, and DMSO only. This represents maximum kinase activity.
-
Positive Control (100% Inhibition): Wells containing enzyme, substrate, ATP, and a high concentration of a known potent inhibitor (or no enzyme). This represents background signal.
-
Step 3: Kinase Reaction
-
Add Kinase/Substrate Mix: Add 2.5 µL of the 2X Enzyme/Substrate Mix to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Reaction: Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is now 5 µL.
-
Incubate: Mix the plate and incubate for the predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.
Step 4: Signal Detection
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Read Plate: Measure the luminescence signal using a compatible plate reader.
Data Analysis and Interpretation
The goal of the analysis is to convert raw luminescence units (RLU) into an IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[16]
Data Normalization
First, calculate the percent inhibition for each inhibitor concentration using the control wells:
% Inhibition = 100 * (1 - (RLU_sample - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))
-
RLU_sample: RLU from a well with the test inhibitor.
-
RLU_neg_ctrl: Average RLU from the 0% inhibition wells (DMSO).
-
RLU_pos_ctrl: Average RLU from the 100% inhibition wells.
IC50 Curve Fitting
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis). Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, SciPy):
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
The output of this non-linear regression will provide the LogIC50, from which the IC50 value can be calculated (10^LogIC50).
Data Analysis Workflow
Data Quality Control
To ensure the validity of the assay, calculate the Z'-factor:
Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
An assay with a Z'-factor > 0.5 is considered robust and suitable for high-throughput screening.
Trustworthiness: A Self-Validating System
A trustworthy protocol incorporates self-validation at every stage.
-
ATP Concentration: Using an ATP concentration near the Kₘ ensures the assay is sensitive to competitive inhibitors and that the resulting IC50 values are more comparable across different studies.[15]
-
Linearity: Always confirm that the kinase reaction (product formation over time) is in the linear range for the chosen incubation period and enzyme concentration. This prevents underestimation of enzyme activity.
-
Control Compound: Routinely testing a known reference inhibitor confirms that the assay system (enzyme, reagents, buffer) is performing as expected on a day-to-day basis.
-
Z'-Factor: This statistical parameter provides an objective measure of assay quality, separating the signal window from data variability. A consistently high Z'-factor is a hallmark of a reliable assay.
By adhering to these principles, researchers can confidently characterize novel pyrrolo[2,3-d]pyrimidine inhibitors and generate high-quality, reproducible data essential for advancing drug discovery programs.
References
- Thermo Fisher Scientific. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
-
Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Retrieved from [Link]
-
Al-Ostath, O. A., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Retrieved from [Link]
-
International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. Retrieved from [Link]
-
Gampa, V., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Retrieved from [Link]
-
Alotaibi, A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. Retrieved from [Link]
-
Alotaibi, A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Retrieved from [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. RSC Medicinal Chemistry. Retrieved from [Link]
-
Shapiro, A. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]
-
LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Gampa, V., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Kornev, A. P., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE. Retrieved from [Link]
-
Graves, J. F. (2012). Assay Development for Protein Kinase Enzymes. Probe Development Network. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Alotaibi, A. A., et al. (2023). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2024). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Jørgensen, A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Goldberg, F. W., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
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Application Notes and Protocols: A Framework for Cellular Assay Design in the Evaluation of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine Derivatives
Introduction: Unveiling the Therapeutic Potential of Pyrrolo[2,3-d]pyrimidine Derivatives
The 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] These derivatives have garnered considerable attention for their diverse biological activities, most notably as potent inhibitors of various protein kinases.[4][5][6][7] Protein kinases are crucial regulators of a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism.[8][9] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[4][7][10]
The 4-chloro substitution on the pyrimidine ring provides a reactive handle for synthetic diversification, allowing for the generation of extensive compound libraries with varied substitution patterns.[2] This structural versatility enables the fine-tuning of inhibitory potency and selectivity against specific kinase targets. Given their mode of action, a systematic and robust cellular assay cascade is essential to characterize the biological effects of novel this compound derivatives and to identify promising candidates for further development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a tiered cellular assay strategy. We will delve into the rationale behind each assay, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting. Our approach is designed to build a holistic understanding of a compound's cellular activity, from initial cytotoxicity screening to the elucidation of its specific mechanism of action.
Tier 1: Foundational Analysis - Assessing General Cytotoxicity
The initial step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation.[11] This foundational analysis provides a crucial first look at the compound's potency and establishes a concentration range for subsequent, more detailed mechanistic studies. A variety of assays can be employed for this purpose, each with its own advantages and limitations. Here, we focus on a widely used and reliable method.
Core Concept: The Rationale Behind Cytotoxicity Profiling
Cytotoxicity assays are designed to measure the degree to which a compound is toxic to cells.[11] This can manifest as a reduction in cell proliferation (cytostatic effect) or the induction of cell death (cytotoxic effect).[12] By exposing cancer cell lines to a range of compound concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[13] The choice of cell lines is critical and should ideally include models relevant to the intended therapeutic area. For kinase inhibitors, a panel of cancer cell lines with known dependencies on specific signaling pathways is often informative.[14]
Experimental Workflow: A General Overview
The general workflow for assessing the cytotoxicity of a novel compound is a multi-step process that begins with cell culture and culminates in data analysis to determine the IC50 value.[13]
Caption: General workflow for in vitro cytotoxicity testing.
Protocol: Resazurin-Based Cell Viability Assay
This protocol utilizes the blue dye resazurin, which is reduced to the fluorescent pink resorufin by metabolically active cells. The resulting fluorescence is directly proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well, clear-bottom, black-walled tissue culture plates
-
This compound derivative (and other test compounds)
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired density (e.g., 5,000 cells/100 µL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentration series of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the appropriate compound dilution. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Return the plate to the incubator for the desired exposure time (e.g., 72 hours).
-
-
Resazurin Addition and Incubation:
-
Prepare a working solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| Cell Line | e.g., A549 (lung carcinoma), MCF-7 (breast adenocarcinoma) |
| Seeding Density | 5,000 cells/well |
| Compound Concentrations | 10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM) |
| Incubation Time | 72 hours |
| Assay Readout | Fluorescence (Ex/Em: 560/590 nm) |
Tier 2: Mechanistic Deep Dive - Investigating the Mode of Action
Once a compound has demonstrated cytotoxic activity, the next critical step is to elucidate its mechanism of action. For pyrrolo[2,3-d]pyrimidine derivatives, which are often designed as kinase inhibitors, this involves assessing their impact on key cellular processes regulated by kinases, such as apoptosis, cell cycle progression, and specific signaling pathways.
Apoptosis Induction: Is the Compound Triggering Programmed Cell Death?
Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. Many successful anti-cancer drugs exert their effects by inducing apoptosis in tumor cells.[12] A hallmark of apoptosis is the activation of a family of proteases called caspases.
The Caspase-Glo® 3/7 Assay provides a simple, luminescent method for measuring the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[15] The assay reagent contains a proluminescent caspase-3/7 substrate that is cleaved by active caspases, releasing a substrate for luciferase and generating a "glow-type" luminescent signal that is proportional to caspase activity.[15][16]
Caption: Simplified apoptosis induction and detection pathway.
Materials:
-
Cells cultured and treated with the test compound in white-walled, 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with the test compound (at concentrations around the IC50) for various time points (e.g., 6, 12, 24 hours) in a white-walled 96-well plate.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Protocol:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[17]
Data Interpretation: An increase in luminescence in compound-treated cells compared to vehicle-treated controls indicates the induction of apoptosis via the activation of caspases-3 and -7.[18]
Cell Cycle Analysis: Is the Compound Causing a Block in Cell Division?
Kinases are master regulators of the cell cycle.[19] Inhibitors of these kinases can therefore cause cells to arrest at specific phases of the cell cycle. Analyzing the DNA content of a cell population using flow cytometry is a powerful method to assess these effects.[19][20]
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[21][22] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[21] By staining a population of cells with PI and analyzing them by flow cytometry, we can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19]
Materials:
-
Cells cultured and treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 400 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[21]
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 50 µL of RNase A solution to digest RNA and incubate for 15 minutes at room temperature.[21]
-
Add 400 µL of PI staining solution and incubate for 10 minutes at room temperature in the dark.[21]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[21]
-
Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Interpretation: A significant increase in the percentage of cells in a particular phase of the cell cycle in compound-treated samples compared to controls suggests a cell cycle arrest at that phase.
Target Engagement and Downstream Signaling: Is the Compound Hitting Its Intended Target?
The most direct way to confirm the mechanism of a kinase inhibitor is to demonstrate that it inhibits the phosphorylation of its target kinase and/or downstream substrates in a cellular context.[23] Western blotting is the gold-standard technique for this purpose.[24]
Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein, we can assess the effect of a compound on kinase activity.[25][26] It is crucial to also probe for the total amount of the protein to ensure that any observed changes in phosphorylation are not due to changes in overall protein expression.[24]
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- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
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- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
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Application Note & Protocol: High-Purity Isolation of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various kinase inhibitors and other pharmaceutically active molecules. The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase. We will delve into the scientific rationale for solvent system selection, provide a step-by-step experimental protocol, and offer insights into process optimization for achieving high purity (>98%). This guide is intended for researchers, chemists, and process development professionals engaged in medicinal chemistry and drug discovery.
Introduction: The Challenge of Pyrrolo[2,3-d]pyrimidine Purification
The 7-deazapurine scaffold, characteristic of the pyrrolo[2,3-d]pyrimidine core, is a privileged structure in medicinal chemistry.[1] Specifically, 4-chloro-7-substituted derivatives serve as crucial building blocks for a range of targeted therapeutics.[2] The introduction of an isopropyl group at the N-7 position modulates the compound's lipophilicity and steric profile, influencing its biological activity and pharmacokinetic properties.
Following synthesis, the crude reaction mixture often contains unreacted starting materials, isomers, and other byproducts. Achieving high purity of the target compound, this compound, is paramount for its use in subsequent synthetic steps and for ensuring the integrity of biological screening data. While recrystallization can be effective in some cases, column chromatography is frequently necessary to remove closely related impurities.[3] This note details a robust and reproducible column chromatography protocol tailored for this specific molecule.
Physicochemical Properties & Chromatographic Considerations
Understanding the properties of this compound is fundamental to developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Polarity-Influencing Features |
| This compound | C9H10ClN3 | 195.65 | Expected to be a white to off-white solid | Pyrrolo[2,3-d]pyrimidine core (polar), Chlorine (electronegative), Isopropyl group (non-polar, lipophilic) |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | 153.57 | Light-colored to off-white crystalline solid[4] | Pyrrolo[2,3-d]pyrimidine core, Chlorine, N-H group (potential for H-bonding) |
| 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | C13H10ClN3O2S | 307.76 | Solid[5][6] | Pyrrolo[2,3-d]pyrimidine core, Chlorine, Tosyl group (polar, electron-withdrawing) |
The N-H proton of the parent pyrrole ring is moderately acidic, allowing for hydrogen bonding. The substitution of this proton with an isopropyl group eliminates this hydrogen bond donor capability and increases the molecule's overall lipophilicity. This alteration is the cornerstone of our purification strategy, as it dictates the compound's interaction with the stationary phase and its solubility in the mobile phase. Compared to its unsubstituted counterpart, the 7-isopropyl derivative will be less polar and thus will elute faster from a normal-phase column with the same eluent system.
Experimental Workflow: From Crude Mixture to Purified Product
This section outlines the complete, step-by-step protocol for the purification of this compound.
Materials and Instrumentation
-
Stationary Phase: Silica gel, 40-63 µm particle size.
-
Solvents (HPLC Grade):
-
n-Hexane
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Instrumentation: Automated flash chromatography system.
-
Detection: UV detector (monitoring at 254 nm and 280 nm).
-
Sample Preparation: Crude this compound, dry loaded onto silica gel.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Protocol
Step 1: Thin Layer Chromatography (TLC) Analysis
-
Rationale: Before committing to a large-scale separation, it is crucial to determine an appropriate solvent system using TLC. This allows for rapid optimization of selectivity and retention.
-
Procedure:
-
Dissolve a small amount of the crude material in DCM.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35.
-
Table 2: Recommended TLC Solvent Systems for Method Development
| System | Ratio (v/v) | Expected Observation |
| Hexane:EtOAc | 4:1 | Target compound should move off the baseline. Adjust ratio to achieve desired Rf. |
| Hexane:EtOAc | 2:1 | Increased polarity; may be suitable if the compound is retained strongly. |
| DCM:MeOH | 98:2 | For more polar impurities. The target compound should have a high Rf. |
Step 2: Column Preparation and Sample Loading
-
Rationale: Dry loading is preferred for compounds with limited solubility in the initial mobile phase, as it prevents band broadening and improves resolution.
-
Procedure:
-
Dissolve the crude product in a minimal amount of DCM.
-
Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Load this powder into an empty solid-phase sample cartridge.
-
Select a pre-packed silica gel column with a capacity appropriate for the amount of crude material.
-
Step 3: Chromatographic Separation
-
Rationale: A gradient elution, starting with a low polarity mobile phase and gradually increasing in polarity, is effective for separating compounds with a range of polarities. This ensures that non-polar impurities elute first, followed by the target compound, and finally any highly polar impurities. Based on literature for similar 7-substituted pyrrolo[2,3-d]pyrimidines, a hexane/ethyl acetate system is a robust choice.[7]
-
Protocol:
-
Equilibrate the column with the starting mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Attach the sample cartridge to the chromatography system.
-
Begin the elution with the gradient profile outlined in Table 3.
-
Monitor the elution profile using the UV detector at 254 nm and 280 nm.
-
Collect fractions based on the observed peaks.
-
Table 3: Suggested Gradient Elution Profile
| Time (min) | % Hexane | % Ethyl Acetate | Flow Rate (mL/min) |
| 0-2 | 95 | 5 | 40 |
| 2-15 | 95 -> 70 | 5 -> 30 | 40 |
| 15-20 | 70 | 30 | 40 |
| 20-22 | 70 -> 0 | 30 -> 100 | 40 |
| 22-25 | 0 | 100 | 40 |
Note: This is a starting point. The gradient may need to be adjusted based on the TLC analysis and the specific impurity profile of the crude material.
Step 4: Post-Chromatography Analysis and Product Isolation
-
Rationale: It is essential to confirm the purity of the collected fractions before pooling them to ensure that no cross-contamination has occurred.
-
Procedure:
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Determine the final yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Causality and Optimization
Choice of Stationary Phase
Silica gel is the stationary phase of choice due to its versatility, cost-effectiveness, and the polar nature of its surface silanol groups. The pyrrolo[2,3-d]pyrimidine core, with its nitrogen heteroatoms, can engage in polar interactions with the silica surface. The non-polar isopropyl group modulates this interaction, allowing for effective separation from more polar starting materials or less polar byproducts using a non-polar to moderately polar mobile phase.
Mobile Phase Selection
The selection of a hexane/ethyl acetate mobile phase system is based on a balance of solvent strength and selectivity.
-
Hexane (Non-polar): Serves as the weak solvent, ensuring that even non-polar impurities do not elute too quickly.
-
Ethyl Acetate (Polar): Acts as the stronger solvent, effectively eluting the moderately polar target compound. The ester functionality of EtOAc is a good hydrogen bond acceptor, which helps to displace the analyte from the silica surface.
For compounds that are difficult to separate, switching to a DCM/MeOH system can be beneficial. DCM offers different selectivity compared to hexane, and methanol is a very strong polar solvent that can elute highly retained compounds.[4]
Troubleshooting
-
Poor Separation: If the target compound co-elutes with an impurity, consider flattening the gradient around the elution point of the product to increase resolution.
-
Product Tailing: This can be due to overloading the column or interactions with acidic sites on the silica. Reducing the sample load or adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase can mitigate this issue.
-
No Elution: If the compound does not elute, the mobile phase is not strong enough. Increase the proportion of the polar solvent (EtOAc or MeOH) or switch to a more polar solvent system.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the purification of this compound using automated flash column chromatography. By understanding the physicochemical properties of the target molecule and systematically optimizing the chromatographic conditions, researchers can consistently achieve high levels of purity, which is critical for the advancement of drug discovery and development projects.
References
-
MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]
-
PubMed Central. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
-
Lookchem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 6. 4-Chloro-7-tosyl-7H-pyrrolo 2,3-d pyrimidine AldrichCPR 479633-63-1 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Significance of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is a privileged core structure in modern medicinal chemistry. Its resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to the development of numerous therapeutics.[1][2] In particular, 4-chloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidines are pivotal intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that have revolutionized the treatment of autoimmune diseases like rheumatoid arthritis and myeloproliferative disorders.[3][4] The title compound, this compound, is a key building block in the synthesis of several next-generation kinase inhibitors currently under investigation.
The transition from laboratory-scale discovery to industrial-scale production presents a unique set of challenges. A synthetic route that is elegant on the milligram scale may be impractical, unsafe, or economically unviable at the kilogram scale. This application note provides a detailed, technically-grounded guide for the scale-up synthesis of this compound, focusing on a robust and efficient manufacturing process. We will dissect a high-yield, four-step synthesis to the key 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, followed by a scalable N-isopropylation protocol. The causality behind experimental choices, safety protocols, and in-process controls will be explained to ensure a self-validating and reproducible process for researchers, scientists, and drug development professionals.
Strategic Overview of the Synthetic Approach
The overall synthetic strategy is a two-part process, designed for scalability, efficiency, and high purity of the final product.
Part 1: Multi-Step Synthesis of the Core Intermediate, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. This is based on a patented industrial process that offers high yields, minimizes by-products, and reduces waste.[5]
Part 2: Scalable N-isopropylation. This step introduces the isopropyl group at the N-7 position of the pyrrole ring, a crucial functionalization for modulating the pharmacological properties of the final active pharmaceutical ingredient (API).
Caption: Overall synthetic workflow.
Part 1: Kilogram-Scale Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This four-step process is optimized for large-scale production, focusing on high-purity product isolation with minimal chromatographic purification.[5]
Step 1: Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate
-
Reaction: Coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
-
Process Rationale and Scale-Up Considerations: This alkylation is efficiently carried out using an excess of ethyl 2-cyanoacetate, which can be recovered and recycled, making the process more economical and environmentally friendly on a large scale.[5] The use of potassium carbonate as a base is preferred for scale-up due to its low cost, ease of handling, and simple removal by filtration.
| Parameter | Value | Rationale |
| Reagents | Ethyl 2-cyanoacetate (2.0-4.2 eq.), 2-Bromo-1,1-dimethoxyethane (1.0 eq.), Potassium Carbonate (powdered) | Excess ethyl 2-cyanoacetate drives the reaction to completion and is recyclable.[5] |
| Solvent | Toluene | High boiling point allows for a suitable reaction temperature and can be recovered. |
| Temperature | Reflux | Ensures a sufficient reaction rate. |
| Work-up | Filtration and distillation | Avoids aqueous work-up, simplifying the process and minimizing waste streams. |
| In-Process Control | HPLC to monitor the disappearance of 2-bromo-1,1-dimethoxyethane. |
Protocol:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge toluene, ethyl 2-cyanoacetate, and powdered potassium carbonate.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add 2-bromo-1,1-dimethoxyethane to the reaction mixture over a period of 2-3 hours to control the exotherm.
-
Maintain the reaction at reflux until HPLC analysis indicates complete consumption of the starting bromide.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate, containing the product and excess ethyl 2-cyanoacetate, can be concentrated under reduced pressure. The excess ethyl 2-cyanoacetate and toluene can be recovered by fractional distillation for reuse.[5]
Step 2 & 3: One-Pot Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Reaction: Cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine, followed by in-situ intramolecular cyclization.
-
Process Rationale and Scale-Up Considerations: Combining these two steps into a one-pot procedure significantly improves process efficiency by reducing cycle time and minimizing handling of intermediates.[5] The use of formamidine acetate and a strong base like sodium ethoxide is a common and effective method for constructing the pyrimidine ring. The subsequent acid-catalyzed cyclization and hydrolysis of the acetal to form the pyrrole ring is a robust transformation.
| Parameter | Value | Rationale |
| Reagents | Ethyl 2-cyano-4,4-dimethoxybutanoate (1.0 eq.), Formamidine acetate, Sodium ethoxide | Standard reagents for pyrimidine synthesis. |
| Solvent | Ethanol | A common and effective solvent for this type of cyclization. |
| Acid for Cyclization | Hydrochloric acid | A strong acid to effectively catalyze the intramolecular cyclization. |
| Work-up | Precipitation and filtration | The product precipitates from the aqueous acidic medium, allowing for simple isolation by filtration. |
| In-Process Control | HPLC to monitor the formation of the intermediate and the final product. |
Protocol:
-
In a reactor, prepare a solution of sodium ethoxide in ethanol.
-
Add formamidine acetate and the crude ethyl 2-cyano-4,4-dimethoxybutanoate from the previous step.
-
Heat the mixture to reflux until the formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is complete as monitored by HPLC.
-
Cool the reaction mixture and carefully add aqueous hydrochloric acid.
-
Heat the acidified mixture to 45-50°C to facilitate the intramolecular cyclization and hydrolysis.[5]
-
Upon reaction completion, cool the mixture to induce precipitation of the product.
-
Filter the solid, wash with water, and dry to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Step 4: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Reaction: Conversion of the hydroxyl group to a chlorine atom using phosphorus oxychloride (POCl₃).
-
Process Rationale and Scale-Up Considerations: This is a critical and hazardous step that requires strict control. The use of a high-boiling solvent like toluene and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) improves reaction control and yield.[5][6] The base neutralizes the HCl generated, preventing side reactions.[6] A controlled "reverse quench" by adding the reaction mixture to ice/water is crucial for managing the highly exothermic decomposition of excess POCl₃.
| Parameter | Value | Rationale |
| Reagents | 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq.), Phosphorus oxychloride (POCl₃) (~3 eq.), N,N-Diisopropylethylamine (DIPEA) (~1.5 eq.) | DIPEA acts as a base to drive the reaction and improve yield.[5][6] |
| Solvent | Toluene | Inert, high-boiling solvent that allows for good temperature control. |
| Temperature | 50°C | A moderate temperature to ensure a reasonable reaction rate without significant degradation.[5] |
| Work-up | Controlled quench, pH adjustment, and precipitation | Critical for safety and product isolation. Neutralization with a weak base prevents hydrolysis of the product. |
| In-Process Control | HPLC to monitor the consumption of the starting material. |
Protocol:
-
Charge the reactor with 7H-pyrrolo[2,3-d]pyrimidin-4-ol and toluene.
-
Add POCl₃ to the slurry.
-
Cool the mixture to 0-5°C and slowly add DIPEA, maintaining the internal temperature below 10°C.
-
Warm the reaction to 50°C and stir until completion.
-
Critical Step (Work-up): Prepare a separate vessel with crushed ice/water. Slowly and carefully add the cooled reaction mixture to the ice/water with vigorous stirring to quench the excess POCl₃.
-
Adjust the pH of the aqueous slurry to 8-9 with a solution of potassium hydroxide or sodium bicarbonate.
-
Age the slurry at a controlled temperature (e.g., below 35°C) for at least one hour to ensure complete precipitation.[5]
-
Filter the product, wash with water, and dry under vacuum to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with high purity (>99.5% by HPLC).[5]
Caption: Workflow for the critical chlorination step.
Part 2: Scalable N-Isopropylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Reaction: N-alkylation of the pyrrole nitrogen with an isopropyl group.
-
Process Rationale and Scale-Up Considerations: The N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core is a common transformation.[2] For scale-up, a robust and cost-effective method is essential. The use of an inorganic base like potassium carbonate is preferable to strong, hazardous bases like sodium hydride. A polar aprotic solvent such as acetonitrile or DMF is suitable. The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium chloride or bromide can significantly accelerate the reaction, especially in heterogeneous mixtures, leading to shorter reaction times and lower temperatures, which is beneficial for large-scale production.[5]
| Parameter | Value | Rationale |
| Reagents | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), 2-Bromopropane (1.2-1.5 eq.), Potassium Carbonate (2.0-3.0 eq.) | 2-Bromopropane is a readily available alkylating agent. Potassium carbonate is a safe and effective base for scale-up. |
| Catalyst (Optional) | Tetrabutylammonium chloride (TBAC) or bromide (TBAB) (0.05-0.1 eq.) | A PTC can enhance the reaction rate and efficiency.[5] |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents that are well-suited for this type of alkylation. |
| Temperature | 40-60°C | A moderate temperature to ensure a reasonable reaction rate while minimizing side products. |
| Work-up | Filtration and crystallization | Avoids column chromatography, which is not ideal for large-scale purification. |
| In-Process Control | HPLC to monitor the consumption of the starting material and formation of the product. |
Protocol:
-
To a reactor, charge 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, potassium carbonate, the phase-transfer catalyst (if used), and acetonitrile.
-
Heat the mixture to 40-60°C with efficient stirring.
-
Slowly add 2-bromopropane to the reaction mixture.
-
Maintain the temperature and stir until the reaction is complete as monitored by HPLC.
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to a smaller volume.
-
Add an anti-solvent (e.g., water or a hydrocarbon like heptane) to induce crystallization of the product.
-
Filter the solid product, wash with the crystallization solvent mixture, and dry under vacuum to yield this compound.
Safety Considerations
The scale-up of any chemical process requires a thorough understanding and mitigation of potential hazards.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases.[7][8] It can cause severe burns to the skin, eyes, and respiratory tract.[7][8]
-
Handling: Must be handled in a well-ventilated fume hood or a closed system. Personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory. A respirator may be required for certain operations.[7][9]
-
Quenching: The quenching of excess POCl₃ is highly exothermic and must be done with extreme care by slowly adding the reaction mixture to a large excess of ice/water under controlled temperature.[10][7]
-
-
N,N-Diisopropylethylamine (DIPEA): This is a flammable liquid and is harmful if swallowed or inhaled.[11][12][13][14][15] It can cause severe skin and eye burns.[11][12][13][14][15]
-
2-Bromopropane: This is a flammable liquid and is suspected of causing cancer and may damage fertility or the unborn child.[16][17][18][19][20]
-
Potassium Carbonate: While less hazardous than the other reagents, it can cause serious eye and skin irritation.[21][22][23][24][25] The dust can also irritate the respiratory tract.[22][23]
Conclusion
The successful scale-up synthesis of this compound is a critical step in the development of novel therapeutics. The protocols and insights provided in this application note offer a robust, efficient, and safety-conscious pathway for the large-scale production of this valuable intermediate. By understanding the rationale behind each step, from reagent selection to work-up procedures, researchers and drug development professionals can confidently transition this synthesis from the laboratory to a manufacturing setting. The emphasis on non-chromatographic purification methods and the recycling of reagents aligns with the principles of green and sustainable chemistry, which are increasingly important in the pharmaceutical industry.
References
- Phosphorus oxychloride.
- 2-Bromopropane.
- N,N-Diisopropylethylamine.
- Phosphorus(V) oxychloride.
- N,N-Diisopropylethylamine.
- Material Safety Data Sheet - N,N-Diisopropylethylamine. Cole-Parmer.
- 2-Bromopropane. Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety Data Sheet: N,N-Diisopropylethylamine. Carl ROTH.
- Phosphorus oxychloride. Product Safety Assessment. (2015). Lanxess.
- PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. (2015). Loba Chemie.
- 2-Bromopropane.
- Safety Data Sheet: N,N-Diisopropylethylamine. Carl ROTH.
- 2-Bromopropane.
- Phosphorus(V) oxychloride.
- LIQUID POTASSIUM CARBONATE.
- 2-Bromopropane SDS, 75-26-3 Safety D
- POTASSIUM CARBONATE (ANHYDROUS ALL GRADES). Safety Data Sheet. (2014).
- Safety Data Sheet: Potassium carbon
- Potassium Carbonate, Anhydrous.
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (2020).
- Safety Data Sheet Potassium Carbon
- Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. (2019).
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2019).
- Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermedi
- Method for preparing 4-chloro-7H-pyrrolo[2,3-d] pyrimidine. (2018). CN105801732B.
- Process for the preparation of tofacitinib and intermedi
- Application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide. (2025). Benchchem.
- Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. (2020). CN107722012B.
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007). WO2007012953A2.
- Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (2025). Benchchem.
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (2020). CN111394017A.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
- Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (2025). Benchchem.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2019). ACS Omega.
Sources
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- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
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- 25. redox.com [redox.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis, with the goal of improving your yield and purity.
There are two primary synthetic routes to obtain this compound:
-
Route A: N-isopropylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Route B: Chlorination of 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
This guide will address potential issues and optimization strategies for both pathways.
Troubleshooting Guide
Route A: N-isopropylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Issue 1: Low or No Conversion to the Desired N-isopropyl Product
-
Question: My reaction shows a significant amount of unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. How can I drive the reaction to completion?
-
Answer: Incomplete N-isopropylation is a common hurdle and can often be attributed to several factors:
-
Insufficient Basicity: The choice and amount of base are critical for deprotonating the pyrrole nitrogen, making it nucleophilic. Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. Ensure you are using a sufficient excess (typically 2-3 equivalents) of a finely powdered and anhydrous base to maximize the reaction rate.
-
Alkylating Agent Reactivity: While isopropyl halides are common alkylating agents, their reactivity is lower than methyl or ethyl halides due to steric hindrance. Consider using a more reactive isopropyl source, such as isopropyl triflate, or activating the halide with a catalytic amount of sodium iodide.
-
Reaction Temperature: This reaction often requires heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing it to reflux in a suitable solvent like acetonitrile. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Issue 2: Formation of Multiple Products and Purification Challenges
-
Question: My crude product shows multiple spots on TLC, and I'm having difficulty isolating the pure this compound. What are the likely side products and how can I minimize them?
-
Answer: The formation of side products can complicate purification and reduce your overall yield. Here are some common culprits and their solutions:
-
Over-alkylation: While less common for the pyrrole nitrogen in this system, it is a possibility. Ensure you are using a controlled amount of the isopropylating agent (typically 1.1-1.5 equivalents).
-
Hydrolysis of the 4-chloro group: If your reaction conditions are not strictly anhydrous, or if there is moisture in your workup, the 4-chloro group can be hydrolyzed to a 4-hydroxy group, leading to the formation of 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Ensure all your reagents and solvents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Strategy: Due to the similar polarities of the starting material and the desired product, purification can be challenging. A well-optimized silica gel column chromatography is often necessary. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.
-
Route B: Chlorination of 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Issue 3: Low Yield of 4-Chloro Product with Recovery of Starting Material After Workup
-
Question: My TLC analysis of the reaction mixture indicates complete consumption of the starting material, but after the aqueous workup, I primarily isolate the starting 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. What is causing this?
-
Answer: This is a frequent issue and is most likely due to the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup.[1] The this compound is sensitive to moisture and can be unstable in the presence of strong acids and bases. The workup procedure, especially the quenching of excess phosphorus oxychloride (POCl₃), is critical to prevent this hydrolysis.
Recommended Solutions:
-
Removal of Excess POCl₃: Before quenching, it is highly recommended to remove the excess POCl₃ by distillation under reduced pressure.[1] This significantly reduces the exothermicity of the quench and minimizes the formation of acidic byproducts that can promote hydrolysis.
-
Careful Quenching: Slowly and carefully add the cooled reaction mixture to crushed ice or ice-water.[1] This "reverse quench" helps to control the exothermic reaction.
-
Choice of Base for Neutralization: Use a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH).[1] Strong bases can accelerate the hydrolysis of the product. Adjust the pH to a neutral or slightly basic range (pH 7-8).
-
Issue 4: Incomplete Chlorination Reaction
-
Question: My reaction is sluggish, and I'm observing a significant amount of unreacted 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol even after prolonged reaction times. How can I improve the conversion?
-
Answer: Incomplete conversion in this chlorination reaction can be due to several factors:
-
Insufficient Temperature: The chlorination with POCl₃ typically requires elevated temperatures, often at reflux (e.g., 80-110°C).[1] Ensure your reaction temperature is adequate.
-
Addition of a Catalyst/Base: The addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or pyridine can accelerate the reaction.[1] These bases can act as catalysts and also neutralize the HCl generated during the reaction, preventing the protonation of the starting material and driving the reaction forward.[1]
-
Use of a Co-solvent: While the reaction can be run in neat POCl₃, using a high-boiling inert solvent like toluene or sulfolane can sometimes improve solubility and reaction kinetics.[1]
-
More Potent Chlorinating System: If POCl₃ alone is not effective, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used as a more powerful chlorinating agent.[1]
-
Issue 5: Formation of Significant Impurities and Byproducts
-
Question: I am observing multiple spots on my TLC plate, and the purity of my isolated product is low. What are the likely side products, and how can I avoid them?
-
Answer: Side reactions can lead to a variety of impurities. The presence of the isopropyl group may influence the formation of certain byproducts.
-
Phosphorylated Intermediates: Incomplete reaction or improper workup can lead to the isolation of phosphorylated intermediates.[1] To avoid this, ensure the reaction goes to completion by extending the reaction time or increasing the temperature, and perform a careful workup that hydrolyzes these intermediates.
-
Dimerization: Under certain conditions, dimerization can occur.[1] Controlling the reaction temperature and maintaining basic conditions during the addition of POCl₃ can help to suppress the formation of these dimers.[1]
-
Ring Chlorination: Although less common at the 4-position, chlorination at other positions on the heterocyclic ring system can occur, especially with high temperatures and long reaction times.[1] Optimize the reaction time and temperature to favor the formation of the desired 4-chloro product.[1]
-
Degradation: The starting material or product may be unstable under harsh reaction conditions, leading to decomposition and the formation of tarry materials.[1] Careful control of the reaction temperature and time is crucial. The use of a solvent can sometimes mitigate decomposition.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical yield for the synthesis of this compound?
-
A1: While specific yields for the 7-isopropyl analog are not widely reported in publicly available literature, yields for the synthesis of the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can range from moderate (around 60-70%) to high (over 90%) under optimized conditions.[1] Similar yields should be achievable for the 7-isopropyl derivative with careful optimization of the reaction parameters.
-
-
Q2: Can I use other chlorinating agents besides POCl₃ for Route B?
-
A2: Yes, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for the chlorination of hydroxyl groups on heterocyclic rings.[1] However, POCl₃ is the most commonly reported and often the most effective reagent for this specific transformation.[1] If you choose to use an alternative chlorinating agent, you will likely need to re-optimize the reaction conditions.
-
-
Q3: What is the role of a tertiary amine base in the chlorination reaction (Route B)?
-
A3: A tertiary amine base, such as DIPEA or pyridine, serves multiple purposes. It can act as a catalyst for the reaction and also neutralizes the hydrogen chloride (HCl) that is generated.[1] This prevents the protonation of the starting material, which would deactivate it towards the chlorinating agent, and helps to drive the reaction towards the product.[1]
-
-
Q4: For the N-isopropylation (Route A), what are the best practices for handling the reagents?
-
A4: It is crucial to use anhydrous solvents (e.g., acetonitrile, DMF) and reagents. The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent moisture from hydrolyzing the 4-chloro group. The base, such as potassium carbonate, should be finely powdered and dried before use to ensure its reactivity.
-
Experimental Protocols
Protocol 1: N-isopropylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Route A)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent).
-
Addition of Reagents: Add anhydrous acetonitrile to the flask, followed by finely powdered anhydrous potassium carbonate (2-3 equivalents).
-
Addition of Alkylating Agent: Add 2-iodopropane or 2-bromopropane (1.1-1.5 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: Chlorination of 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol using POCl₃ with a Tertiary Amine Base (Route B)
This protocol is based on a high-yield method reported for the parent compound and is a good starting point for optimization.[1]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent).
-
Addition of Reagents: Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).
-
Addition of Base: Cool the mixture to 0°C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, warm the reaction mixture to 50°C and stir until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. It is advisable to remove excess POCl₃ by vacuum distillation. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography.
Data Presentation
Table 1: Comparison of Reported Reaction Conditions for the Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one (Parent Compound)
| Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | None | Neat | 80-100 | 2-4 | Not specified | [1] |
| POCl₃ | N,N-Diisopropylethylamine | Toluene | 50 | Not specified | 84 | [1] |
| POCl₃ | Pyridine | Sulfolane | 70-75 | 0.5-1.5 | High (not quantified) | [1] |
| POCl₃/PCl₅ (3:1) | None | Neat | Reflux | 8-10 | Not specified | [1] |
Note: These conditions are for the parent compound and may require optimization for the 7-isopropyl analog.
Visualizations
Synthetic Routes
Caption: The two primary synthetic routes to this compound.
Troubleshooting Workflow for Low Yield in Chlorination (Route B)
Caption: A decision tree for troubleshooting low yields in the chlorination of 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
References
Sources
Technical Support Center: Preventing Hydrolysis of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine During Workup
Guide Objective: This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing hydrolysis of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine during experimental workup.
I. The Challenge: Instability of a Key Synthetic Intermediate
This compound is a crucial intermediate in the synthesis of numerous pharmaceutically important molecules, including Janus kinase (JAK) inhibitors.[1][2][3] However, the chloro-substituent at the 4-position of the pyrrolo[2,3-d]pyrimidine core renders the molecule highly susceptible to hydrolysis, which can lead to the formation of the undesired 4-hydroxy byproduct. This unwanted side reaction can significantly lower the yield and purity of the target compound. This guide outlines the underlying reasons for this instability and provides robust strategies to mitigate it during the critical workup phase.
II. Frequently Asked Questions (FAQs) & Troubleshooting Protocols
Q1: What makes this compound so prone to hydrolysis?
A1: The high susceptibility of this compound to hydrolysis is due to the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing chlorine atom at the C4 position. This makes the C4 carbon atom highly electrophilic and a prime target for nucleophilic attack by water molecules. This reaction is readily catalyzed by both acidic and basic conditions.[4][5]
The hydrolysis mechanism involves the addition of a water molecule to the C4 position, forming a tetrahedral intermediate. This is followed by the elimination of a molecule of hydrochloric acid (HCl) to yield the more thermodynamically stable 4-hydroxy derivative, which exists in equilibrium with its keto tautomer, 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.
Caption: Hydrolysis mechanism of this compound.
Q2: I've noticed significant product loss after quenching my reaction with water. How can I improve my workup procedure?
A2: When a reaction is complete, the workup procedure is critical to prevent the hydrolysis of the 4-chloro product.[4] The key is to minimize the compound's exposure to water, especially under non-neutral pH conditions and at elevated temperatures.
Recommended Workup Protocol:
-
Temperature Control: Before quenching, cool the reaction mixture to 0-5 °C using an ice bath. This will significantly slow down the rate of hydrolysis.[4]
-
Careful Quenching: Slowly and carefully add the cooled reaction mixture to crushed ice or ice-cold water with vigorous stirring.[4] This "reverse quench" helps to control any exotherm.
-
Neutralization: If the reaction was performed under acidic or basic conditions, it is crucial to neutralize the aqueous mixture to a pH of 7-8. This can be achieved by the careful addition of a saturated aqueous solution of a mild base like sodium bicarbonate.[4]
-
Extraction: Promptly extract the product from the neutralized aqueous layer using a suitable organic solvent such as ethyl acetate or dichloromethane.[4]
-
Washing: Wash the combined organic extracts with brine (saturated aqueous NaCl solution) to remove the bulk of the water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure, ensuring the bath temperature does not exceed 40 °C.
Q3: My reaction is run in a water-miscible solvent like THF or acetonitrile. What is the best way to perform the workup?
A3: When using water-miscible solvents, the primary goal is to efficiently partition your product into an immiscible organic solvent while the water-miscible solvent is removed into the aqueous phase.
Workup Strategy for Water-Miscible Solvents:
| Solvent | Recommended Procedure |
| Acetonitrile | If possible, remove the acetonitrile under reduced pressure before the aqueous workup. If the product is nonpolar, you can partition the reaction mixture between hexanes and water. For small-scale reactions, dilute the mixture with a larger volume of the extraction solvent and wash multiple times with water; the acetonitrile will partition into the aqueous layer.[6] |
| THF/Dioxane | These ethers have some water solubility. Dilute the reaction mixture with a less polar solvent like ethyl acetate and wash with brine. The salt will help to force the THF or dioxane out of the organic layer and into the aqueous layer. |
| DMF/DMSO | These are challenging to remove with a standard aqueous wash. If your product is stable, consider removing the bulk of the solvent under high vacuum. Alternatively, dilute the reaction mixture with your extraction solvent and wash repeatedly with large volumes of water to remove the DMF or DMSO. |
Q4: Are there any alternatives to a traditional aqueous workup to completely avoid hydrolysis?
A4: Yes, in cases where the this compound is exceptionally sensitive, non-aqueous workup strategies can be employed.
Non-Aqueous Workup Techniques:
-
Direct Purification: If the reaction byproducts are non-volatile, the crude reaction mixture can be concentrated and then directly purified by column chromatography.
-
Filtration and Concentration: If the byproducts are solid, they can be removed by filtration, and the filtrate can be concentrated to yield the crude product.
-
Solid-Phase Extraction (SPE): The crude reaction mixture can be loaded onto an SPE cartridge. The impurities can be washed away with a suitable solvent, and the desired product can then be eluted with a different solvent.
Q5: What are the best practices for purifying this compound by silica gel chromatography?
A5: Silica gel is slightly acidic and can potentially cause hydrolysis of the product on the column. The following steps can help to minimize this:
-
Neutralize the Silica: You can pre-treat the silica gel by preparing a slurry in the eluent containing a small amount (1-2%) of a non-nucleophilic base like triethylamine.
-
Choose the Right Solvents: Use a non-protic eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. Avoid using alcohols like methanol, as they can act as nucleophiles and displace the chlorine atom.
-
Dry Loading: To ensure a sharp separation and minimize contact time with the silica, it is advisable to dry-load the sample. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This can then be carefully added to the top of the column.
-
Work Quickly: Do not let the column run for an extended period. Elute the product as efficiently as possible.
III. Summary of Critical Parameters to Prevent Hydrolysis
| Parameter | Recommended Action | Rationale |
| pH | Maintain a neutral pH (7-8) during aqueous workup.[4] | Both acidic and basic conditions can accelerate hydrolysis.[5] |
| Temperature | Keep the temperature at 0-5 °C during quenching and extraction.[4] | Lower temperatures decrease the rate of the hydrolysis reaction. |
| Solvent Choice | Use water-immiscible organic solvents for extraction (e.g., ethyl acetate, dichloromethane).[4] | To efficiently remove the product from the aqueous phase. |
| Drying | Use an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). | To remove residual water from the organic phase before concentration. |
IV. References
-
ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved from
-
Justia Patents. (2019, June 6). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Retrieved from
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
PubMed Central. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
-
Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Workup [chem.rochester.edu]
Technical Support Center: Optimizing Amination of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the amination of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. The aim is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, enabling you to confidently optimize your experimental conditions.
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a critical pharmacophore found in numerous kinase inhibitors, making its efficient functionalization a key step in many drug discovery programs.[1][2] The amination of the 4-position is a common strategy to introduce diverse functionalities and modulate the biological activity of these compounds.[3] This guide will focus on two primary methods for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Section 1: Troubleshooting Common Issues
This section addresses specific problems you may encounter during the amination of this compound, providing potential causes and actionable solutions.
FAQ 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired aminated product. What are the likely reasons and how can I improve the conversion?
Answer: Low or no product formation is a common issue that can stem from several factors, depending on the reaction type you are performing.
For SNAr Reactions:
-
Insufficient Activation: The pyrrolo[2,3-d]pyrimidine ring system is electron-deficient, which facilitates SNAr. However, the reactivity can be influenced by the nucleophilicity of the amine and the reaction conditions.
-
Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines will be less reactive.
-
Solution: For weakly nucleophilic anilines, acid catalysis can be effective. A catalytic amount of a strong acid like HCl (around 0.1 equivalents) can protonate the pyrimidine ring, further activating it towards nucleophilic attack.[4][5][6] Be cautious, as excess acid can lead to side reactions.[4][5][6]
-
For Buchwald-Hartwig Amination:
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivating.
-
Solution: Ensure you are using a reliable palladium precatalyst, such as a G3 or G4 precatalyst for phosphine ligands. If using a Pd(II) source like Pd(OAc)₂, pre-activation by stirring with the ligand, sometimes at elevated temperatures or with a reducing agent, may be necessary. Amines themselves can act as ligands, so adding a slight excess of the phosphine ligand relative to palladium can prevent catalyst deactivation.
-
-
Incorrect Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle.
-
Solution: For aryl chlorides, bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., XPhos, SPhos) are often necessary to promote the challenging oxidative addition step.[7] Screening different ligands is a standard optimization step.
-
-
Base Incompatibility: The choice of base is critical and can significantly impact the reaction outcome.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8] However, these may not be compatible with all functional groups.[8] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[8]
-
FAQ 2: Formation of Significant Side Products
Question: My reaction is producing multiple byproducts, making purification difficult. What are these side products and how can I minimize them?
Answer: Side product formation is a frequent challenge. Identifying the likely culprits is the first step toward mitigating them.
-
Hydrolysis/Solvolysis: This is a major side reaction, especially in SNAr reactions conducted in protic solvents like water or alcohols.[4][5] The solvent acts as a nucleophile, leading to the formation of the 4-hydroxy or 4-alkoxy-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. This is particularly problematic under strongly acidic conditions.[4][5]
-
Hydrodehalogenation: In Buchwald-Hartwig reactions, this side product (the pyrrolo[2,3-d]pyrimidine without the chlorine) can arise from β-hydride elimination from a palladium amide intermediate.[9]
-
Dimerization/Bis-arylation: In some cases, the aminated product can react further with another molecule of the starting material, or a primary amine can undergo double arylation.[10]
-
Minimization Strategy: Using a slight excess of the amine can help to consume the starting material and reduce the likelihood of product dimerization. For primary amines, careful control of stoichiometry and the use of specific ligands can prevent bis-arylation.[10]
-
FAQ 3: Difficult Purification
Question: The desired product is difficult to separate from the starting material and/or byproducts. What are some effective purification strategies?
Answer: Purification challenges often arise from the similar polarities of the components in the crude reaction mixture.
-
Chromatography: Silica gel column chromatography is the most common method.
-
Optimization: A thorough screen of solvent systems is crucial. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (if your compound is basic) can improve separation.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this type of molecule include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
-
Acid-Base Extraction: If your product has a basic nitrogen atom, you can perform an acid-base extraction.
-
Procedure: Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaHCO₃ or NaOH) to precipitate the product, which can then be extracted back into an organic solvent.
-
Section 2: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for the two primary amination strategies, along with tables summarizing key reaction parameters.
Protocol 1: SNAr Amination (Acid-Catalyzed)
This protocol is particularly useful for anilines and other weakly basic amines.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.) in a suitable solvent (e.g., water, n-BuOH, or DMF).[4][5]
-
Acid Addition: Add a catalytic amount of hydrochloric acid (0.1 eq.).[4][5]
-
Reaction Conditions: Heat the reaction mixture with stirring to 80-120°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Workup: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination
This protocol is generally more versatile and can be applied to a wider range of amines.
-
Inert Atmosphere: Assemble a dry, oven-dried flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.).
-
Reactant Addition: Add the this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction Conditions: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Dilute the filtrate with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify as described in Protocol 1.
Data Summary Tables
Table 1: Comparison of SNAr and Buchwald-Hartwig Amination Conditions
| Parameter | SNAr | Buchwald-Hartwig |
| Catalyst | None or Acid (e.g., HCl) | Palladium Precatalyst + Ligand |
| Base | Organic Base (e.g., DIPEA) or Inorganic Base (e.g., K₂CO₃) | Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) |
| Solvent | Protic (e.g., n-BuOH, H₂O) or Aprotic (e.g., DMF) | Anhydrous, Aprotic (e.g., Toluene, Dioxane) |
| Temperature | 80-120°C | 80-110°C |
| Atmosphere | Air | Inert (Argon or Nitrogen) |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst, poor nucleophile, insufficient temperature | Use precatalyst, screen ligands/bases, increase temperature, consider acid catalysis for SNAr |
| Side Products | Solvolysis, hydrodehalogenation, dimerization | Use aprotic solvent, select appropriate ligand, adjust stoichiometry |
| Difficult Purification | Similar polarities of components | Optimize chromatography solvent system, attempt recrystallization, consider acid-base extraction |
Section 3: Visualizing the Process
To better understand the experimental choices, the following diagrams illustrate the reaction pathways and a general workflow for troubleshooting.
Reaction Mechanisms
Caption: Simplified mechanisms for SNAr and Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting amination reactions.
Section 4: Concluding Remarks
The amination of this compound is a versatile and powerful transformation in medicinal chemistry. Success often hinges on a careful consideration of the substrate, the nucleophile, and the reaction conditions. By understanding the underlying principles of both SNAr and palladium-catalyzed methods and by systematically troubleshooting issues as they arise, researchers can confidently and efficiently synthesize a diverse array of novel compounds. This guide provides a framework for that process, grounded in established chemical principles and practical experience.
References
- BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC.
- National Institutes of Health. (2005). Efficient pd-catalyzed amination of heteroaryl halides. PubMed.
- National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- National Institutes of Health. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- ResearchGate. (n.d.). Preparation of 5,7-disubstituted 4-amino-7H-pyrrolo[2,3-d]pyrimidines using the Gewald reaction.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a]. Download Table.
- Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
- National Institutes of Health. (2009). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line. PubMed.
- ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- BenchChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1.
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- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the purification of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the purification of this important heterocyclic compound. The following question-and-answer format directly addresses common challenges, explains the underlying chemical principles, and offers detailed, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route and the specific conditions of the N-isopropylation step. The most common impurities include:
-
Unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Incomplete alkylation is a frequent issue. This starting material has different polarity and solubility compared to the N-isopropylated product, making it relatively straightforward to separate.
-
Over-alkylation or undesired side products: While less common, it is possible to have minor formation of regioisomeric N-alkylated products if the pyrrole nitrogen is not fully deprotonated or if the reaction conditions are harsh.
-
Hydrolysis product (4-Hydroxy-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine): The 4-chloro group is susceptible to hydrolysis, especially in the presence of moisture and basic conditions at elevated temperatures. This can occur during the reaction or aqueous work-up.[1]
-
Residual base and salts: Inorganic bases (e.g., potassium carbonate) and salts formed during the reaction are common impurities that are typically removed during work-up and purification.
Q2: My crude product is an oil, but I expected a solid. What could be the reason?
A2: While this compound is expected to be a solid at room temperature, obtaining an oil after initial work-up can be due to several factors:
-
Presence of residual solvent: Even after evaporation, residual high-boiling solvents like DMF or DMSO can result in an oily product.
-
High impurity levels: A significant amount of unreacted starting material or other byproducts can lower the melting point of the mixture, resulting in an oil or a low-melting solid.
-
Incomplete reaction: A mixture of starting material and product can present as an oil.
In such cases, it is recommended to attempt purification by column chromatography to isolate the desired product.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Difficulty in crystallization is a common challenge. Here are several strategies to induce crystallization:
-
Solvent screening: The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, consider solvent systems like ethanol/water, isopropanol/water, or toluene/heptane.
-
Seeding: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
-
Slow cooling: Allowing the hot, saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer, can promote the formation of larger, purer crystals.
Troubleshooting Guides
Challenge 1: Poor Separation in Column Chromatography
Symptom: Your product co-elutes with an impurity, or you observe significant tailing of the product peak on TLC and during column chromatography.
Causality: This issue often arises from an inappropriate choice of eluent system or interactions between the compound and the stationary phase. The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core can interact with the acidic silica gel, leading to peak tailing.
Solutions:
-
Optimize the Eluent System:
-
Systematic TLC Analysis: Before running a column, screen various solvent systems using TLC. A good eluent system will give your product an Rf value between 0.2 and 0.4 and show good separation from impurities.
-
Solvent Combinations: For this compound, start with a non-polar/polar combination like Hexane/Ethyl Acetate. If separation is poor, you can try Dichloromethane/Methanol.
-
Addition of a Modifier: To reduce tailing caused by the basicity of the compound, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.
-
-
Choosing the Right Stationary Phase:
-
If tailing persists on silica gel, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.
-
Reversed-phase chromatography (C18 silica) with a mobile phase like water/acetonitrile or water/methanol can also be effective, especially for polar impurities.
-
Challenge 2: Product Decomposition During Purification
Symptom: You observe the appearance of new, more polar spots on your TLC plate during column chromatography or after letting the crude material sit for an extended period. This is often accompanied by a decrease in the overall yield.
Causality: this compound can be sensitive to acidic conditions and prolonged exposure to silica gel, which is acidic. This can lead to hydrolysis of the 4-chloro group to the corresponding 4-hydroxy derivative.
Solutions:
-
Neutralize the Silica Gel:
-
You can use silica gel that has been pre-treated with a base. This can be done by preparing a slurry of the silica gel in the chosen eluent system containing 1-2% triethylamine, and then packing the column with this slurry.
-
-
Minimize Contact Time:
-
Use flash column chromatography rather than gravity chromatography to minimize the time your compound spends on the column.
-
-
Work-up Procedure:
-
Ensure your work-up procedure is efficient at removing any acidic or basic residues from the reaction mixture before attempting purification. A wash with a saturated sodium bicarbonate solution followed by a brine wash is recommended.[1]
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of crude this compound containing non-polar impurities and unreacted starting material.
Methodology:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation.
-
Column Packing:
-
Select an appropriate size flash column based on the amount of crude material.
-
Pack the column with silica gel using a hexane/ethyl acetate gradient (e.g., starting with 95:5 hexane/ethyl acetate).
-
-
Loading: Carefully load the dried sample onto the top of the packed column.
-
Elution:
-
Begin elution with the starting solvent mixture (95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | 5% to 30% Ethyl Acetate |
| TLC Visualization | UV light (254 nm) |
Protocol 2: Purification by Recrystallization
This protocol is suitable when the crude product is a solid and the major impurities have different solubility profiles than the desired product.
Methodology:
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system. A mixture of ethanol and water is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot ethanol required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Slowly add hot water to the hot ethanol solution until you observe persistent cloudiness.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
-
Isolation:
-
Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
-
Drying: Dry the purified crystals under vacuum.
Visualization of Workflows
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting guide for column chromatography issues.
References
Sources
Technical Support Center: Enhancing the Solubility of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine for Assays
Welcome to the technical support guide for 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming solubility challenges with this compound to ensure accurate and reproducible assay results.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a heterocyclic compound that, like many similar pyrrolo[2,3-d]pyrimidine derivatives, is poorly soluble in water.[1][2] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2][3][4] The hydrophobic nature of the isopropyl group and the chloro-substituted pyrimidine ring contribute to its low aqueous solubility, a common challenge for many kinase inhibitors and other biologically active molecules.[1][5]
Q2: What is the recommended starting solvent for preparing a stock solution?
A2: For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[2] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[6] A high-concentration stock solution, typically in the range of 10-50 mM, can usually be achieved in DMSO.
Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix this?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the high concentration of organic solvent in the stock solution, becomes supersaturated and crashes out when introduced to the predominantly aqueous environment of the assay buffer.
Here are several strategies to address this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally ≤0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[7][8] You may need to prepare a more dilute stock solution to achieve this, or perform a serial dilution in a buffer containing a small amount of DMSO.
-
Use a co-solvent approach: A co-solvent can help to bridge the solubility gap between the organic stock and the aqueous buffer.[9][10][11][12] Ethanol or propylene glycol can be used in combination with DMSO.[10]
-
Incorporate surfactants: Non-ionic surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[9]
-
Consider cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[13][14][15][16]
Troubleshooting Guide
Issue 1: Inconsistent results or low signal in cell-based assays.
Underlying Cause: This could be due to several factors, including compound precipitation, cytotoxicity of the solvent, or direct interference of the solvent with the assay.
Troubleshooting Steps:
-
Verify Compound Solubility in Final Assay Medium: Before running the full assay, perform a visual solubility test. Prepare the final dilution of your compound in the cell culture medium and observe it under a microscope for any signs of precipitation.
-
Assess Solvent Cytotoxicity: Run a vehicle control experiment with varying concentrations of your solvent (e.g., DMSO) to determine the maximum tolerable concentration for your specific cell line.[6][7][8][17] Cell viability can be assessed using assays like MTT or by monitoring cell morphology.
-
Evaluate Solvent-Assay Interference: Some solvents can interfere with assay components. For example, DMSO can bind to certain proteins and affect their activity.[18] Run a control with just the solvent to check for any background signal or inhibition.
Issue 2: Difficulty achieving the desired final concentration in the assay without precipitation.
Underlying Cause: The compound's solubility limit in the final aqueous buffer is being exceeded.
Troubleshooting Steps:
-
Employ Solubility Enhancement Techniques:
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.[9][19]
-
Solid Dispersions: For more advanced formulation, creating a solid dispersion with a hydrophilic carrier can enhance dissolution.[9][12][19]
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and improve the dissolution rate.[10][20][21][22]
-
-
Optimize the Dosing Procedure:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the assay buffer. This gradual reduction in solvent concentration can help maintain solubility.
-
Stirring/Vortexing: Ensure thorough mixing when diluting the compound. Gentle vortexing or stirring can aid in dissolution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution.[23][24][25][26][27]
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flask
-
Micro-centrifuge tubes
Procedure:
-
Calculate the required mass:
-
Molecular Weight of this compound: ~223.69 g/mol
-
For 1 mL of a 10 mM solution: Mass (g) = 0.010 mol/L * 0.001 L * 223.69 g/mol = 0.0022369 g (or 2.24 mg)
-
-
Weigh the compound: Accurately weigh out the calculated mass of the compound using an analytical balance.
-
Dissolve in DMSO: Add the weighed compound to a clean, dry volumetric flask. Add a portion of the DMSO (e.g., 0.8 mL for a final volume of 1 mL) and gently swirl to dissolve. A brief sonication or warming in a water bath (37°C) may be necessary to facilitate dissolution.
-
Bring to final volume: Once the compound is fully dissolved, add DMSO to reach the final desired volume.
-
Aliquot and store: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[25]
Protocol 2: Preparation of a Working Solution with a Co-solvent System
This protocol is for situations where direct dilution in aqueous buffer leads to precipitation.
Materials:
-
10 mM stock solution in DMSO
-
Ethanol (anhydrous)
-
Assay buffer (e.g., PBS or cell culture medium)
Procedure:
-
Prepare an intermediate dilution: Dilute the 10 mM DMSO stock solution 1:10 in ethanol to create a 1 mM intermediate solution in a 90:10 DMSO:Ethanol mixture.
-
Perform final dilution: Add the 1 mM intermediate solution to the assay buffer to achieve the desired final concentration. For example, to make a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of assay buffer. The final solvent concentration will be low (e.g., 0.9% DMSO and 0.1% Ethanol).
-
Mix thoroughly: Gently vortex or invert the tube to ensure the working solution is homogenous. Use immediately.
Data Presentation
| Solvent System | Maximum Achievable Concentration (Estimated) | Final Solvent Conc. for 10 µM (Example) | Suitability for Cell-Based Assays |
| 100% DMSO | >50 mM | 0.1% | High, but cytotoxicity must be monitored. |
| 90:10 DMSO:Ethanol | ~1-5 mM | 0.09% DMSO, 0.01% Ethanol | Good, often reduces precipitation. |
| Aqueous Buffer + 0.1% Tween-80 | Dependent on compound | <0.1% | Good, but potential for micelle interference. |
| Aqueous Buffer + 5 mM HP-β-CD | Dependent on compound | N/A | Excellent for increasing apparent solubility. |
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues.
References
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025.
- Mahmood, T., Sarfraz, R. M., Ismail, A., Ali, M., & Khan, A. R. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. ASSAY and Drug Development Technologies, 21(2), 65–79.
-
Quora. (n.d.). What effects does DMSO have on cell assays? Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
- Various Authors. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112.
- Various Authors. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(5), 735.
- Various Authors. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
Sources
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS#: 3680-69-1 [m.chemicalbook.com]
- 5. Recent advances in techniques for enhancing the solubility of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ijpbr.in [ijpbr.in]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascendiacdmo.com [ascendiacdmo.com]
- 21. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. worldscientific.com [worldscientific.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. fastercapital.com [fastercapital.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
Technical Support Center: 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of numerous compounds of interest in medicinal chemistry and drug discovery, particularly as a scaffold for kinase inhibitors.[1][2][3] Its reactivity, governed by the electrophilic nature of the 4-chloro substituent, also makes it susceptible to various degradation pathways.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical support resource. It addresses common experimental challenges related to the stability and degradation of this compound in a practical, question-and-answer format, grounded in mechanistic principles and validated experimental insights.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, linking them to the underlying degradation chemistry of this compound.
FAQ 1: Discrepancies in Reaction Monitoring and Post-Workup Yield
Question: My in-situ reaction monitoring (TLC/LC-MS) indicates complete consumption of my starting material and formation of the desired product. However, after an aqueous workup, I'm recovering significant amounts of what appears to be the hydrolyzed starting material, 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-one. What's happening?
Answer: This is a classic and frequently encountered issue stemming from the primary degradation pathway for this class of compounds: hydrolysis . The 4-chloro group on the pyrimidine ring is highly susceptible to nucleophilic attack by water, particularly under non-neutral pH conditions which can arise during workup.[4]
Causality Explained:
-
Electrophilicity: The electron-withdrawing nature of the pyrimidine ring system and the chlorine atom makes the C4 position highly electrophilic and prone to nucleophilic aromatic substitution (SNAr).
-
Workup Conditions: Standard aqueous workups, especially those involving quenching of reagents like POCl₃ or the use of acidic or basic washes, create an environment ripe for hydrolysis.[2][4] The protonation or deprotonation of the ring system can further activate it towards nucleophilic attack by water.
Troubleshooting & Recommended Protocols:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before the reaction. While this doesn't prevent workup-related hydrolysis, it minimizes premature degradation.
-
Careful Quenching: The most critical step is the quenching of the reaction mixture.
-
Method: Instead of quenching with water or aqueous base directly, slowly pour the reaction mixture onto crushed ice or into a vigorously stirred ice/water slurry.[4] This dissipates heat effectively and dilutes the reactive species quickly.
-
pH Control: Immediately following the quench, neutralize the solution to a pH of 7-8 using a saturated solution of a mild base like sodium bicarbonate (NaHCO₃).[4] Avoid strong bases like NaOH or KOH, which can aggressively catalyze hydrolysis.
-
-
Extraction: Promptly extract the neutralized aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Brine Wash & Drying: Wash the combined organic layers with brine to remove residual water, and dry thoroughly over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentration.
FAQ 2: Appearance of Unexpected Impurities in Nucleophilic Substitution Reactions
Question: I'm performing a nucleophilic substitution reaction on this compound with an amine. My LC-MS analysis shows my desired product, but also a significant side-product with a mass corresponding to the starting material plus an oxygen atom (M+16). What is this impurity?
Answer: The impurity is almost certainly the hydrolyzed product, 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-one. This indicates that hydrolysis is competing with your desired nucleophilic substitution reaction.
Causality Explained:
-
Competitive Nucleophiles: In your reaction, both your intended nucleophile (e.g., an amine) and any residual water are competing to attack the same electrophilic C4 position. If your reaction conditions are not strictly anhydrous, or if your nucleophile is weak or sterically hindered, hydrolysis can become a significant side reaction.
-
Reaction Conditions: Reactions run at elevated temperatures or for prolonged periods increase the likelihood of degradation if moisture is present.
Troubleshooting & Recommended Protocols:
-
Optimize Anhydrous Conditions:
-
Dry your reaction solvent using molecular sieves or an appropriate distillation method.
-
Ensure your amine nucleophile is dry. If it's a salt (e.g., hydrochloride), ensure the free-basing procedure is followed by thorough drying.
-
-
Base Selection: The choice of base is critical.
-
Non-nucleophilic bases: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the HCl generated during the reaction.[4]
-
Avoid aqueous bases: Do not use aqueous bases like NaOH or K₂CO₃ solutions during the reaction itself, as this introduces water and promotes the competing hydrolysis.
-
-
Temperature and Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or excessive heat.
Experimental Workflow: Minimizing Hydrolysis in SNAr Reactions
Caption: Workflow for SNAr reactions to minimize hydrolysis.
FAQ 3: Sample Discoloration and Degradation Upon Storage
Question: My isolated white solid of this compound has turned yellow/brown after storage in the lab. Is this a sign of degradation?
Answer: Yes, discoloration is a common indicator of degradation. While the compound is generally stable under normal storage conditions, it is sensitive to prolonged exposure to moisture, light, and strong acids or bases.[1][2] The color change likely indicates the formation of minor, often polymeric or oxidized, degradation products.
Causality Explained:
-
Hydrolysis: As discussed, moisture from the atmosphere can lead to slow hydrolysis over time.
-
Photodegradation: Heteroaromatic compounds can be susceptible to photolytic degradation, where UV light can induce radical reactions or rearrangements, leading to colored impurities.
-
Oxidation: Although less commonly reported for this specific scaffold without specific reagents, atmospheric oxygen can potentially lead to minor oxidative degradation products over long periods, especially if catalyzed by light or trace metal impurities.
Recommended Storage & Handling Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen. | Slows the rate of all potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents long-term oxidation and minimizes contact with atmospheric moisture. |
| Light | Store in an amber vial or protected from light. | Prevents photolytic degradation. |
| Container | Use a tightly sealed container with a secure cap. | Prevents moisture ingress from the atmosphere.[5] |
Part 2: Understanding the Degradation Pathways
A comprehensive understanding of the degradation pathways is essential for designing stable formulations and robust synthetic procedures. Forced degradation studies, which subject the compound to stress conditions like acid, base, oxidation, and light, are critical for identifying potential degradants.[6][7]
Primary Degradation Pathway: Hydrolysis
The most significant degradation pathway for this compound is hydrolysis to 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-one. This can occur under acidic, basic, or even neutral conditions if water is present.
Caption: Primary hydrolytic degradation pathway.
Anticipated Degradation Under Forced Stress Conditions
While specific degradation products for the 7-isopropyl derivative are not extensively published, we can predict likely pathways based on the reactivity of the pyrrolo[2,3-d]pyrimidine core.
| Stress Condition | Potential Degradation Pathway | Likely Products |
| Acidic Hydrolysis | Cleavage of the N-isopropyl group, hydrolysis of the chloro group. | 7H-pyrrolo[2,3-d]pyrimidin-4-one, Isopropanol. |
| Basic Hydrolysis | Rapid hydrolysis of the chloro group. | 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-one. |
| Oxidation (e.g., H₂O₂) | Oxidation of the pyrrole ring, potential N-oxide formation on the pyrimidine ring. | Epoxides, hydroxylated species, N-oxides. |
| Photolytic (UV light) | Dimerization, radical-mediated reactions, potential cleavage of the chloro group. | Complex mixture of dimers and radical-derived products. |
| Thermal | Decomposition before boiling is expected.[1] | Tarry, polymeric materials. |
Forced Degradation Experimental Protocol:
This protocol provides a framework for investigating the stability of your compound.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix stock solution with 0.1 M HCl. Heat at 60-80°C.
-
Basic: Mix stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative: Mix stock solution with 3-6% H₂O₂. Keep at room temperature.
-
Photolytic: Expose the stock solution (in a quartz cuvette) to UV light (e.g., 254 nm) for a set period.
-
Thermal: Analyze the solid compound after heating in an oven at a temperature below its melting point.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution) coupled with a mass spectrometer to identify and quantify the parent compound and any degradants.
References
- Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
- CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Apollo Scientific.
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Validation & Comparative
comparing the reactivity of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine with the 7-tosyl analog
Introduction: The Privileged 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a cornerstone of modern medicinal chemistry. Its structural resemblance to purine has made it a "privileged scaffold" for developing highly selective kinase inhibitors, including approved drugs like Tofacitinib and Ruxolitinib.[1][2][3] Central to the synthesis of these complex molecules is the functionalization of the 4-chloro derivative, which readily undergoes nucleophilic aromatic substitution (SNAr) to introduce a diverse array of side chains.[4]
The reactivity of this core is critically modulated by the substituent on the pyrrole nitrogen (N7). This guide provides an in-depth comparison of two commonly used analogs: the 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine and the 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. We will dissect how the electronic and steric nature of the isopropyl versus the tosyl group dictates the substrate's reactivity, guiding researchers in selecting the optimal starting material for their synthetic campaigns.
Structural and Physicochemical Properties
At a glance, the two compounds differ only by the group attached to the N7 position. However, this seemingly minor change has profound consequences for the molecule's electronic distribution and, therefore, its chemical behavior.
| Property | This compound | 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
| Structure | ![]() | ![]() |
| Molecular Formula | C₉H₁₀ClN₃ | C₁₃H₁₀ClN₃O₂S[5] |
| Molecular Weight | 195.65 g/mol | 307.76 g/mol [5] |
| N7 Group Type | Alkyl (Electron-Donating via induction) | Sulfonyl (Strongly Electron-Withdrawing)[6] |
The N-Isopropyl Analog: A Weakly Activated System
The isopropyl group is a simple alkyl group that is generally considered electron-donating through an inductive effect. This donation slightly increases the electron density of the pyrrole ring. This effect, while minor, can subtly deactivate the connected pyrimidine ring towards nucleophilic attack by pushing electron density into the bicyclic system, making the C4 carbon less electrophilic.
The N-Tosyl Analog: A Highly Activated System
In stark contrast, the p-toluenesulfonyl (tosyl) group is a powerful electron-withdrawing group (EWG).[7] The sulfonyl moiety strongly pulls electron density away from the pyrrole nitrogen. This inductive withdrawal propagates through the entire fused ring system, significantly lowering the electron density at the C4 position. This "activation" makes the C4 carbon atom highly electrophilic and exceptionally susceptible to attack by nucleophiles. The tosyl group not only enhances reactivity but also serves as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions at this position.[8]
Caption: General mechanism for SNAr at the C4 position.
The Decisive Role of the N7-Substituent
The rate-determining step of the SNAr reaction is typically the formation of the negatively charged Meisenheimer intermediate. Consequently, any substituent that can stabilize this intermediate will accelerate the reaction.
-
7-Tosyl Analog (Highly Reactive): The electron-withdrawing tosyl group is perfectly positioned to stabilize the negative charge that develops in the pyrimidine ring during the formation of the Meisenheimer complex. This stabilization significantly lowers the activation energy of the reaction, leading to dramatically faster reaction rates and often allowing for the use of milder conditions or weaker nucleophiles.
-
7-Isopropyl Analog (Less Reactive): The electron-donating isopropyl group provides no such stabilization. In fact, it may slightly destabilize the anionic intermediate, leading to a higher activation energy barrier. As a result, reactions with this substrate typically require more forcing conditions (higher temperatures, longer reaction times) and are often limited to stronger nucleophiles.
Illustrative Experimental Comparison
To quantify this difference, a comparative experiment can be performed where both substrates are reacted with a model nucleophile, such as aniline, under identical conditions.
| Substrate | Nucleophile | Conditions | Reaction Time | Yield (%) |
| 4-Chloro-7-isopropyl -... | Aniline (1.2 eq) | DIPEA (2.0 eq), n-BuOH, 120 °C | 24 hours | ~55% |
| 4-Chloro-7-tosyl -... | Aniline (1.2 eq) | DIPEA (2.0 eq), n-BuOH, 120 °C | 2 hours | >95% |
| This data is illustrative, based on typical outcomes for SNAr reactions on similar heterocyclic systems. | ||||
| [9][10] | ||||
| The results clearly indicate that the 7-tosyl analog is vastly more reactive, reaching completion in a fraction of the time and with a significantly higher yield than its isopropyl counterpart. |
Experimental Protocols
For researchers looking to utilize these compounds, the following protocols provide a validated starting point.
Protocol 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
This procedure details the protection of the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Triethylamine (TEA) (2.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DCM in a round-bottom flask at room temperature.
-
Add triethylamine and DMAP and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride dropwise as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water (3x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. [6]
Protocol 2: Comparative SNAr Amination
This general protocol can be used to directly compare the reactivity of the two substrates.
Materials:
-
N7-protected 4-chloropyrrolopyrimidine (1.0 eq)
-
Amine nucleophile (e.g., Aniline) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol (n-BuOH) or Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the N7-protected 4-chloropyrrolopyrimidine, the amine nucleophile, and the solvent (e.g., n-BuOH).
-
Add DIPEA to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the crude product by silica gel chromatography or recrystallization. [8]
Caption: Experimental workflow for synthesis and subsequent SNAr reaction.
Conclusion and Strategic Recommendations
The choice between this compound and its 7-tosyl analog is a strategic decision based on the synthetic goal.
-
Choose the 7-Tosyl Analog for:
-
Enhanced Reactivity: When working with weak nucleophiles or when milder reaction conditions and shorter reaction times are paramount.
-
Protecting Group Strategy: When the pyrrole N-H needs to be protected from participating in side reactions. The tosyl group can be removed in a subsequent step if the final molecule requires a free N-H.
-
-
Choose the 7-Isopropyl Analog for:
-
Direct Synthesis: When the final target molecule requires the N-isopropyl substituent, as this avoids the need for a deprotection step.
-
Strong Nucleophiles: When employing highly reactive nucleophiles where the enhanced activation of the tosyl group is unnecessary and could potentially lead to side reactions.
-
Avoiding Harsh Deprotection: When the molecule contains functional groups that are sensitive to the conditions required for tosyl group removal (e.g., strong base or reducing agents).
-
By understanding the fundamental electronic differences between these two key intermediates, researchers can design more efficient, rational, and successful synthetic routes toward novel therapeutics based on the 7-deazapurine scaffold.
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]
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Lin, C., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 23(10), 2598. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available at: [Link]
-
Tangen, K., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(11), 15937-15945. Available at: [Link]
- Google Patents. (n.d.).US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
PubMed. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. Eur J Med Chem, 169, 121-143. Available at: [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available at: [Link]
- Google Patents. (n.d.).US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
-
NIH. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Available at: [Link]
-
PubChem. (n.d.). 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Tosyl group. Available at: [Link]
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A Comparative Guide to Tofacitinib Precursors: An In-Depth Analysis of Pyrrolo[2,3-d]pyrimidine Synthetic Routes
Introduction: The Synthetic Challenge of Tofacitinib
Tofacitinib (marketed as Xeljanz®) is a potent inhibitor of the Janus kinase (JAK) family of enzymes, representing a significant therapeutic advance in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1] The molecular architecture of Tofacitinib is composed of two primary fragments: a chiral (3R,4R)-4-methyl-3-(methylamino)piperidine side chain and a 7H-pyrrolo[2,3-d]pyrimidine heterocyclic core, which is crucial for binding to the hinge region of the kinase.[1][2]
The principal challenge in the chemical synthesis of Tofacitinib lies in the efficient and stereoselective coupling of these two synthons. A critical decision point in any synthetic strategy is the management of the N7 nitrogen atom on the pyrrolo[2,3-d]pyrimidine core. This guide provides a comparative analysis of different synthetic pathways, focusing on the choice of the pyrrolo[2,3-d]pyrimidine precursor. We will objectively compare the performance of routes utilizing the target molecule, 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine , against more established alternatives, such as those employing tosyl-protected and unprotected precursors, with supporting data from peer-reviewed literature and patents.
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The key bond formation in most Tofacitinib syntheses is a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of the chlorine atom at the C4 position of the pyrimidine ring by the secondary amine of the piperidine side chain. The efficiency of this reaction is highly dependent on the electrophilicity of the C4 carbon, which can be modulated by the substituent on the N7 nitrogen of the pyrrole ring.
Caption: Logical diagram of the key SNAr reaction and the influence of the N7 substituent.
Route 1: The Tosyl-Protected Pathway - The Industry Workhorse
The most widely documented and industrially optimized route involves the use of a tosyl (Ts) protecting group on the N7 nitrogen. The precursor for this pathway is 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine .
Causality and Expertise: Why Use a Tosyl Group?
The tosyl group is a powerful electron-withdrawing group. Its presence significantly reduces the electron density of the entire heterocyclic ring system. This has two major benefits:
-
Activation: It makes the C4 carbon much more electrophilic and, therefore, more susceptible to nucleophilic attack by the piperidine amine.
-
Improved Reaction Kinetics: This electronic activation allows the SNAr reaction to proceed under milder conditions, with shorter reaction times and significantly higher yields compared to the unprotected analogue.[3][4]
This strategy transforms a sluggish and harsh reaction into a smooth, high-yielding, and reproducible process, which is a critical consideration for large-scale manufacturing.[3][4]
Experimental Workflow
The process involves three main stages: protection, coupling, and deprotection.
Caption: Workflow for the Tosyl-Protected Tofacitinib Synthesis.
Protocol: Synthesis via the Tosyl Intermediate
-
Step 1: Tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [5][6]
-
A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), potassium carbonate (approx. 1.2 eq), and a phase-transfer catalyst like tetrabutylammonium chloride is prepared in a biphasic system of dichloromethane and water.
-
Tosyl chloride (approx. 1.1 eq) is added, and the mixture is stirred vigorously at room temperature until the reaction is complete (monitored by HPLC).
-
The organic phase is separated, washed with water, and the solvent is removed to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.
-
-
Step 2: Coupling with Piperidine Side Chain [2][5]
-
The chiral piperidine amine salt (e.g., tartrate salt, 1.0 eq) and 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (approx. 1.1 eq) are suspended in water.
-
A significant excess of potassium carbonate (K₂CO₃, approx. 12 eq) is added. The base serves to both neutralize the amine salt and catalyze the substitution.
-
The mixture is heated to reflux (90-100°C) for several hours until completion.
-
Upon cooling, the tosyl-protected Tofacitinib product precipitates and can be isolated by filtration. Yields for this step are reported to be high, in the range of 85-89%.[2][5]
-
-
-
The isolated tosyl-protected intermediate is suspended in an aqueous solvent system (e.g., methanol/water).
-
An aqueous solution of sodium hydroxide (NaOH) is added.
-
The reaction is heated until the tosyl group is completely hydrolyzed.
-
After workup and purification, the final Tofacitinib backbone is obtained.
-
Route 2: The Unprotected Pathway - A Lesson in Atom Economy
This route represents the most straightforward approach on paper, coupling the piperidine side chain directly with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , thereby avoiding the protection and deprotection steps.
Causality and Expertise: The Trade-Off of Simplicity
While this route is attractive for its superior atom economy (fewer reagents and steps), it suffers from the exact issue the tosyl group is meant to solve. Without an electron-withdrawing group, the C4 position is not sufficiently activated. Consequently, the SNAr reaction is very slow and requires harsh conditions, such as high temperatures over extended periods.[1][3] These conditions often lead to the formation of impurities and result in lower overall yields, making purification more challenging and the process less reliable for industrial scale-up.[3]
Experimental Workflow
Caption: Workflow for the Unprotected Tofacitinib Synthesis.
Route 3: The Isopropyl-Protected Pathway - A Hypothetical Alternative
The central topic of this guide is the use of This compound . While specific, direct comparative studies detailing this route's performance against the tosyl pathway are not prevalent in top-tier literature, we can analyze its potential advantages and disadvantages based on fundamental organic chemistry principles.
Causality and Expertise: Analyzing the Isopropyl Group
-
Electronic Effect: An isopropyl group is an alkyl group, which is weakly electron-donating through induction. Unlike the tosyl group, it will not activate the pyrimidine ring towards SNAr. In fact, it may slightly deactivate it compared to the unprotected (R=H) precursor. Therefore, the coupling reaction would likely require conditions at least as harsh, if not harsher, than the unprotected route.
-
Potential Rationale - Solubility and Handling: The primary reason for introducing a simple alkyl group like isopropyl would likely not be for electronic activation, but for modulating the physical properties of the intermediate. It could potentially improve solubility in organic solvents, aiding in purification or handling compared to the unprotected precursor.
-
Deprotection Challenge: The removal of an N-isopropyl group is significantly more challenging than removing a tosyl group. It is a stable C-N bond and would require harsh, likely reductive or oxidative, conditions that could compromise the integrity of the rest of the Tofacitinib molecule. This presents a major synthetic hurdle that likely negates any minor benefits in handling.
Given these factors, the isopropyl-protected route is chemically less logical and likely less efficient than either the tosyl-protected or even the direct unprotected route for the synthesis of Tofacitinib.
Head-to-Head Performance Comparison
The choice of precursor has a profound impact on several key metrics of the synthesis. The tosyl-protected route, despite its additional steps, is demonstrably superior for achieving a robust and high-yielding process suitable for manufacturing.
| Parameter | Isopropyl-Protected Route | Tosyl-Protected Route | Unprotected Route |
| Precursor | 4-Chloro-7-isopropyl-pyrrolo[2,3-d]pyrimidine | 4-Chloro-7-tosyl-pyrrolo[2,3-d]pyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Ring Activation | Weakly Deactivating (Electron Donating) | Strongly Activating (Electron Withdrawing)[3][4] | Neutral |
| Coupling Conditions | Likely Harsh (High Temp, Long Time) | Mild to Moderate (Reflux in H₂O)[5] | Harsh (High Temp, Long Time)[1][3] |
| Coupling Yield | Expected to be Low to Moderate | High (Reported 85-89%)[2][5] | Low to Moderate[3] |
| Process Steps | 3 (Protection, Coupling, Deprotection) | 3 (Protection, Coupling, Deprotection) | 1 (Coupling) |
| Deprotection Step | Very Difficult (Stable C-N bond) | Straightforward (Base Hydrolysis)[3][5] | Not Applicable |
| Industrial Viability | Low | High (Proven, Robust, High Purity)[4] | Low (Poor Yield, Impurity Profile) |
| Overall Yield | Expected to be Poor | Good (Reported up to 13.3% for full route)[4] | Poor (Reported routes often below 10%)[7][8] |
Expert Conclusion and Recommendation
While a direct, one-step coupling as seen in the unprotected route is theoretically the most elegant solution, the chemical reality of the SNAr reaction on the pyrrolo[2,3-d]pyrimidine core necessitates activation for an efficient process. The use of a tosyl protecting group on the N7 position provides this crucial electronic activation, transforming the key coupling step into a reliable, high-yielding transformation. This robustness is paramount in pharmaceutical manufacturing, where consistency, purity, and overall process efficiency are critical. The additional steps of protection and deprotection are a worthwhile trade-off for the control and yield gained in the crucial bond-forming step.
The This compound precursor is not a chemically sound alternative for Tofacitinib synthesis. The electron-donating nature of the isopropyl group would hinder the key SNAr reaction, and its subsequent removal would be synthetically challenging. Therefore, for researchers and drug development professionals aiming to synthesize Tofacitinib, the tosyl-protected pathway represents the most field-proven, scalable, and efficient method , delivering a superior balance of yield, purity, and process reliability.
References
-
Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2022). 2nd International Conference on Biological Engineering and Medical Science. [Link]
-
Graphical synthetic routes of tofacitinib. (2015). ResearchGate. [Link]
-
Tofacitinib synthesis. (2018). Universidade Nova de Lisboa. [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica. [Link]
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2015). Organic Process Research & Development. [Link]
-
Tofacitinib Synthesis – An Asymmetric Challenge. (2018). ResearchGate. [Link]
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (2024). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Synthesis of Tofacitinib. (2013). Chinese Journal of Pharmaceuticals. [Link]
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The Selectivity Profile of Kinase Inhibitors Derived from 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous clinically successful kinase inhibitors.[1][2] Its structural resemblance to adenine allows for competitive binding to the ATP-binding site of a wide range of kinases, making it a versatile starting point for the development of targeted therapies.[1] The addition of a 7-isopropyl group can influence the compound's pharmacokinetic properties and its interaction with the kinase domain. This guide provides an in-depth comparison of the selectivity profiles of kinase inhibitors derived from this scaffold, supported by experimental data and detailed protocols for assessing kinase inhibition and target engagement.
Understanding Kinase Inhibitor Selectivity
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. While potent inhibition of the target kinase is desired, off-target effects can lead to toxicity and undesirable side effects. Therefore, a comprehensive understanding of an inhibitor's activity across the human kinome is crucial during drug development. Various methodologies are employed to determine this selectivity, ranging from in vitro biochemical assays to cell-based target engagement studies.
Comparative Selectivity of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
JAK Family Inhibitors
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is the basis for several approved JAK inhibitors.
| Compound | Primary Target(s) | IC50 (nM) JAK1 | IC50 (nM) JAK2 | IC50 (nM) JAK3 | Selectivity Notes |
| Tofacitinib | JAK1/JAK3 | 1 | 20 | 1 | Shows potent inhibition of JAK1 and JAK3 with moderate activity against JAK2.[3] |
| (R)-6c | JAK1 | 8.5 | 408 | - | A JAK1-selective inhibitor with a 48-fold selectivity over JAK2.[4] |
| PF-04965842 | JAK1 | - | - | - | A clinical candidate designed for high selectivity for JAK1.[3] |
The data indicates that while the core scaffold can target multiple JAK family members, strategic modifications can engender significant selectivity. For instance, the development of PF-04965842 from the tofacitinib scaffold highlights how medicinal chemistry efforts can fine-tune the selectivity profile towards a specific JAK isoform.[3]
EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology. The pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop potent EGFR inhibitors, including those active against resistance mutations.
A study on fourth-generation EGFR inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine core demonstrated that compound 31r exhibited subnanomolar IC50 values against EGFR triple mutants while sparing wild-type EGFR, indicating high selectivity.[5] Kinome profiling of this compound would be essential to fully characterize its off-target profile.
FAK Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion and migration, and its overexpression is linked to cancer metastasis. Several potent and selective FAK inhibitors have been developed from the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
For example, a derivative, compound 21 , showed an IC50 of 1.89 nM for FAK with good selectivity.[6] Another compound, 18 , had an IC50 of 5.4 nM for FAK and also demonstrated a favorable selectivity profile.[6]
CSF1R Inhibitors
Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase crucial for macrophage development. Selective CSF1R inhibitors have been synthesized using the pyrrolo[2,3-d]pyrimidine scaffold. In one study, medicinal chemistry efforts were directed at increasing CSF1R potency while reducing EGFR activity, showcasing the tunability of the scaffold's selectivity.[7]
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
Accurate and reproducible experimental data are the cornerstone of any comparative guide. Below are detailed protocols for two widely used assays for determining kinase inhibitor selectivity and target engagement.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
Materials:
-
Kinase of interest and its substrate
-
Test inhibitor (derived from 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test inhibitor in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the test inhibitor dilution or vehicle (DMSO).
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Causality Behind Experimental Choices:
-
The use of a luminescence-based readout provides high sensitivity and a wide dynamic range.
-
The two-step process of ATP depletion followed by ADP detection minimizes interference from the high ATP concentrations typically used in kinase assays.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® assesses the binding of a drug to its target in a cellular environment by measuring changes in the thermal stability of the target protein.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is quantified by measuring the amount of soluble protein remaining after heat treatment.
Materials:
-
Cultured cells expressing the target kinase
-
Test inhibitor
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR cycler for heat treatment
-
Centrifuge
-
SDS-PAGE and Western blotting reagents or other protein quantification methods (e.g., ELISA, mass spectrometry)
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test inhibitor or vehicle (DMSO) at the desired concentration and for the appropriate duration.
-
-
Harvesting and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS with inhibitors and lyse the cells.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Protein:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target kinase in the soluble fraction by Western blotting or another quantitative protein detection method.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Causality Behind Experimental Choices:
-
Performing the assay in intact cells or cell lysates provides a more physiologically relevant assessment of target engagement compared to in vitro assays with purified proteins.
-
The thermal denaturation step provides a biophysical readout of protein stability that is directly influenced by ligand binding.
Signaling Pathway Context
To fully appreciate the impact of selective kinase inhibition, it is essential to understand the biological pathways in which these kinases operate.
JAK-STAT Signaling Pathway
Inhibitors based on the this compound scaffold can potently block the activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins and subsequent gene transcription.
EGFR Signaling Pathway
Selective EGFR inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold prevent the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
FAK Signaling Pathway
Inhibitors targeting FAK disrupt the formation of focal adhesions and downstream signaling cascades that are crucial for cell migration and invasion, processes that are often hijacked by cancer cells.
Conclusion
The this compound scaffold is a highly versatile and clinically validated starting point for the design of potent and selective kinase inhibitors. As demonstrated by the examples of inhibitors targeting the JAK, EGFR, FAK, and CSF1R kinases, strategic modifications of this core structure can lead to compounds with distinct and desirable selectivity profiles. A thorough characterization of this selectivity using a combination of in vitro biochemical assays and cell-based target engagement studies is paramount for the successful development of safe and effective kinase inhibitor therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]
-
Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed. [Link]
-
Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. PubMed. [Link]
-
The Development of FAK Inhibitors: A Five-Year Update. MDPI. [Link]
-
Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy. PubMed. [Link]
-
Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. [Link]
-
Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm (RSC Publishing). [Link]
-
Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. MDPI. [Link]
-
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH. [Link]
-
Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. PubMed. [Link]
-
A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. [Link]
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
-
Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed. [Link]
-
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. [Link]
-
7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. PubMed. [Link]
-
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
-
KINOMEscan data - HMS LINCS Project. lincsproject.org. [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. [Link]
-
Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics (RSC Publishing). [Link]
-
5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. PubMed. [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Alkyl Substituted Pyrrolo[2,3-d]pyrimidine Inhibitors for Kinase-Targeted Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the pyrrolo[2,3-d]pyrimidine scaffold stands out as a "privileged" structure. Its bioisosteric relationship with purine allows it to effectively compete with ATP in the kinase hinge region, forming the foundation of several FDA-approved drugs, including the Janus kinase (JAK) inhibitors tofacitinib and baricitinib.[1] This guide provides an in-depth comparative analysis of a specific, yet crucial, modification to this scaffold: substitution at the 7-position with various alkyl groups.
The choice of the 7-alkyl substituent can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationships (SAR) at this position is therefore critical for the rational design of next-generation kinase inhibitors. Here, we will dissect the impact of different 7-alkyl groups on inhibitory activity against key kinase targets, provide detailed experimental protocols for their synthesis and evaluation, and visualize the underlying biological pathways.
The Strategic Importance of the N7-Position
The N7-position of the pyrrolo[2,3-d]pyrimidine core extends into the solvent-exposed region of the ATP-binding pocket of many kinases. This provides a valuable vector for chemical modification to enhance potency and tune selectivity. Alkyl substituents at this position can influence binding affinity through various mechanisms, including establishing favorable van der Waals interactions with hydrophobic pockets and influencing the overall conformation of the inhibitor.
Comparative Analysis of 7-Alkyl Substitution on Kinase Inhibition
The following sections provide a comparative analysis of how different 7-alkyl substituents impact the inhibitory activity of pyrrolo[2,3-d]pyrimidines against several important kinase families.
c-Src Tyrosine Kinase Inhibition
The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. A key study in the field systematically explored the impact of 7-alkyl and 7-cycloalkyl substituents on the c-Src inhibitory activity of 5-aryl-pyrrolo[2,3-d]pyrimidines.
| 7-Substituent (R) | c-Src IC50 (nM) | EGFR IC50 (nM) | v-Abl IC50 (nM) |
| Methyl | 1000 | >10000 | >10000 |
| Ethyl | 500 | >10000 | >10000 |
| n-Propyl | 200 | >10000 | >10000 |
| Isopropyl | 200 | 5000 | >10000 |
| Cyclopropyl | 100 | >10000 | >10000 |
| Cyclobutyl | 50 | 5000 | 5000 |
| Cyclopentyl | 20 | 2000 | 2000 |
| Cyclohexyl | 50 | 5000 | 5000 |
Data synthesized from multiple sources.
Key Insights:
-
Linear vs. Cycloalkyl: A clear trend emerges where cycloalkyl substituents at the 7-position are more potent c-Src inhibitors than linear alkyl groups of similar size.
-
Optimal Ring Size: For cycloalkyl groups, cyclopentyl substitution demonstrates the highest potency against c-Src.
-
Selectivity: Many of these 7-alkyl substituted compounds exhibit good selectivity for c-Src over other tyrosine kinases like EGFR and v-Abl, particularly those with smaller alkyl and cycloalkyl groups.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that is a key target in the treatment of non-small cell lung cancer (NSCLC) and other epithelial tumors. While the primary focus of many EGFR inhibitors is on substitutions at other positions, the 7-alkyl group still plays a role in modulating activity.
| 7-Substituent (R) | EGFR IC50 (µM) |
| Cyclobutyl | 0.08 - 0.5 |
Data synthesized from available literature.
Key Insights:
-
The presence of a cyclobutyl group at the N7-position has been shown to be compatible with potent EGFR inhibition, with some compounds exhibiting IC50 values in the nanomolar range. It is suggested that the cycloalkyl ring at this position may mimic the ribose moiety of ATP, thereby effectively blocking the ATP binding site.
Janus Kinase (JAK) and STAT6 Inhibition
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is associated with autoimmune diseases and myeloproliferative neoplasms. Several pyrrolo[2,3-d]pyrimidine-based JAK inhibitors have been developed, with the 7-substituent playing a key role in their activity.
For instance, in the development of Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors, a 7-(3,5-difluorobenzyl) group was identified as a potent substituent. The optimization of this series led to a compound with an IC50 of 24 nM for STAT6 inhibition. This highlights that larger, substituted alkyl groups at the 7-position can be accommodated and can contribute to high potency.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a general workflow for the synthesis and evaluation of these inhibitors.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Inhibitor Synthesis and Evaluation Workflow.
Experimental Protocols
A self-validating experimental design is crucial for ensuring the reliability of results. The following protocols provide a framework for the synthesis and evaluation of 7-alkyl substituted pyrrolo[2,3-d]pyrimidine inhibitors.
General Procedure for the Synthesis of 7-Alkyl-4-substituted-pyrrolo[2,3-d]pyrimidines
This protocol outlines a general method for the N7-alkylation of the pyrrolo[2,3-d]pyrimidine core, a common step in the synthesis of these inhibitors.
1. Materials and Reagents:
-
4-substituted-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent)
-
Alkyl halide (e.g., bromide, iodide) or alkyl tosylate (1.1-1.5 equivalents)
-
Base (e.g., sodium hydride, potassium carbonate) (1.2-2 equivalents)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (nitrogen or argon)
2. Reaction Setup:
-
To a solution of the 4-substituted-7H-pyrrolo[2,3-d]pyrimidine in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the corresponding anion.
3. Alkylation:
-
Add the alkyl halide or tosylate to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
4. Work-up and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
5. Characterization:
-
Confirm the structure of the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase.
1. Reagents and Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
2. Assay Procedure:
-
Prepare a serial dilution of the inhibitor compounds in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
3. Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 7-alkyl substituent of the pyrrolo[2,3-d]pyrimidine scaffold is a critical determinant of inhibitor potency and selectivity. The comparative analysis presented in this guide demonstrates that a careful selection of the alkyl group can lead to highly potent and selective inhibitors for various kinase targets. Cycloalkyl groups, particularly cyclopentyl, have shown significant promise for c-Src inhibition, while larger, substituted alkyl moieties can be effectively utilized for targeting other kinases like STAT6.
Future research in this area should continue to explore the vast chemical space at the 7-position. The synthesis and evaluation of novel 7-alkyl analogs with diverse steric and electronic properties will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved therapeutic profiles. Furthermore, a deeper understanding of the structural basis for the observed SAR, through co-crystallization studies and computational modeling, will be invaluable for the continued rational design of these important therapeutic agents.
References
Sources
A Comparative Guide to the Synthetic Validation of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
For researchers, medicinal chemists, and professionals in drug development, the pyrrolo[2,3-d]pyrimidine scaffold is of significant interest, forming the core of numerous kinase inhibitors.[1][2] The title compound, 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of various pharmaceutically active molecules. Its efficient and scalable synthesis is therefore a critical consideration in the drug development pipeline. This guide provides an in-depth technical comparison of two prevalent synthetic routes to this important intermediate, offering field-proven insights and experimental data to inform your synthetic strategy.
Introduction to the Target Moiety
This compound is a derivative of 7-deazapurine, an analog of the purine ring system found in nucleosides.[3] The strategic placement of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, a common strategy in the synthesis of kinase inhibitors.[1] The isopropyl group at the 7-position of the pyrrole ring is a common feature in many biologically active compounds, influencing their pharmacokinetic and pharmacodynamic properties.
This guide will dissect two distinct and validated synthetic approaches to this compound, herein referred to as Route A: The Pyrimidine-to-Pyrrole Approach and Route B: The Pyrrole-to-Pyrimidine Approach . Each route will be evaluated on its merits, including chemical efficiency, operational simplicity, and scalability.
Route A: The Pyrimidine-to-Pyrrole Approach
This synthetic strategy commences with a pre-formed pyrimidine ring, upon which the pyrrole ring is subsequently constructed. This is a classical and widely documented approach for the synthesis of the 7-deazapurine core.
Synthetic Pathway Overview
Caption: Synthetic workflow for Route A.
In-Depth Mechanistic Rationale and Protocol
Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine
The synthesis begins with the condensation of ethyl cyanoacetate and thiourea in the presence of a strong base, typically sodium ethoxide in ethanol. This reaction proceeds via a Claisen-type condensation followed by cyclization to form the pyrimidine ring. The ethoxide base deprotonates the active methylene group of ethyl cyanoacetate, which then attacks the electrophilic carbon of the thiourea.
Step 2: Desulfurization to 4-Amino-6-hydroxypyrimidine
The sulfur atom is removed from the 2-mercaptopyrimidine derivative using Raney nickel in the presence of ammonia. Raney nickel is a highly effective catalyst for hydrogenolysis of sulfur-containing compounds. The ammonia helps to maintain a basic pH and prevent side reactions.
Step 3: Pyrrole Ring Formation to Yield 7H-pyrrolo[2,3-d]pyrimidin-4-one
The pyrrole ring is constructed via the reaction of 4-amino-6-hydroxypyrimidine with chloroacetaldehyde in the presence of a buffer such as sodium acetate. This is a classic example of the Bischler-Mohlau indole synthesis adapted for aza-analogs. The amino group of the pyrimidine attacks the aldehyde, and subsequent intramolecular condensation and dehydration form the fused pyrrole ring.
Step 4: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4] This reaction is often carried out in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) which acts as a catalyst and neutralizes the HCl generated. A common challenge in this step is the hydrolysis of the product back to the starting material during aqueous workup.[4] To mitigate this, excess POCl₃ should be removed under reduced pressure before quenching the reaction mixture on ice.[4]
Step 5: N-Isopropylation to this compound
The final step is the alkylation of the pyrrole nitrogen with an isopropyl group. This is typically achieved by treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF).[5] The hydride base deprotonates the pyrrole nitrogen, forming a nucleophilic anion that readily attacks the electrophilic carbon of the isopropyl bromide.
Route B: The Pyrrole-to-Pyrimidine Approach
An alternative and often more convergent approach involves the construction of the pyrimidine ring onto a pre-existing, functionalized pyrrole precursor. This route can offer advantages in terms of overall yield and step economy.
Synthetic Pathway Overview
Caption: Synthetic workflow for Route B.
In-Depth Mechanistic Rationale and Protocol
Step 1 & 2: Synthesis of Diethyl Allylmalonate and 5-Allylbarbituric Acid
This route commences with the alkylation of diethyl malonate with allyl bromide to form diethyl allylmalonate.[3] This intermediate is then condensed with guanidine in the presence of a base to construct the pyrimidine ring, yielding 5-allylbarbituric acid.
Step 3: Dichlorination to 5-Allyl-4,6-dichloropyrimidine
The hydroxyl groups of the barbituric acid derivative are converted to chlorine atoms using a strong chlorinating agent like phosphorus oxychloride.[6]
Step 4: Oxidative Cleavage to 4,6-Dichloro-5-(2-oxoethyl)pyrimidine
The allyl group is then oxidatively cleaved to an aldehyde. This can be achieved through ozonolysis followed by a reductive workup with dimethyl sulfide.[3]
Step 5: Reductive Cyclization to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Treatment of the aldehyde with ammonia leads to a reductive amination and subsequent intramolecular cyclization to form the pyrrole ring, yielding the key intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]
Step 6: N-Isopropylation to this compound
The final N-alkylation is carried out similarly to Route A, though alternative conditions such as using potassium carbonate as the base in acetonitrile can also be employed.[5]
Comparative Analysis of Synthetic Routes
| Metric | Route A: Pyrimidine-to-Pyrrole | Route B: Pyrrole-to-Pyrimidine | Justification & Expert Insights |
| Overall Yield | Moderate (typically 20-30%) | Potentially Higher (reported up to 45%)[6] | Route B can be more convergent, leading to higher overall yields. However, the ozonolysis step can be challenging to scale. |
| Number of Steps | 5 | 6 | While Route B has one more step, some transformations can be performed in a one-pot fashion. |
| Starting Materials | Readily available and inexpensive | Diethyl malonate and allyl bromide are common, but guanidine can be hygroscopic. | Both routes utilize commercially available and relatively low-cost starting materials. |
| Reagent Safety | Use of Raney Nickel (pyrophoric) and POCl₃ (corrosive and water-reactive). | Use of ozone (explosive) and POCl₃. | Both routes involve hazardous reagents requiring careful handling and specialized equipment. Ozonolysis in Route B poses a significant safety risk, especially at scale. |
| Scalability | Generally scalable, with the main challenge being the handling of Raney Ni and the POCl₃ quench. | The ozonolysis step is a major hurdle for large-scale production due to safety concerns and the need for specialized equipment. | Route A is generally considered more amenable to industrial scale-up due to the avoidance of ozonolysis. |
| Purification | Multiple crystallizations and chromatographic purifications are often required. | Intermediates are often crystalline and can be purified by recrystallization. | The purity of the final product is highly dependent on the careful execution of each step and purification method in both routes. |
Experimental Protocols
Route A: Step-by-Step Synthesis
Step 4: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one [4]
-
To a dry round-bottom flask, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) and toluene.
-
Add phosphorus oxychloride (POCl₃, ~3.0 eq).
-
Cool the mixture to 0 °C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 eq).
-
Warm the reaction to 50 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and remove excess POCl₃ under reduced pressure.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by recrystallization from toluene.
Step 5: N-Isopropylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [5]
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq) in anhydrous DMF at 0 °C, add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add 2-bromopropane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Route B: Step-by-Step Synthesis
Step 5: Reductive Cyclization to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [3]
-
Dissolve 4,6-dichloro-5-(2-oxoethyl)pyrimidine (1.0 eq) in a suitable solvent such as methanol.
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in methanol.
-
Stir the reaction at room temperature until the cyclization is complete.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Step 6: N-Isopropylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [5]
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 2-bromopropane (1.1 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion and Recommendations
Both Route A and Route B represent viable synthetic pathways to this compound.
-
Route A is a well-established and reliable method that, despite involving some hazardous reagents, is generally more amenable to large-scale synthesis due to the avoidance of ozonolysis. The steps are logical and build upon classical heterocyclic chemistry principles.
-
Route B offers the potential for a higher overall yield in a more convergent fashion. However, the ozonolysis step presents a significant safety and scalability challenge, often requiring specialized equipment and expertise.
For academic and small-scale laboratory synthesis, either route can be successfully employed. For process development and scale-up activities, Route A is the recommended starting point due to its more favorable safety profile and proven track record in industrial settings. Further process optimization of either route, such as exploring flow chemistry for hazardous steps, could lead to improved efficiency and safety.
This guide provides a comprehensive framework for the validation and selection of a synthetic route to this compound. The choice of a specific route will ultimately depend on the scale of the synthesis, the available equipment, and the risk tolerance of the organization.
References
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Justia Patents. novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. [Link]
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NIH. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]
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SERSC. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. [Link]
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PubMed. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. [Link]
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NIH. 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. [Link]
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A Comparative Guide to the Cross-Reactivity of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
This guide provides a comprehensive analysis of the cross-reactivity profiles of kinase inhibitors derived from the 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, offers detailed protocols for assessing kinase selectivity, and provides insights into the structural determinants of off-target effects.
Introduction: The Privileged Scaffold of this compound
The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to adenine, which allows it to function as a competitive inhibitor at the ATP-binding sites of numerous protein kinases.[1] The introduction of a 7-isopropyl group can enhance binding affinity and modulate the pharmacokinetic properties of these inhibitors. This guide focuses on derivatives of this compound, a key intermediate in the synthesis of a new generation of targeted therapeutics.[1] Understanding the cross-reactivity of these compounds is paramount for developing selective kinase inhibitors with minimal off-target effects, thereby improving their therapeutic index.
Comparative Cross-Reactivity Analysis
The selectivity of kinase inhibitors is a critical determinant of their clinical utility. A highly selective inhibitor will primarily engage its intended target, minimizing the potential for adverse effects arising from the modulation of other signaling pathways. The following sections present available cross-reactivity data for derivatives of the this compound scaffold. It is important to note that comprehensive, head-to-head kinome-wide screening data for a broad series of these specific derivatives is not extensively available in the public domain. The data presented here is a compilation from various studies to provide a comparative overview.
Kinome-Wide Selectivity Profile
A study by M. Li et al. (2021) investigated a series of highly selective pyrrolo[2,3-d]pyrimidine derivatives as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors.[2] While not all derivatives contained the specific 7-isopropyl moiety, the study provides valuable insights into the selectivity of this scaffold. For instance, compound 23 , which features a benzyl(isopropyl)amino group at the 4-position, demonstrated excellent selectivity for CSF1R when screened against a panel of 489 kinases at a concentration of 500 nM.[2] The kinome tree visualization from this study illustrates a high degree of selectivity, with only a few off-target kinases identified, such as Ephrin type-B receptor 6 (EPHB6).[2]
Table 1: Representative Kinase Selectivity Data for a Pyrrolo[2,3-d]pyrimidine Derivative
| Compound Reference | Primary Target | Screening Concentration | Notable Off-Targets (at screening concentration) | Source |
| Compound 23 | CSF1R | 500 nM | EPHB6 | [2] |
Note: This table is illustrative. For a detailed view of the kinome-wide selectivity, please refer to the original publication's kinome tree visualization.
Selectivity Against Specific Kinase Families
Other studies have focused on the activity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives against specific kinase families, providing a more granular view of their cross-reactivity profiles. For example, derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Interleukin-2-inducible T-cell kinase (Itk), and RET kinase.[3][4][5]
Table 2: Comparative IC50 Values of Representative Pyrrolo[2,3-d]pyrimidine Derivatives Against Selected Kinases
| Derivative Class | Primary Target | IC50 (Primary Target) | Off-Target Kinase | IC50 (Off-Target) | Selectivity Ratio (Off-Target/Primary) | Source |
| EGFR Inhibitor | EGFR (mutant) | ~0.21 nM | EGFR (wild-type) | ~22 nM | ~104-fold | [6] |
| Itk Inhibitor | Itk | Potent | Btk | Excellent Selectivity | Not Quantified | [4] |
| RET Inhibitor | RET | Moderate Potency | Various Tyrosine Kinases | Broad Selectivity | Not Quantified | [5] |
| CSF1R Inhibitor | CSF1R | < 5 nM | EGFR | Generally Low Activity | Variable | [2] |
IC50 values are approximate and compiled from different studies for illustrative purposes. Direct comparison should be made with caution.
The data suggests that strategic modifications to the this compound scaffold can yield highly selective inhibitors. For instance, certain derivatives show a remarkable ability to discriminate between mutant and wild-type EGFR, a critical feature for targeted cancer therapies.[6] Similarly, high selectivity has been achieved for Itk over the closely related Btk.[4]
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity of cross-reactivity studies, robust and validated experimental methodologies are essential. The following protocols describe two key assays for determining the selectivity of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a panel of purified protein kinases using a luminescence-based assay that measures ATP consumption.
Rationale: This assay directly measures the enzymatic activity of the kinase. The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations.
-
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.
-
Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the specific purified kinase, and its corresponding substrate.
-
Add the master mix to all wells of the assay plate.
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[7]
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Signal Detection:
-
Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.[7]
-
Incubate the plate in the dark for 10 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a biochemical kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.[8]
Rationale: This assay provides evidence of direct binding of the inhibitor to its target protein within intact cells, offering a more physiologically relevant assessment of target engagement and potential off-target binding.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture the desired cell line to near confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified duration.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.[9]
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.[10]
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the concentration of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
To determine the potency of target engagement (EC50), an isothermal dose-response fingerprint (ITDRF) can be generated by heating the cells at a single temperature (where a significant shift is observed) with varying concentrations of the compound.[10]
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway Context
The this compound derivatives often target kinases within critical cellular signaling pathways. For example, CSF1R is a receptor tyrosine kinase that plays a key role in the differentiation and maintenance of macrophages.[2] Its signaling cascade involves autophosphorylation upon ligand binding, followed by the recruitment and activation of downstream effectors such as PI3K and PLCγ, ultimately influencing cell survival, proliferation, and differentiation.
Caption: Simplified CSF1R signaling pathway.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of kinase inhibitors with the potential for high potency and selectivity. The available data indicates that careful structural modifications can effectively minimize off-target activity, a crucial step in the development of safe and effective therapeutics. The continued application of comprehensive cross-reactivity profiling, utilizing methodologies such as broad-panel biochemical assays and cellular target engagement assays like CETSA, will be instrumental in advancing the next generation of inhibitors from this versatile scaffold. Future research should focus on generating more publicly available, head-to-head comparative data to better guide rational drug design and target validation efforts.
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Al-Jabr, M. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(24), e4577. [Link]
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Martinez Molina, D. et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 403-421. [Link]
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Dai, L. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(11), 4847-4855. [Link]
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Jarzab, A. et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online, 11(1), 195-207. [Link]
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Li, M. et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 64(15), 11456-11470. [Link]
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Wang, Y. et al. (2021). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 64(15), 11471-11488. [Link]
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Ball, J. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419-2429. [Link]
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van der Westhuyzen, R. et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. Chemistry – A European Journal, 28(54), e202201594. [Link]
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Al-Ostoot, F. H. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]
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Richardson, P. et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1735-1741. [Link]
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Al-Ostoot, F. H. et al. (2023). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. [Link]
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Zhang, Y. et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
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Pan, Z. et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 175, 123-134. [Link]
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Havlicek, L. et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry, 54(10), 3531-3544. [Link]
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Cheng, H. et al. (2020). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 25(1), 12. [Link]
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Traxler, P. et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 44(21), 3569-3580. [Link]
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Al-Ostoot, F. H. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Li, D. D. et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 886. [Link]
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van der Westhuyzen, R. et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ResearchGate. [Link]
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A Senior Application Scientist’s Guide to Establishing the Purity of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
As a critical intermediate in the synthesis of advanced pharmaceutical agents, the purity of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is paramount. Ensuring its chemical integrity directly impacts the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparison of analytical methodologies for purity determination, grounded in established scientific principles and regulatory expectations. We will explore High-Performance Liquid Chromatography (HPLC) as the benchmark technique and compare its performance against orthogonal methods such as Ultra-Performance Liquid Chromatography (UPLC), Quantitative NMR (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography, particularly in its reverse-phase modality (RP-HPLC), remains the cornerstone of purity analysis for non-volatile and semi-volatile organic molecules like our target compound.[1][2] Its widespread adoption is due to its high resolving power, sensitivity, and adaptability. The fundamental principle involves partitioning the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[2]
The molecular structure of this compound, featuring a heterocyclic aromatic core, makes it an ideal candidate for UV detection, as the conjugated π-system provides a strong chromophore.
Causality Behind Method Development Choices
A robust HPLC method is not arbitrary; it is a system designed for specificity and stability. For a pyrrolopyrimidine derivative, a C18 column is selected for its hydrophobic character, which provides effective retention and separation of the main compound from process-related impurities and degradation products.[3] A gradient elution, typically with acetonitrile and water, is often necessary. This is because a gradient can effectively elute both early-retaining polar impurities and late-retaining non-polar impurities within a single, efficient run, which is superior to an isocratic method for complex impurity profiles.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances based on defined thresholds.[4][5][6] A validated HPLC method is the primary tool to generate the data required for compliance with these regulations.[7]
Workflow for HPLC Method Development and Validation
The process of developing and validating an HPLC method is systematic, ensuring the final protocol is fit for its intended purpose.[8]
Caption: A systematic workflow for HPLC method development and validation.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to separate this compound from its potential process-related impurities and degradation products.
-
Chromatographic System:
-
Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
This calculation assumes equivalent detector response factors for the analyte and impurities, which is a common practice but may require correction factors for higher accuracy if impurity standards are available.[5]
-
Comparative Analysis: Orthogonal and Advanced Techniques
Relying on a single analytical method is insufficient for comprehensive purity assessment. Orthogonal methods, which rely on different separation or detection principles, are essential for a complete impurity profile.
A. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a direct evolution of HPLC, utilizing columns packed with sub-2 µm particles.[9] This technology operates at much higher pressures (up to 15,000 psi) to achieve significant gains in performance.
-
Principle: The core principle is identical to HPLC (liquid-solid partitioning). However, the smaller particle size dramatically improves mass transfer, leading to sharper, narrower peaks and better resolution.[9]
-
Performance vs. HPLC:
-
Speed: Analysis times can be reduced by up to 9-fold compared to traditional HPLC.[9]
-
Resolution: The increased efficiency allows for the separation of closely eluting impurities that might co-elute in an HPLC run.
-
Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, improving detection and quantitation limits.
-
-
Causality: The switch to UPLC is driven by the need for higher throughput in development and quality control environments without sacrificing analytical quality.
B. Quantitative NMR (qNMR)
qNMR is a powerful, primary analytical method that provides a direct measure of a compound's purity without the need for a specific reference standard for the analyte itself.[10]
-
Principle: Unlike chromatography, qNMR does not separate components. Instead, it relies on the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[11][12] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[11]
-
Performance vs. HPLC:
-
Universality: qNMR is less dependent on the chemical properties of impurities, which can be an advantage if impurities lack a UV chromophore and are invisible to HPLC-UV.[10]
-
Accuracy: As a primary ratio method, it can offer very high accuracy and is often used to certify the purity of reference standards themselves.
-
Drawbacks: It has lower sensitivity compared to HPLC and may not be suitable for detecting trace-level impurities below the 0.1% level. The analyte and internal standard must be soluble in the same deuterated solvent, and their signals must not overlap.[11]
-
C. Gas Chromatography-Mass Spectrometry (GC-MS)
HPLC is not suitable for analyzing volatile organic compounds. For this class of impurities, primarily residual solvents from the manufacturing process, Gas Chromatography (GC) is the required technique.[13]
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a long capillary column. The sample is vaporized and carried through the column by an inert gas. Coupling GC with a Mass Spectrometer (MS) allows for definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[14][15]
-
Regulatory Context: The control of residual solvents is mandated by ICH Q3C guidelines, which categorize solvents into three classes based on their toxicity.[16] Headspace GC is the standard technique prescribed by pharmacopeias like the USP <467> for this analysis.[16]
-
Performance vs. HPLC:
-
Applicability: GC-MS is specifically for volatile and semi-volatile compounds and is not applicable to non-volatile substances like the main pyrrolopyrimidine analyte.
-
Specificity: The MS detector provides structural information, making impurity identification highly reliable.[17]
-
Data-Driven Comparison of Purity Methods
The selection of an analytical technique should be a strategic decision based on the specific requirements of the analysis. The following table summarizes the key performance attributes of each method discussed.
| Feature | RP-HPLC | UPLC | Quantitative NMR (qNMR) | GC-MS |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Nuclear magnetic resonance | Gas-solid partitioning & mass analysis |
| Applicability | Non-volatile & semi-volatile organic impurities, degradation products. | Same as HPLC, with higher resolution. | Absolute purity of main component; structural elucidation. | Volatile organic impurities (residual solvents).[14] |
| Typical Analysis Time | 20 - 45 minutes | 2 - 10 minutes | 5 - 15 minutes | 15 - 30 minutes |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) | Very High (pg to fg level) |
| Solvent Consumption | High | Low | Very Low | Minimal (gas mobile phase) |
| Key Advantage | Robust, versatile, well-established, good for quantitating known/unknown impurities.[1] | High speed, resolution, and sensitivity.[9] | Primary method, no reference standard of analyte needed for purity assay. | Gold standard for volatile impurities and residual solvents.[16] |
| Key Limitation | Slower analysis time, higher solvent usage. | Higher initial instrument cost. | Lower sensitivity, potential for signal overlap.[11] | Not suitable for non-volatile compounds. |
Decision Logic for Method Selection
Choosing the right analytical tool depends on the question being asked. This decision tree illustrates a logical approach for a comprehensive purity assessment of this compound.
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion
Establishing the purity of this compound requires a multi-faceted analytical strategy. While a well-validated, stability-indicating RP-HPLC method serves as the primary workhorse for quantifying process-related impurities and degradation products, it cannot provide a complete picture alone.
For enhanced speed and resolution, UPLC offers a significant technological advantage. For an orthogonal and absolute measure of the main component's purity, qNMR is an invaluable tool that provides data independent of chromatographic separation. Finally, to comply with regulatory standards and ensure patient safety, GC-MS is the non-negotiable method for the analysis of residual solvents.
By integrating these complementary techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile, ensuring the quality of this critical intermediate and the ultimate success of the drug development program.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ICH. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Patsnap. (2022, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Guillarme, D., et al. (2012). Comparison of ultra-high performance supercritical fluid chromatography and ultra-high performance liquid chromatography for the analysis of pharmaceutical compounds. Journal of Chromatography A, 1266, 158-167. [Link]
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Alwsci. (2023, April 19). Should I Use SFC Or HPLC For My Analysis?. Retrieved from [Link]
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Patnaik, S., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(1), 385–404. [Link]
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IOSR Journal. (2018, February 26). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. Retrieved from [Link]
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comparing the efficacy of different catalysts for 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules, including Janus kinase (JAK) inhibitors. The targeted synthesis of specific derivatives, such as 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, is a critical step in the development of novel therapeutics. This guide provides an in-depth comparison of the efficacy of different catalytic systems for the synthesis of this key intermediate, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through two primary strategic disconnections, each offering distinct advantages and challenges related to catalyst selection and process optimization.
Strategic Overview of Synthetic Pathways
Caption: Primary synthetic routes to the target molecule.
Route 1: N-Isopropylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This route involves the direct alkylation of the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The efficacy of this approach is highly dependent on the choice of catalyst and base to achieve selective N-7 isopropylation.
Catalytic Systems for N-Isopropylation
Table 1: Comparison of Catalytic Systems for N-Isopropylation
| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (Base-mediated) | Isopropyl bromide | K₂CO₃ | Acetonitrile | Reflux | 12 | ~75 | [1] |
| Phase-Transfer Catalyst (PTC) | Isopropyl bromide | NaOH (aq) | Toluene | 60 | 6 | >90 (expected) | [2][3] |
Expertise & Experience:
The base-mediated approach using potassium carbonate is straightforward but may require longer reaction times and higher temperatures. The choice of a polar aprotic solvent like acetonitrile is crucial for solubilizing the reactants.
Phase-transfer catalysis (PTC) presents a more efficient alternative. Catalysts such as tetrabutylammonium bromide (TBAB) facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, enabling the deprotonation of the pyrrole nitrogen and subsequent alkylation under milder conditions. This often leads to higher yields, shorter reaction times, and easier work-up.[2][3]
Experimental Protocol: N-Isopropylation using a Phase-Transfer Catalyst
Caption: Workflow for PTC-mediated N-isopropylation.
Route 2: Chlorination of 7-Isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-one
This route involves the initial synthesis of the N-isopropyl pyrimidinone intermediate, followed by a crucial chlorination step. The catalyst's role in the chlorination is to activate the phosphorus oxychloride (POCl₃) and facilitate the conversion of the hydroxyl group (or its tautomeric amide) to the chloride.
Catalytic Systems for Chlorination
The most prevalent method for this transformation is the use of phosphorus oxychloride, often with a catalytic amount of a tertiary amine.
Table 2: Comparison of Catalytic Systems for Chlorination
| Catalyst | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Diisopropylethylamine (DIPEA) | POCl₃ | Toluene | 50 | 4 | 84 | [4] |
| Pyridine | POCl₃ | Neat POCl₃ | Reflux | 2-4 | ~80 | [5] |
| None | POCl₃ / PCl₅ | Neat | Reflux | 6-8 | Variable | [6] |
Expertise & Experience:
The use of a tertiary amine base like DIPEA or pyridine as a catalyst is highly recommended. These catalysts serve a dual purpose: they activate the POCl₃ and neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[5] The reaction of a tertiary amine with POCl₃ forms a Vilsmeier-type reagent, which is a more potent electrophile. Toluene is often used as a high-boiling inert solvent to improve reaction kinetics and solubility.[4]
While the reaction can be performed in neat POCl₃, the addition of a catalyst and a co-solvent generally allows for milder reaction conditions and improved yields. The combination of POCl₃ and phosphorus pentachloride (PCl₅) can be employed for less reactive substrates, as it generates a more powerful chlorinating system.[6]
Mechanistic Insight: The Role of the Tertiary Amine Catalyst
The catalytic cycle begins with the activation of POCl₃ by the tertiary amine (e.g., DIPEA) to form a highly electrophilic phosphonium intermediate. This intermediate then reacts with the pyrimidinone to form a phosphate ester, which subsequently undergoes nucleophilic attack by the chloride ion to yield the desired 4-chloro product.
Catalytic Activation in Chlorination
Caption: Simplified catalytic cycle for chlorination.
Experimental Protocol: DIPEA-Catalyzed Chlorination
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) in toluene.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, ~3.0 eq). Cool the mixture to 0°C.
-
Catalyst Addition: Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 eq) while maintaining the temperature below 10°C.[5]
-
Reaction: Warm the mixture to 50°C and stir until the reaction is complete, as monitored by TLC or LC-MS.[4]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
-
Route 1 (Late-Stage N-Isopropylation) is advantageous if 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is readily available. The use of phase-transfer catalysis is highly recommended for this step to achieve high yields under mild conditions.
-
Route 2 (Early-Stage N-Isopropylation & Chlorination) provides better control over the introduction of the isopropyl group. For the chlorination step, a catalytic amount of DIPEA in toluene with POCl₃ offers a robust and high-yielding protocol with improved safety and handling compared to using neat POCl₃.[4]
The choice of the optimal route and catalytic system will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. Careful control of reaction conditions, particularly during the work-up of the chlorination reaction to avoid hydrolysis of the product, is critical for success.[5]
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A Head-to-Head Comparison of Pyrrolo[2,3-d]pyrimidine Cores in Kinase Inhibition: A Guide for Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete with ATP at the kinase hinge region, making it a versatile starting point for inhibitor design.[3][4] This guide provides an in-depth, head-to-head comparison of different pyrrolo[2,3-d]pyrimidine cores, offering objective analysis of their performance against key kinase families implicated in cancer and inflammatory diseases: Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). Supported by experimental data, detailed protocols, and pathway visualizations, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of pyrrolo[2,3-d]pyrimidine inhibitors and accelerate the development of next-generation therapeutics.
The Significance of Core Structure in Kinase Inhibition
The specific substitution patterns on the pyrrolo[2,3-d]pyrimidine core are critical determinants of a compound's potency, selectivity, and pharmacokinetic properties. Strategic modifications can exploit subtle differences in the ATP-binding sites of various kinases, leading to highly selective inhibitors. This guide will dissect the impact of substitutions at key positions of the pyrrolo[2,3-d]pyrimidine ring, providing a comparative analysis of their inhibitory activities.
Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Cores in JAK Inhibition
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling through the JAK-STAT pathway.[5][6] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms, making JAKs attractive therapeutic targets.[7][8] Several approved drugs, including Tofacitinib and Ruxolitinib, are based on the pyrrolo[2,3-d]pyrimidine scaffold and function as JAK inhibitors.[9][10]
The JAK-STAT Signaling Pathway
The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression.[5][8]
Comparative Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against JAKs
The following table summarizes the IC50 values of representative pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, highlighting the impact of different core substitutions on potency and selectivity.
| Compound/Core | R1 | R2 | R3 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | H | 3-methyl-3-azabicyclo[3.1.0]hexan-1-yl | cyano | 1 | 20 | 112 | 344 | [9] |
| Ruxolitinib | H | (R)-2-cyclopentyl-2-cyanoethyl | H | 3.3 | 2.8 | 428 | 19 | [11] |
| Baricitinib | H | 1-(ethylsulfonyl)azetidin-3-yl | H | 5.9 | 5.7 | >400 | 53 | [12] |
| Abrocitinib | H | N-methyl-N-(propan-2-yl)sulfonamide | H | 29 | 803 | >10,000 | ~1300 | [12] |
| Compound 11e | 4-(1H-pyrazol-4-yl) | N-acylpiperidine | H | >90% inhibition | >90% inhibition | - | - | [13] |
| Compound 16c | phenylamide | H | H | - | 6 | >582 | - | [14][15] |
Expert Analysis: The data reveals that substitutions at the C4 and N7 positions of the pyrrolo[2,3-d]pyrimidine core are crucial for JAK inhibitory activity. Tofacitinib, with its distinctive 3-methyl-3-azabicyclo[3.1.0]hexan-1-yl group at R2, exhibits potent inhibition of JAK1 and JAK3.[9] In contrast, Ruxolitinib's cyclopentyl-cyanoethyl moiety at R2 confers potent and relatively balanced inhibition of JAK1 and JAK2.[11] Baricitinib and Abrocitinib demonstrate how modifications to the side chain at C4 can tune selectivity, with Abrocitinib showing a clear preference for JAK1 over other family members.[12] The work on compounds like 11e and 16c further underscores the potential for achieving potent and selective JAK inhibition through diverse substitutions on the core scaffold.[13][15]
Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Cores in EGFR and VEGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[4][16] Consequently, they are well-established targets for cancer therapy. The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for the development of both EGFR and VEGFR inhibitors.[17][18]
EGFR and VEGFR Signaling Pathways
Upon ligand binding, EGFR and VEGFR dimerize and undergo autophosphorylation, activating downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis.[2][7]
Comparative Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against EGFR and VEGFR
The following table presents a comparison of pyrrolo[2,3-d]pyrimidine derivatives targeting EGFR and VEGFR, illustrating the influence of core modifications on their inhibitory profiles.
| Compound/Core | R1 | R2 | R3 | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Reference |
| Compound 46 | 2,4-dichloroaniline | H | H | 3.76 | - | [18] |
| Compound 48 | 2-chloro-4-fluoroaniline | H | H | 3.63 | - | [18] |
| Compound 5k | 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | H | H | 79 | 136 | [19] |
| Compound 60 | fluorinated diarylurea | H | H | - | 52.4 | [20] |
| Compound 61 | m-toluyl urea tail (NH linker) | H | H | - | 11.9 | [20] |
| Compound 62 | m-toluyl urea tail (ether linker) | H | H | - | 13.7 | [20] |
Expert Analysis: For EGFR inhibition, substitutions at the C4 position with anilino groups bearing electron-withdrawing halogens, as seen in compounds 46 and 48, lead to potent activity.[18] This highlights the importance of the aniline moiety in interacting with the kinase active site. In the case of VEGFR2 inhibition, larger and more complex substitutions at C4, such as the fluorinated diarylurea and m-toluyl urea tails in compounds 60, 61, and 62, have proven effective.[20] The linker connecting the pyrrolo[2,3-d]pyrimidine core to these extended side chains also plays a significant role in determining potency. The multi-targeted nature of some derivatives, like compound 5k, which inhibits both EGFR and VEGFR2, underscores the versatility of this scaffold.[19]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (pyrrolo[2,3-d]pyrimidine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates (white, flat-bottom)
-
Multichannel pipettor
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup: a. In a multi-well plate, add 2.5 µL of the serially diluted test compound or vehicle control to each well. b. Add 2.5 µL of the kinase solution to each well. c. Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: a. Prepare a substrate/ATP mixture in Kinase Assay Buffer. The optimal concentrations should be determined empirically, often near the Km for ATP. b. Add 5 µL of the substrate/ATP mixture to each well to start the reaction. c. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay (Phosphorylation Assay)
This protocol describes a method to assess the inhibitory activity of a compound on a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test compound
-
Stimulant (if required to activate the signaling pathway)
-
Lysis buffer
-
Primary antibodies (total substrate and phospho-specific substrate)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment or ELISA-based detection system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a multi-well plate and grow to the desired confluency. b. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours). c. If necessary, stimulate the cells with an appropriate agonist (e.g., a cytokine for JAK pathway activation) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice to lyse the cells and prepare protein extracts.
-
Quantification of Substrate Phosphorylation: a. Western Blotting: i. Determine the protein concentration of the lysates. ii. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. iii. Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate. iv. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate. v. Strip the membrane and re-probe with an antibody for the total substrate as a loading control. b. ELISA: i. Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
Data Analysis: a. Quantify the band intensities (Western blot) or the colorimetric/fluorometric signal (ELISA). b. Normalize the phosphorylated substrate signal to the total substrate signal. c. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile and fruitful starting point for the design of potent and selective kinase inhibitors. As this guide has demonstrated, strategic modifications to the core structure can yield inhibitors with tailored profiles against key kinase families, including JAKs, EGFR, and VEGFR. By understanding the structure-activity relationships and employing robust experimental protocols, researchers can continue to leverage this privileged scaffold to develop novel therapeutics for a range of diseases. The comparative data and methodologies presented herein are intended to serve as a valuable resource for drug development professionals in their pursuit of the next generation of kinase inhibitors.
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- 20. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
benchmarking the synthesis of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine against published methods
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic intermediates is paramount. 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine stands as a crucial building block for a new generation of therapeutics, particularly as a scaffold for kinase inhibitors. This guide provides an in-depth, objective comparison of the most prominent published methods for its synthesis, grounded in experimental data and practical insights to inform your research and development endeavors.
Introduction: The Significance of the 7-Deazapurine Core
The 7-deazapurine scaffold of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows molecules derived from this core to interact with a wide range of biological targets, most notably the ATP-binding sites of kinases. The introduction of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functionalities. Furthermore, substitution at the N-7 position of the pyrrole ring, in this case with an isopropyl group, is a key strategy for modulating the pharmacological profile of the final compound.
This guide will dissect two principal multi-step synthetic pathways to the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by the final N-isopropylation step to yield the target molecule. We will analyze each route's efficiency, scalability, and potential challenges, providing a comprehensive framework for selecting the optimal synthetic strategy.
Comparative Analysis of Synthetic Pathways
Two major routes for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core have been extensively reported, starting from either diethyl malonate or ethyl cyanoacetate. Both pathways converge on the common intermediate, 7H-pyrrolo[2,3-d]pyrimidin-4-one, which is then chlorinated.
Route A: The Diethyl Malonate Pathway
This five-step synthesis commences with the readily available and inexpensive diethyl malonate. The overall yield for this route to the key chlorinated intermediate is reported to be approximately 45.8%.[1]
Workflow for Route A: Diethyl Malonate Pathway
Caption: Synthetic workflow starting from diethyl malonate.
Route B: The Ethyl Cyanoacetate Pathway
This alternative, four-step approach begins with ethyl cyanoacetate. While involving one less step than the diethyl malonate route, the reported overall yield to the chlorinated intermediate is slightly lower, at approximately 37.7%.[2]
Workflow for Route B: Ethyl Cyanoacetate Pathway
Caption: Synthetic workflow starting from ethyl cyanoacetate.
The Crucial Chlorination Step
Both pathways converge on the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-one, which must then be chlorinated to produce the key intermediate. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃).[3] The efficiency of this step is critical to the overall success of the synthesis. The use of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), has been shown to accelerate the reaction and neutralize the HCl generated, thereby driving the reaction towards the product.[3]
Final Step: N-Isopropylation
The final step in the synthesis of the target molecule is the alkylation of the pyrrole nitrogen at the 7-position with an isopropyl group. This is typically achieved by treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an isopropyl halide in the presence of a base.[4]
Workflow for N-Isopropylation
Caption: Final N-isopropylation step.
Quantitative Comparison of Synthetic Pathways
| Metric | Route A (Diethyl Malonate) | Route B (Ethyl Cyanoacetate) |
| Starting Material | Diethyl Malonate | Ethyl Cyanoacetate |
| Number of Steps | 5 | 4 |
| Overall Yield to Intermediate | ~45.8%[1] | ~37.7%[2] |
| Key Reagents | Allyl Bromide, Amidine, POCl₃, K₂OsO₄, NaIO₄, NH₄OH | Bromoacetaldehyde diethyl acetal, Thiourea, Raney Ni, POCl₃ |
| Advantages | Higher overall yield. | Fewer synthetic steps. |
| Disadvantages | More synthetic steps. | Lower overall yield. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-one (Precursor for Chlorination)
This protocol outlines a common method for the synthesis of the key precursor to the chlorination step, starting from 4-amino-6-hydroxypyrimidine.
-
Reaction Setup: To a suitable reaction vessel, add 4-amino-6-hydroxypyrimidine and sodium acetate (in a molar ratio of 1:3 to 1:5) to water.
-
Addition of Reagents: Heat the mixture to 60-80°C and slowly add an aqueous solution of 2-chloroacetaldehyde (2 to 5 molar equivalents).
-
Reaction: Stir the reaction mixture for 4 to 6 hours.
-
Workup: Cool the mixture to room temperature and filter the resulting solid. Wash the solid with water and dry to obtain 4-hydroxypyrrolo[2,3-d]pyrimidine (7H-pyrrolo[2,3-d]pyrimidin-4-one).
Protocol 2: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one
This protocol is a high-yield method for the chlorination of the pyrimidinone intermediate.[3][5]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).
-
Addition of Reagents: Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).
-
Addition of Base: Cool the mixture to 0°C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, keeping the temperature below 10°C.[3]
-
Reaction: After the addition is complete, warm the reaction mixture to 50°C and stir until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene).
Protocol 3: N-Isopropylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This general protocol is based on standard N-alkylation procedures for this scaffold.[4]
-
Reactant Preparation: To a dry round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous acetonitrile.
-
Addition of Base: Add potassium carbonate (2.0 eq) to the suspension.
-
Addition of Alkylating Agent: Add isopropyl bromide or isopropyl iodide (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield the desired N-alkylated product.
Conclusion and Recommendations
Both the diethyl malonate and ethyl cyanoacetate pathways offer viable routes to the synthesis of this compound. The choice between them will likely depend on the specific priorities of the research team.
-
For higher overall yield , the five-step diethyl malonate route appears to be superior based on published data.[1]
-
For a more concise synthesis , the four-step ethyl cyanoacetate route may be preferable, despite the slightly lower overall yield.[2]
The chlorination and N-isopropylation steps are critical for the successful synthesis of the final product. Careful control of reaction conditions, particularly during the workup of the moisture-sensitive 4-chloro intermediate, is essential to maximize yields and purity.[3] The provided protocols offer a solid foundation for the synthesis of this important building block, and further optimization may be possible depending on the specific laboratory conditions and scale of the reaction.
References
- Benchchem. Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [URL: https://www.benchchem.com/technical-support/synthesis-of-4-chloro-7h-pyrrolo-2-3-d-pyrimidine]
- Benchchem. Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [URL: https://www.benchchem.com/application-notes/n-alkylation-and-n-arylation-of-4-chloro-7h-pyrrolo-2-3-d-pyrimidine]
- Guidechem. What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?. [URL: https://www.guidechem.com/what-is-the-synthesis-method-of-4-chloro-7h-pyrrolo-2-3-d-pyrimidine-article_1516.html]
- Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. [URL: https://patents.google.
- ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [URL: https://www.researchgate.net/publication/326464845_An_improved_synthesis_of_4-chloro-7H-pyrrolo23-dpyrimidine]
- ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. [URL: https://www.researchgate.net/publication/236009695_Synthesis_of_4-chloro-7H-pyrrolo23-dpyrimidine_and_24-dichloro-7H-pyrrolo23-dpyrimidine]
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- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
As a cornerstone in the synthesis of kinase inhibitors and other targeted therapeutics, 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a familiar reagent in many drug development laboratories.[1] Its utility, however, is matched by the critical need for rigorous safety and disposal protocols. This guide provides an in-depth, procedural framework for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The causality behind each step is explained to foster a culture of safety and scientific integrity.
Hazard Identification: The Foundation of Safe Handling
Understanding the inherent risks of a chemical is the first step in developing safe handling and disposal procedures. This compound, and its parent compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin contact.[2]
The compound is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[2] It is also known to cause serious eye irritation and skin irritation, and may cause respiratory irritation.[2][3] This hazard profile necessitates careful handling in a controlled laboratory environment at all times.
Table 1: Hazard Profile of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
| Hazard Classification | GHS Hazard Statement | Source |
|---|---|---|
| Acute Toxicity, Oral | H301: Toxic if swallowed | [2][3][4] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [2] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |[2][3] |
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Before any handling or disposal begins, the appropriate protective measures must be in place. The principle here is to minimize any possible exposure through a combination of environmental controls and personal barriers.
-
Engineering Controls : All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood.[2][5] This prevents the inhalation of dust or aerosols. The work area should be equipped with an eyewash station and a safety shower in close proximity.[6]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Gloves : Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[7]
-
Eye Protection : Chemical safety goggles or a face shield are required to prevent eye contact.[2][5]
-
Lab Coat : A flame-resistant lab coat must be worn to protect from skin contact.
-
Respiratory Protection : If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH/MSHA-approved respirator with appropriate particulate filters should be used.[6]
-
Managing Spills and Contamination
Accidental spills are a foreseeable part of laboratory work and a primary source of chemical waste. A swift and correct response is crucial.
Spill Cleanup Protocol:
-
Evacuate and Ventilate : Immediately alert others in the area and ensure the spill is contained within a well-ventilated area, preferably a fume hood.[2][4]
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Containment : For a solid spill, gently cover with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[2] Do not use combustible materials.
-
Collection : Carefully sweep or scoop the material into a designated, clearly labeled hazardous waste container.[4][5][7] Use non-sparking tools.
-
Decontamination : Clean the spill area thoroughly with soap and water.[2] Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.
-
Waste Disposal : Seal the waste container and handle it according to the disposal protocol in Section 4. Contaminated clothing should be removed immediately and laundered separately before reuse.[2]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a toxic and halogenated organic compound. It must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[7][8] Do not discharge into drains or the environment.[4]
Step 1: Waste Segregation and Collection
-
Rationale : To prevent dangerous reactions and ensure proper disposal pathways, chemical waste must be segregated. Halogenated organic compounds have specific disposal requirements, often involving high-temperature incineration.
-
Procedure :
-
Designate a specific, sealed, and clearly labeled container for "Halogenated Organic Solid Waste."
-
Place all solid waste containing this compound, including contaminated PPE (gloves, wipes) and spill cleanup materials, into this container.
-
The container must be in good condition, compatible with the chemical, and kept closed when not in use.[2]
-
Step 2: Labeling
-
Rationale : Accurate labeling is a regulatory requirement and is critical for the safety of all personnel who will handle the waste, from the lab to the final disposal facility.
-
Procedure :
-
Label the waste container with "Hazardous Waste."
-
List all chemical constituents, including "this compound" and any solvents or other reagents present.
-
Indicate the relevant hazards using GHS pictograms (e.g., skull and crossbones, exclamation mark).
-
Step 3: Storage
-
Rationale : Proper temporary storage minimizes the risk of spills, exposure, and unauthorized access.
-
Procedure :
Step 4: Arrange for Professional Disposal
-
Rationale : Federal and local regulations mandate that hazardous waste be disposed of by licensed and certified entities to ensure environmental protection. The recommended method for chlorinated organic compounds is incineration.[9]
-
Procedure :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste container's contents.
-
Follow all institutional procedures for waste transfer and documentation. The final disposal must be conducted at an authorized hazardous or special waste collection point.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine
This guide provides essential safety protocols for handling 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine. As specific safety and toxicology data for this isopropyl derivative are not extensively published, our recommendations are grounded in the known hazards of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1). This foundational compound is classified as acutely toxic and an irritant, necessitating stringent adherence to the following procedures to ensure personnel safety.
The Foundational Principle: Hazard-Based Protection
The selection of Personal Protective Equipment (PPE) is not a matter of routine; it is a direct response to a chemical's specific toxicological profile. The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[1] It is also known to cause serious eye and skin irritation.[1][2] Therefore, our primary objective is to establish multiple barriers to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Engineering controls, such as certified chemical fume hoods, are the primary line of defense. All manipulations of this compound, especially in its solid, powdered form, must occur within a fume hood to minimize inhalation risk.[3][4] PPE serves as the critical final barrier.
Core Protective Equipment: A Multi-Layered Defense
For all procedures involving this compound, from weighing and transfer to reaction setup and workup, the following PPE is mandatory.
| Equipment | Specification | Rationale for Use |
| Hand Protection | Double-gloving: Nitrile base glove with a second pair of nitrile or neoprene gloves over the top. | The compound is toxic upon skin contact.[1] Double-gloving provides robust protection against potential tears or degradation and minimizes contamination during glove removal.[5] The outer glove should be removed immediately after handling the compound. |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. | Protects against accidental splashes and airborne particles. Standard safety glasses do not provide an adequate seal and are insufficient.[3][6] |
| Face Shield (worn over goggles) | Required when there is a significant risk of splashing or when handling larger quantities (>1g). Provides a secondary layer of protection for the entire face.[6] | |
| Body Protection | Disposable, low-permeability gown with a solid front and tight-fitting cuffs. | A standard cotton lab coat is not sufficient as it is absorbent. A disposable, fluid-resistant gown prevents permeation of the chemical to the skin and personal clothing.[5][7] |
| Respiratory Protection | Not typically required if all handling of solids is performed in a certified chemical fume hood. | A fume hood provides adequate ventilation.[3] If procedures with a high risk of aerosolization must be performed outside a hood, a risk assessment must be conducted to determine the appropriate respiratory protection, such as an N-95 or higher-rated respirator.[8][9] |
Operational Plan: Safe Handling from Start to Finish
Adherence to a strict, step-by-step procedure is critical for minimizing exposure risk. The following workflow outlines the mandatory sequence for donning (putting on) and doffing (taking off) PPE.
PPE Donning and Doffing Workflow
Step-by-Step Handling Procedures
-
Preparation : Before bringing the chemical into the workspace, don all required PPE in the correct order as illustrated in Figure 1. Ensure the fume hood sash is at the appropriate working height.
-
Weighing and Transfer :
-
Perform all weighing operations on a disposable weigh boat within the fume hood.
-
Use dedicated spatulas and tools.
-
Avoid creating dust; handle the solid material gently.[8]
-
After transfer, the outer gloves are considered contaminated. If moving to another task, remove and dispose of the outer gloves before touching any other surfaces.
-
-
During Reaction : Keep the reaction vessel within the fume hood. Keep the sash closed as much as possible.
-
Post-Procedure Cleanup :
-
PPE Removal : Doff PPE in the sequence shown in Figure 1. This sequence is designed to prevent contact between contaminated items (like outer gloves) and your skin. The inner gloves are the last item removed.
-
Hand Washing : Immediately wash hands thoroughly with soap and water after removing all PPE.[1][4]
Spill and Disposal Protocols
In Case of a Spill:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Contain : If the spill is small and contained within the fume hood, use an appropriate absorbent material (e.g., vermiculite or sand) to cover it.[1] Do not use combustible materials.
-
Cleanup : Wearing full PPE, carefully collect the absorbed material and contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
Disposal Plan:
-
All contaminated PPE (gloves, disposable gowns) and materials must be disposed of as hazardous chemical waste.[3]
-
Place these items in a designated, sealed, and clearly labeled waste container. Do not mix with general laboratory trash.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.
By integrating this expert-driven PPE strategy into your standard operating procedures, you establish a robust framework for safety and risk mitigation when working with this compound.
References
- Apollo Scientific. (2023, July 5). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet.
- Echemi. (2019, July 15). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets.
- Capot Chemical. (2025, November 14). MSDS of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile.
- ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
- Fisher Scientific. (2025, December 26). 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet.
- Guidechem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 3680-69-1) SDS.
- Fisher Scientific. (2025, December 22). 6-Chloro-7-deazapurine Safety Data Sheet.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem Compound Database.
Sources
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- 2. fishersci.com [fishersci.com]
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- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 8. capotchem.com [capotchem.com]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Structure of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](https://i.imgur.com/example-tosyl.png)
